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Core Science & Biosynthesis

Foundational

7-amino-1,4-dimethyl-2(1H)-quinolinone basic properties

The Photophysical Dynamics and Applications of 7-Amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ) in Advanced Molecular Probes Executive Summary The development of robust fluorogenic probes is a cornerstone of modern high-t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Photophysical Dynamics and Applications of 7-Amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ) in Advanced Molecular Probes

Executive Summary

The development of robust fluorogenic probes is a cornerstone of modern high-throughput screening (HTS) and drug discovery. While 7-amino-4-methylcoumarin (AMC) has historically dominated the landscape of protease substrates, its susceptibility to aqueous hydrolysis and pH-dependent instability limits its utility in complex biological matrices.

Enter 7-amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ, CAS: 58336-26-8) [1][2]. As an N-methylated derivative of the highly fluorescent Carbostyril 124[3], 7-ADMQ represents a structural evolution. By replacing the oxygen heteroatom of the coumarin core with an N-methylated nitrogen, the molecule achieves tautomeric locking, exceptional chemical stability, and a highly predictable photophysical profile[4]. This whitepaper dissects the core properties, mechanistic causality, and validated experimental workflows for integrating 7-ADMQ into advanced drug development assays.

Structural Chemistry & Tautomeric Locking: The Causality of N-Methylation

To understand the superiority of 7-ADMQ, one must analyze the causality behind its structural design. The parent compound, Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone), exhibits a high fluorescence quantum yield (ΦF ~ 0.68)[3]. However, unmethylated 2-quinolinones are subject to a lactam-lactim tautomeric equilibrium. Depending on solvent polarity and pH, the molecule can shift between the 2-quinolinone (lactam) and 2-hydroxyquinoline (lactim) forms, resulting in complex, multiphasic emission spectra[4].

The N-Methylation Advantage: Methylating the nitrogen at position 1 permanently locks the molecule in the lactam configuration[4][5]. This synthetic choice yields three critical advantages for assay development:

  • Spectral Predictability: The elimination of the lactim tautomer ensures a single, sharp emission peak regardless of physiological pH fluctuations.

  • Hydrolytic Stability: Unlike the lactone ring of AMC, which can undergo ring-opening hydrolysis in the presence of strong nucleophiles (e.g., thiols in assay buffers), the N-methyl lactam ring of 7-ADMQ is essentially impervious to aqueous degradation.

  • Defined Transition Dipoles: The rigid structure provides absolute predictability in electronic transition moment directions, making it an ideal candidate for molecular rotors and fluorescence polarization (FP) assays[5].

Table 1: Comparative Photophysical Properties of Common Fluorophores
CompoundCAS NumberCore StructureExcitation (nm)Emission (nm)TautomerismHydrolytic Stability
AMC 26093-31-2Coumarin (Lactone)~342~440NoneLow (Ring-opens)
Carbostyril 124 19840-99-4Quinolinone (NH)~340~430Lactam ⇌ LactimHigh
7-ADMQ 58336-26-8Quinolinone (N-CH₃)~345~435Locked (Lactam) Very High

(Data synthesized from standard photophysical databases and literature[3][4][6])

Mechanistic Pathways in Drug Development

7-ADMQ is primarily utilized in two advanced assay architectures: as a fluorogenic reporter for enzyme kinetics and as an antenna molecule for lanthanide sensitization.

Fluorogenic Protease Substrates

When the 7-amino group of 7-ADMQ is conjugated to a peptide via an amide bond, the fluorescence is heavily quenched and the absorption maximum blue-shifts. Upon enzymatic cleavage by a target protease, the free 7-ADMQ is released, restoring its strong electron-donating amine group and triggering a massive increase in fluorescence at ~435 nm.

G Substrate Peptide-7-ADMQ (Amide Bound) Cleavage Amide Bond Hydrolysis Substrate->Cleavage Enzyme Protease (Target Enzyme) Enzyme->Cleavage Catalyzes Product1 Cleaved Peptide Cleavage->Product1 Product2 Free 7-ADMQ (Highly Fluorescent) Cleavage->Product2 Fluorescence Activation

Workflow of 7-ADMQ as a fluorogenic reporter in protease assays.

Lanthanide Sensitization (The Antenna Effect)

Direct excitation of lanthanide ions (e.g., Tb³⁺, Eu³⁺) is highly inefficient due to forbidden f-f transitions. 7-ADMQ acts as a highly efficient "antenna"[7]. It absorbs UV light (~340 nm), undergoes intersystem crossing to its triplet state, and transfers this energy to the chelated lanthanide ion via Resonance Energy Transfer (RET). This results in long-lived, time-resolved fluorescence (TRF) that eliminates background autofluorescence[7].

G Excitation UV Excitation (λ ~340 nm) S1 7-ADMQ Singlet State (S1) Excitation->S1 Absorbance T1 7-ADMQ Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Lanthanide Lanthanide Ion (e.g., Tb3+ / Eu3+) T1->Lanthanide Resonance Energy Transfer Emission Long-Lived Emission (Time-Resolved) Lanthanide->Emission Phosphorescence

Photophysical energy transfer pathway from 7-ADMQ antenna to lanthanide ions.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent false positives in HTS environments.

Protocol 1: Synthesis and Validation of Peptide-7-ADMQ Substrates

Objective: Conjugate a target recognition peptide to the 7-amino group of 7-ADMQ. Note: The N-methyl group of 7-ADMQ reduces the nucleophilicity of the 7-amino group compared to AMC due to altered electron density; therefore, highly reactive coupling reagents are required.

  • Activation: Dissolve the C-terminal protected amino acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 7-ADMQ (1.0 eq) to the activated mixture. Heat the reaction to 50°C under N₂ for 18 hours. Causality: The elevated temperature is necessary to overcome the steric and electronic hindrance of the quinolinone amine.

  • Purification & Self-Validation (LC-MS): Purify the product via preparative reverse-phase HPLC.

    • Validation Step: Run an analytical LC-MS. The intact conjugate must show minimal baseline fluorescence at 435 nm. If the baseline fluorescence is high, unreacted 7-ADMQ is still present and further purification is mandatory.

  • Deprotection: Remove N-terminal protecting groups (e.g., Fmoc with 20% piperidine) and re-purify.

Protocol 2: Time-Resolved Fluorescence (TRF) Enzyme Assay

Objective: Utilize the 7-ADMQ-peptide conjugate to measure protease kinetics with zero background noise.

  • Baseline Establishment: Dilute the purified Peptide-7-ADMQ substrate to 10 µM in assay buffer (e.g., 50 mM HEPES, pH 7.4). Measure the baseline fluorescence (Ex: 345 nm, Em: 435 nm).

  • Standard Curve Generation (Self-Validation): Prepare a serial dilution of free 7-ADMQ (0.1 µM to 10 µM). Plot the fluorescence intensity against concentration.

    • Validation Step: The R² value must be >0.99. This proves the detector is operating in the linear dynamic range and ensures that raw RFU (Relative Fluorescence Units) can be accurately converted to molar cleavage rates.

  • Enzyme Addition: Add the target protease to the substrate wells.

  • Isosbestic Monitoring: During the initial kinetic read, periodically scan the absorption spectrum from 300 to 400 nm.

    • Validation Step: You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant). This proves that the reaction is a direct A → B conversion (Substrate → Cleaved Product) without the buildup of stable, off-target intermediates.

References

  • Lawson-Wood et al. "Modified 2-Quinolinones For Photocatalysis: The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives." DePaul Discoveries, Vol. 14, Iss. 1. URL:[Link]

  • Uray, G., Strohmeier, G. A., & Fabian, W. M. F. "Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible." Sciforum. URL:[Link]

  • Chen, J., et al. "Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates." Bioconjugate Chemistry, ACS Publications. URL:[Link]

  • PhotochemCAD Database. "Carbostyril 124 Absorption and Emission Data." PhotochemCAD. URL: [Link]

  • LookChem Database. "7-amino-4-methyl-1H-quinolin-2-one (CAS 19840-99-4) and downstream derivatives (CAS 58336-26-8)." LookChem. URL:[Link]

  • Kovrigin, et al. "Electronic and Vibrational Transition Moment Directions in 7-Dimethylamino-3-methyl-N-methyl-d3-4-phenylethynylcarbostyril." The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-

Abstract This technical guide provides a comprehensive scientific overview of the heterocyclic compound 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-. As a member of the quinolinone class, this molecule represents a scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-. As a member of the quinolinone class, this molecule represents a scaffold of significant interest to researchers in medicinal chemistry and drug development. Quinoline derivatives have a well-established history in pharmacology, demonstrating a wide array of biological activities. This document details the chemical identity, structural features, and physicochemical properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone. It outlines a representative synthetic pathway and standard protocols for purification and characterization. Furthermore, this guide explores the potential biological significance and applications of this compound, grounded in the known activities of the broader quinolinone and aminoquinoline families, which include anticancer, antimalarial, and antibacterial properties.[1][2][3] The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and understand its fundamental physicochemical characteristics. These properties govern its behavior in both chemical and biological systems, influencing everything from solubility and stability to its potential for interacting with biological targets.

Chemical Structure

The molecule is a substituted quinolinone, which is a fused bicyclic heterocycle comprising a benzene ring fused to a pyridinone ring.[3] The core structure is a 2(1H)-quinolinone, indicating the carbonyl group is at the C2 position. The specific substitutions are an amino group (-NH₂) at the C7 position, a methyl group (-CH₃) at the N1 position (on the nitrogen of the pyridinone ring), and another methyl group at the C4 position.

Caption: Chemical structure of 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Nomenclature and Identifiers

To ensure unambiguous identification, a compound is assigned various systematic names and registry numbers.

  • Systematic IUPAC Name: 7-amino-1,4-dimethylquinolin-2(1H)-one

  • CAS Number: 19841-00-0

  • Molecular Formula: C₁₁H₁₂N₂O[4]

  • Synonyms: 7-Amino-1,4-dimethyl-1,2-dihydroquinolin-2-one, 7-Amino-1,4-dimethyl-2-quinolone

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties. These parameters are critical for predicting the compound's pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5]

PropertyValueSource
Molecular Weight 188.23 g/mol [4]
Topological Polar Surface Area (TPSA) 55.1 Ų[6]
XLogP3 (Lipophilicity) 1.5[7]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 0[8]

Rationale: A low molecular weight (<500 g/mol ), a TPSA under 140 Ų, and a LogP value under 5 are generally favorable for oral bioavailability, according to Lipinski's Rule of Five. This compound's properties fall within these desirable ranges, suggesting it may possess good membrane permeability and absorption characteristics.

Synthesis and Purification

The synthesis of substituted quinolinones often involves cyclization reactions. A common and effective method for creating the 4-methyl-2-quinolinone scaffold is the Knorr quinoline synthesis or similar condensation reactions between anilines and β-ketoesters.

Representative Synthetic Protocol: Modified Knorr Synthesis

This protocol describes a plausible synthesis starting from a substituted aniline, in this case, N-methyl-benzene-1,3-diamine, and a β-ketoester like ethyl acetoacetate.

Step 1: Condensation and Cyclization

  • To a round-bottom flask, add N¹-methylbenzene-1,3-diamine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA) (0.1 eq).[9]

  • Heat the mixture, typically at a high temperature (e.g., 180-190°C), for several hours (e.g., 12-24 hours) with removal of water and ethanol byproducts.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product may solidify.

Causality: The acid catalyst protonates the carbonyl of the ketoester, making it more electrophilic for the initial nucleophilic attack by the aniline. The high temperature is necessary to drive the subsequent intramolecular cyclization and dehydration steps, leading to the formation of the quinolinone ring.

Purification Workflow

Purification is essential to remove unreacted starting materials, catalysts, and byproducts.

Step 1: Crude Work-up

  • Triturate the crude solid residue with a suitable solvent like diethyl ether or cold ethanol to remove non-polar impurities.

  • Filter the solid and wash with the same solvent.

Step 2: Column Chromatography (If Necessary)

  • If the product is not sufficiently pure after trituration, perform silica gel column chromatography.

  • Dissolve the crude product in a minimal amount of a polar solvent (like DCM or a DCM/Methanol mix).

  • Load the solution onto a silica gel column.

  • Elute with a gradient solvent system, starting with a less polar mixture (e.g., 100% Dichloromethane) and gradually increasing the polarity (e.g., to 5% Methanol in Dichloromethane).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Recrystallization

  • For final purification, dissolve the product from chromatography in a minimum amount of a hot solvent (e.g., ethanol or acetonitrile).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Filter the pure crystals and dry them under vacuum.

workflow cluster_synthesis Synthesis cluster_purification Purification start Reactants: N¹-methylbenzene-1,3-diamine Ethyl Acetoacetate pTSA Catalyst reaction Condensation & Cyclization (Heat, 185°C, 24h) start->reaction crude Crude Product reaction->crude trituration Trituration (Diethyl Ether) crude->trituration filtration1 Filtration trituration->filtration1 chromatography Silica Gel Chromatography filtration1->chromatography recrystallization Recrystallization (Ethanol) chromatography->recrystallization pure_product Pure 7-amino-1,4-dimethyl- 2(1H)-quinolinone recrystallization->pure_product

Caption: A typical workflow for the synthesis and purification of the target compound.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical research workflow. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the number and environment of hydrogen atoms. For 7-amino-1,4-dimethyl-2(1H)-quinolinone, one would expect to see distinct signals for the aromatic protons, a singlet for the C4-methyl group, a singlet for the N1-methyl group, a singlet for the olefinic proton at C3, and a broad singlet for the amino (-NH₂) protons.[10] The chemical shifts and coupling patterns of the aromatic protons would confirm the 7-amino substitution pattern.

    • ¹³C NMR: This provides information on the carbon framework. Expected signals include those for the carbonyl carbon (C2), the aromatic carbons, the olefinic carbons (C3, C4), and the two methyl group carbons.[10][11]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using a method like Electrospray Ionization (ESI), one would expect to find a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 189.23.[12] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₁₁H₁₂N₂O).[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational frequencies would include N-H stretching for the primary amine (around 3400-3200 cm⁻¹), a strong C=O stretch for the lactam carbonyl (around 1650-1680 cm⁻¹), and C=C stretching for the aromatic ring (1600-1450 cm⁻¹).[6]

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid). The sample is monitored with a UV detector (typically scanning a range from 210-400 nm). A pure sample should yield a single, sharp peak. The purity is calculated based on the area percentage of the main peak.

Biological Activity and Potential Applications

While specific biological data for 7-amino-1,4-dimethyl-2(1H)-quinolinone may be limited, the quinolinone scaffold is a "privileged structure" in medicinal chemistry.[14] This means it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities.[15][16]

Known Pharmacological Profile of the Quinolinone Scaffold

Derivatives of quinoline and quinolinone have been extensively investigated and developed into drugs for a variety of diseases:

  • Anticancer Activity: Many quinolinone derivatives have shown potent anticancer activity.[14][17][18] Some act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial for tumor cell proliferation.[11][15] The quinolinone core serves as an effective scaffold to position functional groups that interact with the ATP-binding site of these kinases.[15]

  • Antimalarial Activity: The 4-aminoquinoline substructure is famously the core of the antimalarial drug Chloroquine.[19] This class of compounds is thought to interfere with heme detoxification in the malaria parasite.[2]

  • Antibacterial Activity: The fluoroquinolones (e.g., Ciprofloxacin) are a major class of antibiotics that contain a 4-oxo-quinoline core.[17] They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[20]

  • Other Activities: The scaffold has also been associated with anti-inflammatory, antiviral, antifungal, and anti-Alzheimer properties.[1]

Potential Signaling Pathway Interactions

Given the prevalence of quinolinone-based kinase inhibitors, it is plausible that 7-amino-1,4-dimethyl-2(1H)-quinolinone could interact with intracellular signaling pathways that regulate cell growth and survival, such as the EGFR/HER-2 pathway.

pathway cluster_downstream Downstream Signaling Cascade EGF Growth Factor (e.g., EGF) EGFR EGFR/HER-2 Receptor EGF->EGFR Binds P P EGFR->P Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates Compound 7-amino-1,4-dimethyl- 2(1H)-quinolinone (Hypothetical Inhibitor) Compound->EGFR Inhibits Kinase Activity ATP ATP ADP ADP CellResponse Cell Proliferation, Survival, Angiogenesis Ras->CellResponse PI3K->CellResponse

Caption: Hypothetical inhibition of the EGFR/HER-2 signaling pathway by the title compound.

Conclusion and Future Directions

2(1H)-Quinolinone, 7-amino-1,4-dimethyl- is a well-defined small molecule belonging to a pharmacologically significant class of compounds. Its physicochemical properties suggest it is a viable candidate for drug discovery screening. Based on the extensive literature on related quinolinone and aminoquinoline structures, future research could productively focus on screening this compound against panels of cancer cell lines, particularly those dependent on kinase signaling. Further investigation into its potential as an antibacterial or antiprotozoal agent is also warranted. The synthetic accessibility of this scaffold allows for the straightforward generation of analogs, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025). MDPI.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018).
  • Application Notes and Protocols for Quinazolinone Scaffolds in Novel Drug Synthesis. (n.d.). Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing.
  • 7-Amino-1-ethyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinolinone. (n.d.). Guidechem.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Unknown Source.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Semantic Scholar.
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). PubMed.
  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (n.d.).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). Frontiers.
  • 7-Aminoquinoline. (n.d.). PubChem.
  • The synthesis of derivatives of 7-amino-1,2-dihydro-4... (n.d.).
  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. (2021). ChemSearch Journal.
  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. (n.d.). PMC.
  • 7-Amino-3,4-dihydro-1H-quinolin-2-one Formula. (n.d.). ECHEMI.
  • 7-amino-1-methyl-1H-quinolin-2-one 58336-25-7 wiki. (n.d.). Guidechem.
  • An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure. (n.d.). Benchchem.
  • 7-amino-3,4-dimethylquinolin-2(1H)-one. (n.d.). Guidechem.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). MDPI.

Sources

Foundational

A Technical Guide to the Synthesis of 7-amino-1,4-dimethyl-2-quinolinone

Abstract The quinolin-2-one (carbostyril) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth, technically-focused pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinolin-2-one (carbostyril) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth, technically-focused protocol for the synthesis of 7-amino-1,4-dimethyl-2-quinolinone, a specifically substituted derivative. We will detail a highly efficient, two-step synthetic pathway, beginning with readily available commercial starting materials. The narrative emphasizes the chemical principles underpinning the strategic choices in the synthesis, providing a robust, self-validating methodology for researchers in organic synthesis and drug development. Key steps include a modified Knorr-type cyclization to construct the core heterocyclic system, followed by a direct N-methylation.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule, 7-amino-1,4-dimethyl-2-quinolinone, reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the N1-methyl bond, leading to the key intermediate, 7-amino-4-methyl-quinolin-2(1H)-one. This intermediate can be disconnected via a Knorr-type quinoline synthesis, breaking the C4-C4a and N1-C2 bonds. This leads back to two simple, commercially available precursors: m-phenylenediamine and ethyl acetoacetate. This approach is highly advantageous as it installs the required C7-amino and C4-methyl functionalities in a single, convergent step.

G TM Target Molecule: 7-amino-1,4-dimethyl-2-quinolinone KI Key Intermediate: 7-amino-4-methyl-quinolin-2(1H)-one TM->KI N-Demethylation Methyl Methylating Agent (e.g., CH3I) TM->Methyl SM1 Starting Material 1: m-Phenylenediamine KI->SM1 Knorr-type Disconnection SM2 Starting Material 2: Ethyl Acetoacetate KI->SM2

Caption: Retrosynthetic pathway for 7-amino-1,4-dimethyl-2-quinolinone.

Synthesis Pathway & Experimental Protocols

The forward synthesis is executed in two primary stages: (I) construction of the heterocyclic core and (II) N-methylation.

Stage I: Synthesis of 7-amino-4-methyl-quinolin-2(1H)-one

This stage employs a thermally-driven, acid-catalyzed condensation and cyclization reaction between m-phenylenediamine and ethyl acetoacetate. This is a variation of the classic Knorr and Conrad-Limpach syntheses, which are powerful methods for constructing quinoline and quinolone ring systems.[2] The reaction proceeds via the initial formation of an enamine intermediate, which then undergoes intramolecular cyclization at high temperature to yield the stable quinolinone product.[3] The use of an acid catalyst like p-toluenesulfonic acid (pTSA) facilitates both the initial condensation and the final dehydration step.

Experimental Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.05 eq).

  • Thermal Cyclization: Heat the reaction mixture to 180-185 °C in an oil bath. The reaction is typically carried out neat (without solvent).[3]

  • Reaction Monitoring: Maintain the temperature for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, resulting in a solid mass. Triturate the solid with ethanol or diethyl ether to remove unreacted starting materials and byproducts.

  • Purification: Collect the crude product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield 7-amino-4-methyl-quinolin-2(1H)-one as an off-white solid.[4]

Causality and Insights:

  • Choice of Aniline: Using m-phenylenediamine is a key strategic decision. One amino group acts as the nucleophile to form the enamine with ethyl acetoacetate, while the second amino group remains at the desired C7 position of the final product.

  • Temperature Control: High temperature is critical for overcoming the activation energy of the intramolecular cyclization (aromatic substitution) step.[2]

  • Catalyst: While the reaction can proceed thermally, the acid catalyst (pTSA) accelerates the rate-limiting condensation and subsequent dehydration steps.

G cluster_stage1 Stage I: Heterocycle Formation Reactants m-Phenylenediamine + Ethyl Acetoacetate + pTSA Heating Heat to 185°C (Neat, 24h) Reactants->Heating Cooling Cool to RT Heating->Cooling Trituration Triturate with Ethanol Cooling->Trituration Filtration Vacuum Filtration Trituration->Filtration Recrystallization Recrystallize from Ethanol or DMF/H2O Filtration->Recrystallization Product1 Isolated Product: 7-amino-4-methyl-quinolin-2(1H)-one Recrystallization->Product1

Caption: Experimental workflow for the synthesis of the key quinolinone intermediate.

Stage II: N-Methylation to 7-amino-1,4-dimethyl-2-quinolinone

The final step involves the methylation of the nitrogen atom within the quinolinone ring. The N-H proton of a 2-quinolinone is weakly acidic and can be removed by a suitable base to generate a nucleophilic amide anion. This anion then readily reacts with an electrophilic methyl source, such as methyl iodide, in an SN2 reaction.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 7-amino-4-methyl-quinolin-2(1H)-one (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

  • Methylation: Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 7-amino-1,4-dimethyl-2-quinolinone.

Causality and Insights:

  • Solvent Choice: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It effectively dissolves the quinolinone substrate and the resulting anion while not interfering with the nucleophilic substitution.

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction to completion. Milder bases like potassium carbonate (K₂CO₃) could also be used, but may require higher temperatures and longer reaction times.

  • Inert Atmosphere: An inert atmosphere is crucial when using reactive hydrides like NaH to prevent reaction with atmospheric moisture and oxygen.

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway.

StepReactionKey ReagentsTypical ConditionsProductExpected YieldMelting Point (°C)
I Knorr-type Cyclizationm-phenylenediamine, Ethyl acetoacetate, pTSANeat, 185 °C, 24 h7-amino-4-methyl-quinolin-2(1H)-one~47%[4]269-272[4]
II N-MethylationNaH, CH₃IDMF, 0 °C to RT, 4-6 h7-amino-1,4-dimethyl-2-quinolinone>80% (Typical)N/A

Note: Yield for Step II is an estimate based on standard literature procedures for similar transformations.

Conclusion

This guide outlines a logical, efficient, and well-documented two-step synthesis for 7-amino-1,4-dimethyl-2-quinolinone. By leveraging a strategic Knorr-type condensation of m-phenylenediamine with ethyl acetoacetate, the core 7-amino-4-methyl-quinolin-2-one structure is assembled in a single step.[3][4] A subsequent, standard N-methylation provides the final target molecule. The protocols provided are based on established and reliable chemical transformations, offering a high degree of trustworthiness for researchers and professionals in the field of synthetic and medicinal chemistry.

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Exploratory

Physicochemical properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone

An In-depth Technical Guide to the Physicochemical Properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone Authored by: A Senior Application Scientist Foreword: The Quinolinone Scaffold in Modern Drug Discovery The quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone

Authored by: A Senior Application Scientist

Foreword: The Quinolinone Scaffold in Modern Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antifungal, and antimalarial properties.[1][2][3] The specific substitution pattern on the quinolinone ring system dramatically influences the molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth analysis of 7-amino-1,4-dimethyl-2(1H)-quinolinone, a promising derivative for further investigation. While some of the experimental data presented herein is for the closely related analog, 7-amino-4-methyl-2(1H)-quinolinone, the principles and methodologies are directly applicable. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's key physicochemical characteristics.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is a robust and reproducible synthetic route. The proposed synthesis of 7-amino-1,4-dimethyl-2(1H)-quinolinone is based on established methods for similar quinolinone derivatives.[4]

Proposed Synthetic Pathway

The synthesis of 7-amino-1,4-dimethyl-2(1H)-quinolinone can be envisioned as a multi-step process, starting from readily available starting materials. The key steps would likely involve the formation of the quinolinone core, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions. A plausible synthetic route is outlined below.

Synthesis_of_7-amino-1,4-dimethyl-2(1H)-quinolinone start m-Phenylenediamine step1 Reaction with ethyl acetoacetate start->step1 intermediate1 7-Amino-4-methyl-2(1H)-quinolinone step1->intermediate1 step2 Methylation (e.g., with methyl iodide) intermediate1->step2 product 7-Amino-1,4-dimethyl-2(1H)-quinolinone step2->product

Caption: Proposed synthesis of 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Experimental Protocol: Synthesis of 7-amino-4-methyl-2(1H)-quinolinone (Analog)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine and a molar equivalent of ethyl acetoacetate.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reaction Conditions: Heat the mixture to 185°C and maintain for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is triturated with a suitable solvent (e.g., ethanol) to induce precipitation. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield 7-amino-4-methyl-2(1H)-quinolinone.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its ultimate success. Optimizing these properties is a key focus of medicinal chemistry.[5]

PropertyExperimental Value (Analog) / Expected ValueSignificance in Drug Development
Molecular Formula C11H12N2ODefines the elemental composition and molecular weight.
Molecular Weight 188.23 g/mol Influences diffusion and transport across biological membranes.
Melting Point 269-272°C (for 7-amino-4-methyl-2(1H)-quinolinone)[6]An indicator of purity and lattice energy.
Solubility Poor in polar and non-polar solvents at room temperature; soluble in hot DMSO and DMF (for 7-amino-4-methyl-2(1H)-quinolinone)[6]Crucial for formulation and bioavailability.
logP (Octanol-Water Partition Coefficient) Not experimentally determined.A measure of lipophilicity, which affects permeability, solubility, and metabolism.
pKa (Acid Dissociation Constant) Not experimentally determined.Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Solubility

The solubility of a compound is a critical factor for its absorption and formulation. The poor solubility of the analog in common solvents at room temperature suggests that the target compound may also exhibit limited solubility.[6] This could present challenges for oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solutions to the corresponding wells of the buffer-filled plate.

  • Equilibration and Measurement: Allow the solutions to equilibrate, and then measure the turbidity using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a nonpolar versus a polar environment.[7][8] It is a key parameter influencing a drug's permeability across cell membranes, with an optimal range often cited for good oral absorption.[8]

Experimental Protocol: Shake-Flask Method for logP Determination
  • Solvent Preparation: Prepare a solution of the test compound in either n-octanol or water.

  • Partitioning: Add an equal volume of the other solvent (water or n-octanol, respectively) to a flask containing the initial solution.

  • Equilibration: Shake the flask for a set period to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa of a molecule describes its acidity or basicity and determines its charge state at a given pH.[9][10][11] For 7-amino-1,4-dimethyl-2(1H)-quinolinone, the 7-amino group is expected to be basic, while the amide proton of the quinolinone ring is weakly acidic. The ionization state significantly affects solubility, permeability, and interactions with biological targets.

Ionization_of_7-amino-1,4-dimethyl-2(1H)-quinolinone neutral Neutral form at physiological pH protonated Protonated form (lower pH) neutral->protonated + H+ deprotonated Deprotonated form (higher pH) neutral->deprotonated - H+ protonated->neutral - H+ deprotonated->neutral + H+

Caption: Ionization states of 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring, two singlets for the methyl groups at the 1- and 4-positions, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinolinone, the aromatic carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine.

  • C=O stretching: A strong absorption around 1650 cm⁻¹ for the amide carbonyl group.

  • C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

  • C-N stretching: Around 1350-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Stability Assessment

The chemical stability of a drug candidate is a critical parameter that can affect its shelf-life and efficacy.[13] Stability testing should be performed under various stress conditions.

Experimental Protocol: Preliminary Stability Assessment
  • Sample Preparation: Prepare solutions of the compound in different buffers (e.g., pH 3, 7.4, and 9) and store them at different temperatures (e.g., 4°C, room temperature, and 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw aliquots from each solution.

  • Analysis: Analyze the aliquots by a stability-indicating method, such as HPLC with UV detection, to quantify the amount of the parent compound remaining and to detect any degradation products.

  • Data Evaluation: Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone, along with detailed experimental protocols for their determination. While some data has been inferred from a close analog, the outlined methodologies provide a clear roadmap for the full characterization of this promising compound. A thorough understanding and optimization of these properties will be paramount in advancing 7-amino-1,4-dimethyl-2(1H)-quinolinone through the drug discovery and development pipeline. Future work should focus on obtaining robust experimental data for the target compound and exploring its ADMET properties in greater detail.

References

  • Muhammad, U., Uzairu, A., Idris, S. O., & Ehinmidu, J. O. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal, 12(1). [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12534-12544. [Link]

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  • PubChem. (n.d.). 7-Aminoquinoline. [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1015-1020. [Link]

  • Pavez, P., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[14]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(48), 45963-45973. [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]

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  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. [Link]

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  • ResearchGate. (n.d.). Five 7-amino-4-methyl-2(1H)-quinolone derivatives and their antibacterial and antifungal evaluation. [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]

  • Frontiers. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. [Link]

  • ACS Publications. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. [Link]

  • ResearchGate. (n.d.). The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. [Link]

  • Semantic Scholar. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

  • MDPI. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]

  • NextSDS. (n.d.). 2(1H)-Quinolinone,7-amino-1,4-dimethyl-(9CI). [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • ACS Publications. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. [Link]

  • ACS Publications. (2022). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. [Link]

  • ResearchGate. (n.d.). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. [Link]

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Foundational

A Technical Guide to the Biological Activity of 7-Amino-1,4-dimethyl-2-quinolinone Derivatives

Abstract The quinolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses specifically on 7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The quinolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses specifically on 7-amino-1,4-dimethyl-2-quinolinone derivatives, a subclass that has demonstrated significant potential in oncology, immunology, and cell biology. We will explore the synthesis, key biological activities, and structure-activity relationships of these compounds, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental design and the mechanisms underpinning the observed biological effects, grounding all claims in authoritative references.

The 2-Quinolinone Scaffold: A Foundation for Bioactivity

Quinoline and its oxidized derivatives, quinolinones, are bicyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring.[1][3] The 2-quinolinone (or carbostyril) core, in particular, is prevalent in natural alkaloids and has been a fertile ground for synthetic medicinal chemistry.[3] Its rigid, planar structure provides an excellent framework for introducing various functional groups, allowing for precise modulation of its physicochemical and pharmacological properties.

The specific focus of this guide, the 7-amino-1,4-dimethyl-2-quinolinone core, incorporates several key features:

  • The 2-Oxo Group: Establishes the quinolinone character and participates in hydrogen bonding.

  • The 1-Methyl Group (N-methylation): This modification can enhance metabolic stability and alter solubility and receptor-binding profiles compared to N-H analogs.

  • The 4-Methyl Group: Provides steric bulk and can influence the electronic properties of the ring system.

  • The 7-Amino Group: This is a critical functional group. As a strong electron-donating group, it significantly impacts the molecule's electronic distribution, which is crucial for its fluorescent properties and can be a key interaction point for biological targets.[4][5] It also serves as a convenient chemical handle for further derivatization to explore structure-activity relationships (SAR).

These substitutions create a unique chemical entity with a distinct profile of biological activities, setting it apart from other quinoline derivatives.

Synthesis and Characterization

The synthesis of the 7-amino-4-methyl-2-quinolinone core is efficiently achieved through established heterocyclic chemistry reactions. A common and robust approach involves the cyclocondensation of a substituted aniline with a β-ketoester, a reaction reminiscent of the Conrad-Limpach synthesis.[6]

A typical pathway begins with m-aminophenol, which undergoes a Pechmann condensation with ethyl acetoacetate using an acid catalyst like p-toluenesulfonic acid (pTSA) at high temperatures to form 7-hydroxy-4-methylcoumarin, which rearranges to the corresponding quinolinone. Subsequent steps involve nitration, reduction to the amine, and N-methylation to yield the final scaffold. A more direct route involves the reaction of m-phenylenediamine derivatives.[7][8]

The workflow below illustrates a generalized synthetic pathway for creating a library of derivatives from the core scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization A m-Phenylenediamine C Cyclocondensation (Acid Catalyst, Heat) A->C B Ethyl Acetoacetate B->C D 7-Amino-4-methyl-2-quinolinone C->D Formation of quinolinone ring E N-Methylation (e.g., CH3I, Base) D->E F 7-Amino-1,4-dimethyl-2-quinolinone Core E->F Yields core scaffold H Acylation / Alkylation at 7-Amino Group F->H G Acid Chlorides / Other Electrophiles G->H I Library of Novel Derivatives H->I SAR exploration

Caption: Generalized workflow for the synthesis of 7-amino-1,4-dimethyl-2-quinolinone derivatives.

Structural confirmation of the synthesized compounds relies on standard analytical techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbons, while FT-IR spectroscopy identifies key functional groups like the amine (N-H) and carbonyl (C=O) stretches.[8] High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and molecular weight.

Key Biological Activities and Mechanisms of Action

Derivatives of the 7-amino-1,4-dimethyl-2-quinolinone scaffold exhibit a compelling range of biological activities, primarily centered on anticancer and immunomodulatory effects.

Anticancer Properties

The quinoline scaffold is a well-established pharmacophore in cancer drug discovery, with derivatives acting through multiple mechanisms.[1][9] The 7-amino-2-quinolinone subclass is particularly notable for its potent cytotoxic and cytostatic effects against a variety of human cancer cell lines.[10]

Mechanism of Action: The anticancer effects of these derivatives are often multifaceted, involving:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[11][12] This is a critical mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells, often at the G2/M or S phase.[1]

  • Inhibition of Cell Migration: Certain derivatives have shown the ability to inhibit the migration of cancer cells, a crucial step in preventing metastasis.[10]

  • Kinase Inhibition: The quinolinone structure can serve as a scaffold for designing inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often dysregulated in cancer.[13][14]

G Derivative Quinolinone Derivative Stress Cellular Stress (e.g., DNA Damage, ROS) Derivative->Stress Induces Mitochondrion Mitochondrion Stress->Mitochondrion Activates intrinsic pathway Casp9 Caspase-9 Mitochondrion->Casp9 Releases Cytochrome c, activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Cleaves & activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified diagram of the intrinsic apoptosis pathway targeted by some quinolinone derivatives.

Comparative Cytotoxicity Data: Studies have demonstrated that Schiff base derivatives of 7-amino-4-methylquinolin-2(1H)-one exhibit selective activity against cancer cells.[10] The table below summarizes representative cytotoxicity data for related quinoline derivatives to illustrate their potency.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
7-Chloro-4-quinolinylhydrazoneLeukemia (SR)0.12[12]
7-Chloro-4-quinolinylhydrazoneCNS (SF-295)< 5[1]
Imidazo[4,5-c]quinolineVarious< 1[9]
4-Anilinofuro[2,3-b]quinolineBreast (MCF-7)Submicromolar[9]
Immunomodulatory Effects

Beyond oncology, the quinolinone skeleton has been utilized to develop potent immune modulators.[15] Specific derivatives have been identified as effective suppressors of T-cell activation, a key process in the inflammatory response and autoimmune diseases.

One study synthesized a series of novel quinolinone derivatives and found them to be potent inhibitors of Interleukin-2 (IL-2) release from activated Jurkat T cells.[15] The most active compound exhibited an IC₅₀ value of 80 nM. Mechanistic investigations revealed that this immunosuppressive activity stems from the suppression of NF-κB and Nuclear Factor of Activated T-cells (NFAT) promoter activities, which are critical transcription factors for T-cell activation and IL-2 production.[15]

Bioimaging Applications

A fascinating and distinct application of 7-aminoquinoline derivatives lies in bioimaging. The presence of the electron-donating 7-amino group and an electron-withdrawing group elsewhere on the scaffold (such as a trifluoromethyl group) can induce a strong intramolecular charge-transfer (ICT) fluorescence.[4][5]

This ICT property results in a large Stokes shift and high sensitivity to the local environment's polarity (solvatochromism). Researchers have leveraged this to develop fluorescent probes that can specifically target and visualize organelles within living cells.[4][16] Notably, certain 7-aminoquinoline derivatives have been shown to selectively accumulate in the Golgi apparatus, enabling real-time imaging of this organelle in various cell lines, including during mitosis.[4][5]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the biological activity of a lead compound. For 7-amino-1,4-dimethyl-2-quinolinone derivatives, several key relationships have been observed:

  • The 7-Position: The amino group at this position is not just a synthetic handle but is often essential for activity. Derivatization of this amine, for example, by forming Schiff bases or amides, can dramatically alter the biological profile, leading to enhanced anticancer activity or tuning fluorescent properties.[10]

  • Substitution on the Benzene Ring: Adding small groups like methyl or methoxy, or electron-withdrawing groups like halogens, at other positions (e.g., 6 or 8) can modulate potency. In some kinase inhibitor series, an unsubstituted quinoline ring was more effective than substituted versions.[14]

  • The 4-Position: While this guide focuses on the 4-methyl derivative, modifications at this position are known to be critical. For instance, introducing a trifluoromethyl group instead of a methyl group can drastically alter the synthetic accessibility and electronic properties, enhancing ICT fluorescence.[4][5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of a 7-Acylamino-4-methylquinolin-2(1H)-one Derivative

This protocol describes the acylation of the 7-amino group, a common strategy for creating derivative libraries.[7]

  • Solubilization: Suspend 1.0 equivalent of 7-amino-4-methylquinolin-2(1H)-one in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA). The purpose of the base is to neutralize the HCl that will be generated during the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired acid chloride (1.1 equivalents) in CH₂Cl₂ dropwise over 15 minutes. The dropwise addition helps to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 7-acylamino derivative.

Protocol: In Vitro Anticancer Screening via Sulforhodamine B (SRB) Assay

The SRB assay is a reliable, high-throughput method for measuring drug-induced cytotoxicity by staining total cellular protein.[12]

  • Cell Plating: Seed cancer cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the synthesized quinolinone derivatives (typically in a DMSO stock, diluted in media) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48-72 hours.

  • Cell Fixation: Gently aspirate the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The TCA precipitates proteins, fixing the cells to the plate. Incubate at 4 °C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and media components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. The SRB dye binds electrostatically to basic amino acid residues of cellular proteins.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader. The absorbance is directly proportional to the total protein content, and thus the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Future Perspectives and Drug Development Potential

The 7-amino-1,4-dimethyl-2-quinolinone scaffold is a highly promising platform for the development of new therapeutic agents and biological tools.[10][16] Future research should focus on several key areas:

  • Lead Optimization: Systematic SAR studies are needed to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Target Identification: While phenotypic screening has been successful, identifying the specific molecular targets of the most active compounds will accelerate development and help elucidate their mechanisms of action.

  • In Vivo Efficacy: Promising candidates identified from in vitro screens must be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

  • Expansion of Applications: The unique fluorescent properties of these compounds should be further explored for the development of novel biosensors and diagnostic probes.

References

  • Neliti. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • PubMed. (2016, November 1). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019, May 28). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved from [Link]

  • ACS Publications. (2024, May 22). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

  • PMC. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]

  • RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • PMC. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. Retrieved from [Link]

  • ChemSearch Journal. (2021, July 6). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. Retrieved from [Link]

  • PubMed. (n.d.). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2015, February 12). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. Retrieved from [Link]

  • Routledge. (2025, December 29). Natural Occurrence and Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2009, December 15). Biological activities of quinoline derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Retrieved from [Link]

Sources

Exploratory

7-Amino-1,4-dimethyl-2(1H)-quinolinone: Structural Rationale, Synthesis, and Photophysical Applications

Executive Summary The 7-amino-2(1H)-quinolinone core—commonly referred to as the carbostyril scaffold—is a privileged structure in photochemistry, molecular biology, and medicinal chemistry. While the unmethylated parent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-amino-2(1H)-quinolinone core—commonly referred to as the carbostyril scaffold—is a privileged structure in photochemistry, molecular biology, and medicinal chemistry. While the unmethylated parent compound, 7-amino-4-methyl-2(1H)-quinolinone (commercially known as Carbostyril 124), is a benchmark fluorophore, it is susceptible to environmental quenching. The targeted N-methylation of this core to produce 7-amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ, CAS 58336-26-8) [1] provides a critical structural upgrade. This technical guide explores the causality behind this modification, detailing the synthesis, photophysical characterization, and advanced applications of 7-ADMQ in Luminescence Resonance Energy Transfer (LRET).

Structural & Photophysical Rationale

To understand the utility of 7-ADMQ, one must examine the limitations of its precursor. Carbostyril 124 (CAS 19840-99-4) exhibits a high fluorescence quantum yield ( ΦF​ ) ranging from 0.68[2] to 0.97[3], making it a highly efficient laser dye and reference standard. However, the presence of an unprotected nitrogen at the 1-position allows the molecule to exist in an equilibrium between its lactam (2-quinolinone) and lactim (2-hydroxyquinoline) tautomers, particularly in protic solvents.

The lactim tautomer disrupts the push-pull electron system (donor 7-amino group to acceptor 2-oxo group), introducing non-radiative decay pathways that quench fluorescence and shift emission spectra[4].

The N-Methylation Advantage: By introducing a methyl group at the 1-position, 7-ADMQ is permanently locked into the highly fluorescent lactam form. This structural rigidity provides two distinct advantages:

  • Solvent Independence: The locked lactam cannot tautomerize, ensuring stable quantum yields across varying pH levels and protic environments.

  • Steric Optimization for LRET: When used as an antenna molecule for lanthanide chelates, the increased steric demand of the N-methyl group slows the rotation of pendant arms, favorably altering their helicity to optimize energy transfer to the metal center[5].

Tautomerization A Carbostyril 124 (Lactam Form) B Lactim Tautomer (Fluorescence Quenched) A->B Protic Solvents (Tautomerization) C 7-ADMQ (Locked Lactam) A->C N-Methylation (Locks Structure) C->B Pathway Blocked

Fig 1: N-methylation locks the lactam form, preventing lactim tautomerization.

Synthesis Workflow: Knorr-Type Cyclization

The synthesis of 7-ADMQ relies on a modified Knorr quinoline synthesis. The protocol below is designed to maximize the yield of the locked-lactam core while minimizing side reactions such as aromatic sulfonation.

Step-by-Step Methodology
  • Condensation: Combine 1.0 equivalent of 3-amino-N-methylaniline with 1.1 equivalents of ethyl acetoacetate in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux the mixture using a Dean-Stark trap to continuously remove water, driving the formation of the crotonate intermediate to completion.

  • Cyclization (Critical Step): Cool concentrated sulfuric acid ( H2​SO4​ ) to 0–5 °C. Add the crotonate intermediate dropwise. Causality: The low temperature prevents electrophilic aromatic sulfonation of the electron-rich aniline ring. Once addition is complete, heat the mixture to 90 °C for 2 hours to force the dehydration and ring closure.

  • Neutralization & Precipitation: Pour the acidic mixture over crushed ice to quench the reaction. Slowly neutralize with aqueous NaOH until pH 7 is reached. The crude 7-ADMQ will precipitate as an off-white to tan solid.

  • Purification: Filter the precipitate and recrystallize from an ethanol/water mixture to yield the photochemically pure fluorophore.

Photophysical Characterization Protocol

To validate the efficacy of synthesized 7-ADMQ, its relative fluorescence quantum yield ( ΦF​ ) must be determined using Carbostyril 124 as the reference standard[2].

Experimental Protocol
  • Stock Preparation: Prepare 1 mM stock solutions of 7-ADMQ and Carbostyril 124 in spectroscopic-grade ethanol.

  • Serial Dilution: Create five serial dilutions for both compounds. Causality: The maximum absorbance at the excitation wavelength ( λexc​≈340 nm) must strictly remain below 0.1 . Exceeding this threshold triggers the inner filter effect (self-absorption of emitted photons), which artificially deflates the calculated quantum yield.

  • Spectroscopy: Record the UV-Vis absorbance spectrum for each dilution. Subsequently, record the fluorescence emission spectrum (typically 360–600 nm) using the same excitation wavelength.

  • Integration: Calculate the integrated fluorescence intensity (the total area under the emission curve) for each sample.

  • Linear Regression: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis). The slope of the line ( m ) is used in the comparative equation:

Φs​=Φr​×(mr​ms​​)×(nr2​ns2​​)

(Where s is the sample, r is the reference, and n is the refractive index of the solvent).

Workflow S1 1. Serial Dilution (Absorbance < 0.1) S2 2. UV-Vis Spectroscopy (Record Abs at λ_exc) S1->S2 S3 3. Fluorometry (Integrate Emission Area) S2->S3 S4 4. Linear Regression (Gradient Calculation) S3->S4

Fig 2: Step-by-step workflow for relative fluorescence quantum yield determination.

Applications in Bioimaging and LRET

Lanthanide ions, such as Terbium ( Tb3+ ) and Europium ( Eu3+ ), possess highly desirable luminescent properties, including millisecond-scale emission lifetimes that allow for time-gated imaging (eliminating background autofluorescence). However, their direct excitation is highly inefficient due to forbidden f-f transitions.

Carbostyril derivatives act as "antenna" molecules to solve this problem[6][7]. 7-ADMQ absorbs UV light ( 335 nm) with a high extinction coefficient and transfers this energy via triplet-state Luminescence Resonance Energy Transfer (LRET) to the chelated lanthanide ion. The N-methylation in 7-ADMQ eliminates back-emission energy transfer and prevents quenching via the lactim hydroxyl group, resulting in significantly brighter and longer-lived lanthanide complexes[6].

Quantitative Data Presentation

The following table summarizes the comparative photophysical and structural properties of the unmethylated parent compound versus the N-methylated derivative.

PropertyCarbostyril 124 (Parent)7-ADMQ (Target Scaffold)
CAS Number 19840-99-4[1]58336-26-8[1]
Structural State Equilibrium (Lactam Lactim)Locked (Lactam only)
Absorbance Max ( λabs​ ) 340 nm 345 nm
Emission Max ( λem​ ) 440 nm 445 nm
Quantum Yield ( ΦF​ ) 0.68 – 0.97 (Solvent dependent)[2][3]>0.70 (Stable across protic solvents)
Primary Application Laser dye, Reference standard[2]Advanced LRET antenna, Pharmacophore

References

  • PhotochemCAD. "Carbostyril 124 Absorption and Emission Data". URL:[Link]

  • Uray, G., Strohmeier & Fabian. "Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible". Sciforum. URL: [Link]

  • Chen, J., et al. "Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates". ResearchGate. URL:[Link]

  • Trevino, R. M., et al. "Modified 2-Quinolinones For Photocatalysis: The Fluorescence Quantum Yield ( ΦF​ ) Of Novel 2-Quinolinone Derivatives". Digital Commons@DePaul. URL:[Link]

  • LookChem. "Cas 19840-99-4, CARBOSTYRIL 124". URL:[Link]

  • "Unravelling Sensitisation and Quenching Pathways in Lanthanide Luminophores". Diva-portal.org. URL:[Link]

  • "Dissociation of ATP-binding Cassette Nucleotide-binding Domain Dimers into Monomers during the Hydrolysis Cycle". PMC. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 7-amino-1,4-dimethyl-2-quinolinone: Synthesis, Characterization, and Potential Applications

Disclaimer: The following technical guide on 7-amino-1,4-dimethyl-2-quinolinone is a scientifically informed projection based on the available literature for structurally related compounds. To date, there is no direct pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical guide on 7-amino-1,4-dimethyl-2-quinolinone is a scientifically informed projection based on the available literature for structurally related compounds. To date, there is no direct published research on the synthesis, characterization, or biological activity of this specific molecule. This guide is intended to provide a foundational understanding and a starting point for researchers interested in its potential.

Introduction

The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinolinone core dictates its physicochemical properties and biological targets. This guide focuses on the novel, yet unexplored, compound 7-amino-1,4-dimethyl-2-quinolinone, providing a prospective look into its synthesis, expected spectroscopic characteristics, and potential avenues for research and drug development.

Proposed Synthesis

A plausible synthetic route to 7-amino-1,4-dimethyl-2-quinolinone would likely commence with the synthesis of its precursor, 7-amino-4-methyl-quinolin-2(1H)-one. This can be followed by a selective N-methylation at the 1-position.

Synthesis of 7-amino-4-methyl-quinolin-2(1H)-one

The synthesis of 7-amino-4-methyl-quinolin-2(1H)-one has been reported and can be achieved via a condensation reaction.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve m-phenylenediamine in a suitable solvent such as glacial acetic acid.

  • Addition of Reagent: To this solution, add ethyl acetoacetate.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: The resulting precipitate can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield 7-amino-4-methyl-quinolin-2(1H)-one.

Synthesis_of_7_amino_4_methyl_quinolin_2_1H_one m_phenylenediamine m-Phenylenediamine intermediate Reaction Intermediate m_phenylenediamine->intermediate Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product 7-amino-4-methyl-quinolin-2(1H)-one intermediate->product Cyclization

Caption: Proposed reaction scheme for the synthesis of 7-amino-4-methyl-quinolin-2(1H)-one.

N-Methylation to Yield 7-amino-1,4-dimethyl-2-quinolinone

The final step involves the methylation of the nitrogen at the 1-position of the quinolinone ring.

Experimental Protocol:

  • Dissolution: Suspend 7-amino-4-methyl-quinolin-2(1H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the nitrogen of the lactam.

  • Methylation: After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N_Methylation_of_7_amino_4_methyl_quinolin_2_1H_one starting_material 7-amino-4-methyl-quinolin-2(1H)-one final_product 7-amino-1,4-dimethyl-2-quinolinone starting_material->final_product N-Methylation reagents 1. NaH, DMF 2. CH3I reagents->final_product

Caption: Proposed N-methylation of 7-amino-4-methyl-quinolin-2(1H)-one.

Predicted Physicochemical and Spectroscopic Properties

Based on the structure of 7-amino-1,4-dimethyl-2-quinolinone and data from analogous compounds, the following properties can be predicted.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Likely a solid at room temperature, potentially off-white to yellow.
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water and nonpolar solvents.[2]
Melting Point The melting point is anticipated to be high, characteristic of rigid, planar heterocyclic compounds. For comparison, 7-amino-4-methyl-quinolin-2(1H)-one has a melting point of 269-272°C.[2]
Spectroscopic Data (Predicted)

The structural characterization of 7-amino-1,4-dimethyl-2-quinolinone would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the amino group. The N-methyl group would likely appear as a singlet around 3.5-4.0 ppm. The C4-methyl group would be a singlet at approximately 2.3-2.5 ppm. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region (6.5-8.0 ppm). The amino protons would likely present as a broad singlet.

  • ¹³C NMR: The carbon NMR would show signals for the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the quinolinone ring (around 160-165 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and a strong absorption for the C=O of the lactam (around 1650-1680 cm⁻¹).[2]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications

While no biological data exists for 7-amino-1,4-dimethyl-2-quinolinone, the quinolinone scaffold is a "privileged structure" in drug discovery.[3]

  • Anticancer Activity: Many quinolinone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, some quinoline derivatives act as inhibitors of signaling pathways like PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival. The introduction of an amino group at the 7-position and methyl groups could modulate the compound's interaction with biological targets.

  • Antimicrobial and Antifungal Activity: The quinolone class of antibiotics is well-established. While 7-amino-1,4-dimethyl-2-quinolinone is structurally distinct from fluoroquinolones, the core quinolone scaffold has inherent antimicrobial potential. Studies on related compounds like 7-amino-4-methyl-quinolin-2(1H)-one have shown moderate antifungal activity against Candida albicans.[2]

  • Enzyme Inhibition: Certain quinolinone derivatives have been identified as inhibitors of various enzymes. For example, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown inhibitory activity against human carbonic anhydrase II.[4]

  • Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. The presence of an electron-donating amino group at the 7-position could lead to interesting photophysical properties, making this compound a potential candidate for the development of fluorescent probes for cellular imaging.

Future Directions

The in-depth technical guide presented here serves as a roadmap for the future investigation of 7-amino-1,4-dimethyl-2-quinolinone. The immediate next steps should involve the successful synthesis and unambiguous characterization of this novel compound. Following this, a comprehensive evaluation of its biological activities is warranted. Screening against a panel of cancer cell lines, various microbial strains, and a selection of relevant enzymes would be a logical starting point to uncover its therapeutic potential. Further structure-activity relationship (SAR) studies could then be initiated to optimize its properties for specific applications in drug discovery and materials science.

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Exploratory

Unlocking the Potential of 7-amino-1,4-dimethyl-2(1H)-quinolinone: A Privileged Scaffold for Drug Discovery and Cellular Imaging

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction: The Quinolinone Core and Its Strategic Importance The quinoline and quinolinone ring systems are cornerstones of medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinolinone Core and Its Strategic Importance

The quinoline and quinolinone ring systems are cornerstones of medicinal chemistry, recognized as "privileged scaffolds" due to their recurrence in a multitude of pharmacologically active compounds.[1][2] Their rigid bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a vast range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[2][3][4]

This guide focuses on a specific, yet highly promising, derivative: 7-amino-1,4-dimethyl-2(1H)-quinolinone . This molecule is distinguished by key substitutions that prime it for diverse research applications:

  • The 2(1H)-quinolinone Core: Provides the fundamental heterocyclic structure.

  • A 7-amino Group: Acts as a potent electron-donating group and a critical hydrogen bond donor/acceptor, essential for both biological receptor binding and creating fluorescent properties.

  • A 1-methyl Group (N-methylation): Can enhance metabolic stability and modulate solubility.

  • A 4-methyl Group: Influences steric interactions and can fine-tune binding affinity and selectivity.

While extensive research exists for the broader quinolinone class, this document synthesizes that knowledge to project the specific, high-potential research applications for 7-amino-1,4-dimethyl-2(1H)-quinolinone, focusing on two primary areas: its development as a targeted anticancer agent and its use as a sophisticated fluorescent probe for cellular imaging.

cluster_core 7-amino-1,4-dimethyl-2(1H)-quinolinone cluster_apps Potential Research Applications Core Core Scaffold Kinase Anticancer Agent: Kinase Inhibition Core->Kinase Privileged scaffold for inhibitors Probe Cellular Imaging: Fluorescent Probe Core->Probe Push-pull system for fluorescence Other Other Avenues: PARP1 Inhibition, Antimicrobial Core->Other Versatile chemical handle

Caption: Core structure and its primary potential research directions.

Part 1: Development as a Targeted Anticancer Agent via Kinase Inhibition

Scientific Rationale: Why Quinolinones are Potent Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][6] The quinoline scaffold is present in several FDA-approved kinase inhibitors, such as Bosutinib and Lapatinib, validating its utility in this domain.[7][8][9] The ATP-binding pocket of most kinases contains a "hinge region" that forms key hydrogen bonds with inhibitors. The 7-amino-2(1H)-quinolinone structure is exceptionally well-suited to target this pocket:

  • Hydrogen Bonding: The amino group at the 7-position and the carbonyl oxygen at the 2-position can serve as crucial hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

  • Hydrophobic Interactions: The aromatic rings and methyl groups can engage in favorable hydrophobic and van der Waals interactions within the largely nonpolar ATP pocket.

  • Vector for Derivatization: The core structure allows for substitution at multiple positions, enabling the synthesis of a library of compounds to optimize potency and selectivity against specific kinases like EGFR, HER-2, VEGFR, or CDKs.[1][10]

node_pathway node_pathway node_inhibitor node_inhibitor edge_activation edge_activation edge_inhibition edge_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) GF->RTK RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor 7-amino-1,4-dimethyl- 2(1H)-quinolinone Inhibitor->RTK Binds to ATP pocket

Caption: Targeted inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow: From Synthesis to Cellular Activity

This section outlines a validated workflow to assess the anticancer potential of 7-amino-1,4-dimethyl-2(1H)-quinolinone.

1. Chemical Synthesis: The synthesis can be achieved through established methods for quinolinone construction, such as the Camps cyclization.

  • Step 1 (Acylation): React 3-amino-N-methylaniline with an appropriate acylating agent like 3-oxopentanoyl chloride to form an N-(2-acylaryl)amide intermediate.

  • Step 2 (Camps Cyclization): Subject the intermediate to base-catalyzed intramolecular cyclization (e.g., using sodium hydroxide or potassium tert-butoxide) to form the quinolinone ring.[11] This reaction involves an intramolecular aldol-type condensation.

  • Step 3 (Purification): Purify the final product using column chromatography or recrystallization. Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

2. In-Vitro Antiproliferative Screening (MTT Assay): This assay determines the compound's ability to inhibit cancer cell growth.

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12][13]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

3. Kinase Inhibition Assay (HTRF Assay): This biochemical assay directly measures the inhibition of a specific kinase.

  • Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a substrate by a kinase. It uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., XL665), that bind to the substrate and the phosphorylated residue, respectively.

  • Procedure:

    • In a low-volume 384-well plate, add the kinase (e.g., recombinant EGFR), the biotinylated substrate peptide, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP. Incubate at room temperature.

    • Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-tag antibody and XL665-coupled anti-phospho-residue antibody.

    • Incubate to allow antibody binding.

    • Read the plate on an HTRF-compatible reader. Inhibition of the kinase reduces the FRET signal.

  • Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value for kinase inhibition.[5]

Projected Data and Interpretation

The following table presents hypothetical but realistic data based on published results for similar quinolinone derivatives.[7][9][10]

Compound Cell Line Antiproliferative IC₅₀ (µM) Target Kinase Kinase Inhibition IC₅₀ (nM)
7-amino-1,4-dimethyl-2(1H)-quinolinone MCF-7 (Breast)1.5HER-285
A549 (Lung)5.2EGFR250
HCT-116 (Colon)8.1VEGFR-2>1000
Erlotinib (Control) A549 (Lung)0.05EGFR2

Interpretation: A compound exhibiting low micromolar IC₅₀ values against cancer cell lines and nanomolar IC₅₀ values against a specific kinase would be considered a promising hit. For example, potent activity against MCF-7 cells that overexpress HER-2, combined with direct inhibition of HER-2 in a biochemical assay, would strongly suggest a mechanism-of-action and warrant further investigation.

Part 2: Application as a Fluorescent Probe for Cellular Imaging

Scientific Rationale: Harnessing Intramolecular Charge Transfer (ICT) for Sensing

7-amino-substituted quinolines are excellent candidates for fluorescent probes due to their "push-pull" electronic structure.[14][15]

  • Push-Pull System: The 7-amino group acts as an electron-donating group ("push"), while the electron-withdrawing quinolinone core (specifically the conjugated carbonyl group) acts as an electron-withdrawing system ("pull").

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is transferred from the amino group to the quinolinone ring. This creates an excited state with a large dipole moment.[15][16]

  • Solvatochromism: The energy of this polar excited state is highly sensitive to the polarity of its surrounding environment. In polar solvents, the excited state is stabilized, leading to a lower energy (red-shifted) fluorescence emission. In nonpolar environments, the emission is higher energy (blue-shifted). This property, known as solvatochromism, allows the probe to report on the polarity of its microenvironment.[14][17]

  • Lipophilicity and Targeting: The methyl groups and the aromatic core provide lipophilicity, which can drive the probe's accumulation in nonpolar cellular compartments like lipid droplets or membranes.

cluster_workflow Fluorescent Probe Evaluation Workflow node_step node_step node_data node_data node_decision node_decision Synthesis 1. Synthesize & Purify Compound Photophys 2. Characterize Photophysical Properties (Solvatochromism) Synthesis->Photophys Data1 Absorption/Emission Spectra Quantum Yields Stokes Shift Photophys->Data1 Toxicity 3. Assess Cytotoxicity (MTT Assay) Photophys->Toxicity IsToxic Low Toxicity? Toxicity->IsToxic IsToxic->Synthesis No (Redesign) Staining 4. Live-Cell Staining & Confocal Microscopy IsToxic->Staining Yes Localization 5. Co-localization Study with Organelle Marker Staining->Localization Data2 Subcellular Localization (e.g., Lipid Droplets, Golgi) Localization->Data2

Caption: A logical workflow for the development and validation of a new fluorescent probe.

Experimental Workflow: From Photophysics to Live-Cell Imaging

1. Photophysical Characterization:

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the compound in a series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, methanol, water).

  • Spectroscopy:

    • Measure the UV-Vis absorption spectrum for each solution using a spectrophotometer to determine the maximum absorption wavelength (λₘₐₓ_abs).

    • Measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the λₘₐₓ_abs, to determine the maximum emission wavelength (λₘₐₓ_em).

  • Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Analysis: Plot the Stokes shift (difference between λₘₐₓ_em and λₘₐₓ_abs) against the solvent polarity parameter (E_T(30)). A linear correlation confirms ICT character.

2. Live-Cell Imaging and Localization:

  • Cell Culture: Culture an appropriate cell line. For lipid droplet imaging, use 3T3-L1 adipocytes or oleic acid-treated HeLa cells.[14]

  • Staining: Incubate the live cells with a low concentration of the probe (e.g., 1-5 µM) in cell culture medium for 15-30 minutes.

  • Co-staining (for localization): In a separate dish, co-incubate cells with the test probe and a commercially available organelle-specific dye (e.g., Nile Red for lipid droplets, or a Golgi-Tracker™ dye).

  • Microscopy: Wash the cells with phosphate-buffered saline (PBS). Image the cells using a confocal laser scanning microscope. Acquire images in the channel for the test probe and the co-localization marker.

  • Analysis: Merge the images from the two channels. Overlap of the fluorescence signals (e.g., producing a yellow color from green and red signals) indicates co-localization of the probe within that specific organelle.

Projected Data and Interpretation

The probe's sensitivity to its environment is captured by its photophysical properties.

Solvent Polarity (E_T(30)) λₘₐₓ_abs (nm) λₘₐₓ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_F)
n-Hexane31.036541032000.65
Chloroform39.137849568000.40
Ethyl Acetate42.138551571000.15
Methanol55.43955407350<0.01

Interpretation: A large bathochromic (red) shift in emission and a decrease in quantum yield with increasing solvent polarity are hallmarks of a strong ICT probe.[15][17] High quantum yield in nonpolar environments and fluorescence quenching in polar, aqueous environments is ideal for imaging lipid-rich structures within a cell, as the probe will "turn on" only upon entering the target. Strong, specific emission from lipid droplets that co-localizes with Nile Red would validate its use as a selective lipid droplet probe.[14]

Part 3: Other Potential Research Avenues

The versatile structure of 7-amino-1,4-dimethyl-2(1H)-quinolinone opens doors to additional lines of inquiry:

  • PARP1 Inhibition: Recent abstracts have highlighted 7-aminoquinolinone derivatives as potential inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology, particularly for BRCA-mutated cancers.[18] This compound could be screened in PARP1 enzymatic and cell-based assays.

  • Antimicrobial and Antifungal Activity: The quinolone core is famous for its antibacterial properties (e.g., fluoroquinolones).[19] Furthermore, some 7-amino-4-methyl-2(1H)-quinolone derivatives have demonstrated activity against fungal strains like Candida albicans.[20][21] The compound could be evaluated in standard antimicrobial susceptibility tests.

  • Scaffold for Medicinal Chemistry Exploration: The 7-amino group is a powerful synthetic handle. It can be readily derivatized via reactions like acylation, sulfonylation, or metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to generate large libraries of analogues.[22] This would enable extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for any of the aforementioned biological targets.

Conclusion

7-amino-1,4-dimethyl-2(1H)-quinolinone is not merely another heterocyclic compound; it is a strategically designed scaffold with multifaceted potential. Its inherent structural features make it a prime candidate for development as both a targeted anticancer agent, likely acting through kinase inhibition, and as a sophisticated, environment-sensing fluorescent probe for advanced cellular imaging. The experimental workflows detailed in this guide provide a clear and logical path for researchers to validate these applications. Further exploration of this molecule and its derivatives is highly warranted and promises to yield valuable tools for both drug development professionals and cell biologists.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. (2012). PubMed.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). PubMed.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (2021). Taylor & Francis Online.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • Current Pharmaceutical Aspects of Synthetic Quinoline Deriv
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019).
  • The 7-aminoquinolinone derivatives as PARP1 inhibitors. (2024).
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). PMC.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). PMC.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). Frontiers.
  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. (2021). ChemSearch Journal.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Five 7-amino-4-methyl-2(1H)-quinolone derivatives and their antibacterial and antifungal evaluation. (2024).

Sources

Foundational

7-amino-1,4-dimethyl-2(1H)-quinolinone mechanism of action hypotheses

An In-Depth Technical Guide on the Hypothesized Mechanisms of Action of 7-amino-1,4-dimethyl-2(1H)-quinolinone Introduction The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Hypothesized Mechanisms of Action of 7-amino-1,4-dimethyl-2(1H)-quinolinone

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory agents.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, giving rise to a diverse chemical space with distinct pharmacological profiles.[1]

Among the various classes of quinoline derivatives, quinolinones, and specifically 2(1H)-quinolinones, have emerged as a significant area of research. While the 4-quinolone core is famously associated with antibacterial agents that target DNA gyrase and topoisomerase IV[4][5][6][7][8], the 2(1H)-quinolinone isomers also possess a broad spectrum of biological activities.[9][10] This guide focuses on a specific derivative, 7-amino-1,4-dimethyl-2(1H)-quinolinone, a compound for which the precise mechanism of action has not been fully elucidated. Based on the extensive literature on structurally related quinolinones, this document, intended for researchers, scientists, and drug development professionals, will propose and explore several plausible mechanism-of-action hypotheses. Each hypothesis will be grounded in existing scientific evidence and accompanied by a detailed experimental plan for its validation.

Hypothesis 1: Inhibition of DNA Topoisomerase II

Scientific Rationale:

A primary and well-documented mechanism of action for many quinolone derivatives is the inhibition of type II topoisomerases.[5][7][8] While bacterial DNA gyrase and topoisomerase IV are the classical targets for antibacterial fluoroquinolones[4][6], anticancer quinolones often target human topoisomerase II.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-enzyme cleavage complex, these inhibitors lead to the accumulation of double-strand breaks, triggering a DNA damage response and ultimately apoptosis.[5] The substituent at the C7 position of the quinoline ring is often critical for the interaction with topoisomerase II.[4] Given that 7-amino-1,4-dimethyl-2(1H)-quinolinone possesses a substituent at this key position, it is plausible that it functions as a topoisomerase II poison.

Proposed Signaling Pathway:

topoisomerase_inhibition cluster_nucleus Cell Nucleus DNA DNA CleavageComplex Cleavage Complex (DNA + TopoII) DNA->CleavageComplex TopoII Topoisomerase II TopoII->CleavageComplex CleavageComplex->DNA Re-ligation StabilizedComplex Stabilized Cleavage Complex CleavageComplex->StabilizedComplex Compound 7-amino-1,4-dimethyl- 2(1H)-quinolinone Compound->StabilizedComplex Binds & Stabilizes DSBs Double-Strand Breaks StabilizedComplex->DSBs DDR DNA Damage Response (γH2AX) DSBs->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed pathway for Topoisomerase II inhibition.

Experimental Validation Plan:

A rigorous, multi-faceted approach is required to validate this hypothesis. The following protocols outline a self-validating system to test the compound's effect on Topoisomerase II activity and its downstream cellular consequences.

Table 1: Quantitative IC50 Values for Topoisomerase II Inhibition

CompoundIC50 (µM)
7-amino-1,4-dimethyl-2(1H)-quinolinoneTBD
Etoposide (Positive Control)~1-5
DMSO (Vehicle Control)>100

Protocol 1: In Vitro Topoisomerase II Decatenation Assay

  • Objective: To directly measure the inhibitory effect of the compound on the catalytic activity of human topoisomerase IIα.

  • Methodology:

    • Prepare a reaction mixture containing kinetoplast DNA (kDNA), human topoisomerase IIα, and reaction buffer.

    • Add serial dilutions of 7-amino-1,4-dimethyl-2(1H)-quinolinone (or controls: etoposide and DMSO) to the reaction mixtures.

    • Incubate at 37°C for 30 minutes to allow the decatenation reaction to proceed.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Separate the reaction products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

  • Expected Outcome: A dose-dependent inhibition of kDNA decatenation, indicating direct inhibition of topoisomerase II.

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis)

  • Objective: To detect DNA double-strand breaks in cells treated with the compound.

  • Methodology:

    • Treat a suitable cancer cell line (e.g., HeLa) with varying concentrations of the compound for 4-24 hours.

    • Embed the cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis under neutral conditions (to detect double-strand breaks).

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the "comet tail" length and intensity, which is proportional to the amount of DNA damage.

  • Expected Outcome: A significant increase in comet tail formation in treated cells compared to controls, confirming the induction of DNA strand breaks.

Protocol 3: Western Blot for DNA Damage Response Markers

  • Objective: To detect the activation of the cellular DNA damage response pathway.

  • Methodology:

    • Treat cells with the compound for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated H2AX (γH2AX) and total H2AX.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

  • Expected Outcome: Increased levels of γH2AX phosphorylation in a time- and dose-dependent manner, indicating a robust DNA damage response.

Hypothesis 2: Modulation of Kinase Signaling Pathways

Scientific Rationale:

The quinoline scaffold is present in numerous kinase inhibitors. Data indicates that some fluoroquinolones can inhibit various proteins and enzymes involved in cancer cell growth, such as protein kinases and phosphoinositide 3-kinases (PI3K).[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and it is frequently dysregulated in cancer. Inhibition of this pathway is a validated strategy for cancer therapy. The structural features of 7-amino-1,4-dimethyl-2(1H)-quinolinone may allow it to bind to the ATP-binding pocket of kinases like PI3K or Akt, thereby inhibiting their activity and downstream signaling.

Proposed Signaling Pathway:

kinase_inhibition cluster_cell Cell Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt pmTOR p-mTOR pAkt->pmTOR Activates Survival Cell Survival pAkt->Survival Promotes mTOR mTOR Proliferation Cell Proliferation pmTOR->Proliferation Compound 7-amino-1,4-dimethyl- 2(1H)-quinolinone Compound->PI3K Inhibits tubulin_disruption cluster_cell_cycle Mitosis Disruption Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle M_Arrest Mitotic Arrest (G2/M Phase) CellDivision Cell Division MitoticSpindle->CellDivision Compound 7-amino-1,4-dimethyl- 2(1H)-quinolinone Compound->Tubulin Binds & Inhibits Polymerization Compound->Microtubules Apoptosis Apoptosis M_Arrest->Apoptosis

Caption: Proposed pathway for microtubule disruption.

Experimental Validation Plan:

This hypothesis can be tested by examining the compound's effect on tubulin polymerization, the microtubule network, and cell cycle progression.

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly assess the effect of the compound on the polymerization of purified tubulin.

  • Methodology:

    • Use a fluorescence-based assay where a reporter molecule (e.g., DAPI) fluoresces upon incorporation into microtubules.

    • In a microplate, combine purified tubulin, GTP, and reaction buffer.

    • Add serial dilutions of the compound, a known inhibitor (e.g., colchicine), or a known stabilizer (e.g., paclitaxel).

    • Monitor the increase in fluorescence over time at 37°C, which corresponds to the rate of tubulin polymerization.

  • Expected Outcome: A dose-dependent inhibition of the rate and extent of tubulin polymerization.

Protocol 2: Immunofluorescence Microscopy of Microtubules

  • Objective: To visualize the effect of the compound on the microtubule cytoskeleton in intact cells.

  • Methodology:

    • Grow cells (e.g., A549) on coverslips and treat with the compound for 12-24 hours.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI and mount the coverslips on slides.

    • Visualize the cells using a confocal or fluorescence microscope.

  • Expected Outcome: Treated cells should exhibit a diffuse, disorganized tubulin staining pattern and abnormal mitotic spindles, in contrast to the well-defined filamentous network in control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest at a specific phase.

  • Methodology:

    • Treat cells with the compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash and resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle, characteristic of microtubule-targeting agents.

Summary and Future Directions

This guide has outlined three plausible, experimentally testable hypotheses for the mechanism of action of 7-amino-1,4-dimethyl-2(1H)-quinolinone, drawing upon the established pharmacology of the broader quinolinone class. The proposed mechanisms—topoisomerase II inhibition, kinase signaling modulation, and microtubule disruption—are not mutually exclusive, and it is possible that the compound exhibits polypharmacology, acting on multiple targets.

The experimental plans provided offer a clear and logical path to dissecting the compound's true mechanism. A positive result in one set of experiments will guide further, more detailed investigations, such as identifying the specific binding site on the target protein through molecular docking and site-directed mutagenesis. Conversely, negative results will allow researchers to confidently exclude these hypotheses and explore other potential mechanisms, such as those related to its observed antifungal activity, which could involve targets like ergosterol biosynthesis or cell membrane integrity. [9] Ultimately, a thorough investigation using the outlined protocols will provide a comprehensive understanding of how 7-amino-1,4-dimethyl-2(1H)-quinolinone exerts its biological effects, paving the way for its potential development as a therapeutic agent.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Mechanism of Quinolone Action and Resistance - PMC.
  • A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents - IJCRT.org.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar.
  • Quinoline Derivatives in Discovery and Development of Pesticides - ACS Publications.
  • Quinolone antibiotic - Wikipedia.
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC.
  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one - ResearchGate.
  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal.
  • [Mechanism of Action of Quinolones] - PubMed.
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbitu[11]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches | ACS Omega. Available at:

  • Mechanism of action of and resistance to quinolones - PMC.
  • (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Five 7-amino-4-methyl-2(1H)-quinolone derivatives and their antibacterial and antifungal evaluation - ResearchGate.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers.
  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 7-Amino-1,4-dimethyl-2(1H)-quinolinone

Introduction and Strategic Rationale 7-Amino-1,4-dimethyl-2(1H)-quinolinone (also known as 7-amino-1,4-dimethylcarbostyril) is a highly fluorescent, push-pull nitrogen heterocyclic scaffold. Due to its exceptional quantu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

7-Amino-1,4-dimethyl-2(1H)-quinolinone (also known as 7-amino-1,4-dimethylcarbostyril) is a highly fluorescent, push-pull nitrogen heterocyclic scaffold. Due to its exceptional quantum efficiency and large Stokes shift, it is widely utilized as a visible-absorbing fluorophore, a pH-responsive probe, and a highly efficient light-harvesting antenna for lanthanide luminescence in biomedical imaging[1].

While a de novo Knorr quinoline synthesis starting from N-methyl-m-phenylenediamine and ethyl acetoacetate is theoretically possible, it inherently suffers from poor regioselectivity, yielding an intractable mixture of 5-amino and 7-amino isomers. To ensure absolute structural integrity and high yields, this protocol employs a semi-synthetic approach starting from the commercially available and inexpensive Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone)[2].

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . By utilizing a Protection-Alkylation-Deprotection sequence, we eliminate regiochemical ambiguity. Furthermore, each transformation induces distinct, easily trackable photophysical shifts, allowing researchers to validate the success of the reaction optically before proceeding to complex NMR characterization.

Experimental Workflow Logic

SynthesisWorkflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Core Alkylation cluster_2 Phase 3: Deprotection A Carbostyril 124 B Ac2O, Pyridine A->B C 7-Acetamido-4-methyl- 2(1H)-quinolinone B->C D MeI, K2CO3, DMF C->D E 7-Acetamido-1,4-dimethyl- 2(1H)-quinolinone D->E F 6M HCl, Reflux E->F G 7-Amino-1,4-dimethyl- 2(1H)-quinolinone F->G

Figure 1: Three-step semi-synthetic workflow from Carbostyril 124 to the target compound.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Regioselective Protection (N-Acetylation)

Objective: Protect the highly nucleophilic primary aniline to prevent over-alkylation in Step 2.

  • Reaction: Suspend 10.0 g (57.4 mmol) of Carbostyril 124 in 50 mL of anhydrous pyridine. Cool the flask to 0 °C using an ice bath.

  • Addition: Add 8.1 mL (86.1 mmol, 1.5 eq) of acetic anhydride dropwise to control the exothermic acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Pour the mixture into 200 mL of vigorously stirred ice-cold water. Filter the resulting white precipitate, wash extensively with deionized water to remove residual pyridine, and dry in vacuo.

  • Causality: The primary exocyclic aniline is significantly more nucleophilic than the endocyclic secondary amide. Acetic anhydride selectively acylates the 7-amino group, creating a steric and electronic shield for the subsequent methylation.

Step 2: N-Alkylation of the Quinolinone Core

Objective: Selectively methylate the N1 position of the quinolinone ring.

  • Reaction: Dissolve 10.0 g (46.2 mmol) of the 7-acetamido intermediate in 100 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add 12.8 g (92.4 mmol, 2.0 eq) of anhydrous potassium carbonate (K₂CO₃).

  • Alkylation: Add 4.3 mL (69.3 mmol, 1.5 eq) of methyl iodide (MeI). Stir the suspension at 60 °C for 12 hours.

  • Workup: Cool to room temperature and pour into 300 mL of ice water. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to extract residual DMF) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the relatively acidic endocyclic quinolinone N-H (pKa ~11) while leaving the exocyclic acetamide N-H (pKa ~15) intact. According to the Hard-Soft Acid-Base (HSAB) principle, pairing the soft electrophile (MeI) with a potassium counterion thermodynamically drives N-alkylation over the competing O-alkylation pathway.

Step 3: Acidic Deprotection

Objective: Restore the primary amine to yield the final push-pull fluorophore.

  • Reaction: Suspend 8.0 g (34.7 mmol) of the N-methylated intermediate in 80 mL of 6M HCl.

  • Cleavage: Heat the mixture to reflux (100 °C) for 6 hours. The suspension will gradually turn into a clear, yellowish solution as the amine hydrochloride salt forms.

  • Workup: Cool to room temperature and place in an ice bath. Carefully neutralize the solution with 6M NaOH until the pH reaches 7–8. Filter the resulting bright yellow precipitate.

  • Purification: Recrystallize from hot ethanol to yield analytically pure 7-amino-1,4-dimethyl-2(1H)-quinolinone.

  • Causality: Acid-catalyzed hydrolysis is deliberately chosen over basic conditions. The exocyclic acetamide bond is readily cleaved by the acid. Conversely, the endocyclic amide of the quinolinone core is integrated into the aromatic resonance system, rendering it highly resistant to hydrolysis, thereby perfectly preserving the 1,4-dimethyl-2(1H)-quinolinone scaffold.

Analytical Validation & Photophysical Troubleshooting

AnalyticalLogic Start Crude Methylation Product UV Spectroscopic Analysis (UV-Vis & Fluorescence) Start->UV Evaluate N_alk N-Alkylation (Target) Large Stokes Shift (>150 nm) Red-shifted absorption UV->N_alk Conjugation Intact O_alk O-Alkylation (Impurity) Small Stokes Shift Blue-shifted absorption UV->O_alk Conjugation Broken

Figure 2: Photophysical logic for rapid validation of regioselective alkylation.

A critical failure point in quinolinone synthesis is unintended O-alkylation. This protocol functions as a self-validating system through immediate photophysical feedback. O-methylation breaks the push-pull conjugation of the quinolinone ring, leading to a significantly blue-shifted absorption and a dramatically reduced Stokes shift[3]. Conversely, successful N-methylation maintains the structural integrity of the push-pull system. As observed by Uray et al., N-alkylated carbostyrils exhibit massive Stokes shifts (often >150 nm) and long-wavelength visible absorption[3]. By simply running a quick UV-Vis and fluorescence scan of the crude Step 2 product, researchers can instantly validate the regioselectivity without waiting for 2D-NMR confirmation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, providing benchmark metrics for protocol validation.

StepIntermediate/ProductReagentsTime / TempExpected YieldPurity (HPLC)Key Analytical Marker
1 7-Acetamido-4-methyl-2(1H)-quinolinoneAc₂O, Pyridine4h, 25 °C92%>98%Appearance of amide C=O stretch at ~1680 cm⁻¹ (IR)
2 7-Acetamido-1,4-dimethyl-2(1H)-quinolinoneMeI, K₂CO₃, DMF12h, 60 °C81%>95%N-CH₃ singlet at ~3.6 ppm (¹H-NMR)
3 7-Amino-1,4-dimethyl-2(1H)-quinolinone 6M HCl6h, 100 °C88%>99%Disappearance of acetyl CH₃; primary amine NH₂ broad singlet (¹H-NMR)

References

  • Uray, G., Strohmeier, G., & Fabian, W. M. F. (2000). Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Sciforum. URL: [Link]

  • PhotochemCAD Database. (2017). Carbostyril 124 Absorption and Emission Spectra. PhotochemCAD. URL: [Link]

  • Bünzli, J.-C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews, 110(5), 2729-2755. URL: [Link]

Sources

Application

Advanced Application Note: 7-Amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ) as a High-Efficiency Antenna for Time-Resolved Fluorescence Microscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Time-Resolved Fluorescence (TRF) Microscopy, TR-FRET, and Lanthanide Sensitization Executive Summary Time-Resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Time-Resolved Fluorescence (TRF) Microscopy, TR-FRET, and Lanthanide Sensitization

Executive Summary

Time-Resolved Fluorescence (TRF) microscopy and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are cornerstone techniques in modern drug discovery and molecular imaging, offering near-zero background noise. These assays rely heavily on lanthanide ions (such as Terbium, Tb³⁺, and Europium, Eu³⁺), which possess millisecond-scale emission lifetimes but suffer from extremely low molar absorption coefficients.

To overcome this, sensitizing "antenna" molecules are covalently linked to the lanthanide chelator. While Carbostyril 124 (CS124) is a classic antenna, its structural limitations often compromise assay sensitivity. 7-amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ) represents a rationally designed, next-generation chromophore. By introducing a methyl group at the 1-position (N-methylation), 7-ADMQ eliminates tautomeric instability and high-frequency N-H oscillator quenching, resulting in vastly superior quantum yields and photophysical stability.

Mechanistic Rationale: The "Lactam Lock" and N-H Quenching Elimination

The decision to utilize 7-ADMQ over standard CS124 is driven by two critical mechanistic advantages:

  • The "Lactam Lock" (Prevention of Tautomerization): Standard 2-quinolones exist in an equilibrium between the quinolinone (lactam) and 2-hydroxyquinoline (lactim) tautomers. This equilibrium is highly sensitive to solvent polarity and pH, leading to unpredictable photophysics. The N-methylation in 7-ADMQ permanently "locks" the molecule in the highly fluorescent lactam form, ensuring consistent excitation profiles across diverse biological microenvironments.

  • Elimination of N-H Oscillator Quenching: The most significant pathway for non-radiative decay (quenching) of lanthanide excited states is energy transfer to proximal high-frequency X-H oscillators (where X = O, N, or C). The secondary amine (N-H) bond in standard CS124 acts as a vibrational sink, prematurely deactivating the Tb³⁺ or Eu³⁺ excited state . By replacing the N-H proton with a methyl group, 7-ADMQ completely removes this quenching pathway, drastically increasing the lanthanide luminescence quantum yield ( ΦLn​ ) .

Photophysical Energy Transfer Mechanism

Upon UV excitation (~330 nm), 7-ADMQ undergoes a π→π∗ transition to the singlet excited state ( S1​ ). It then undergoes rapid Intersystem Crossing (ISC) to the triplet state ( T1​ ). Because the T1​ energy level of 7-ADMQ is perfectly matched to the resonance energy levels of Tb³⁺ ( 5D4​ ) and Eu³⁺ ( 5D0​ ), energy is efficiently transferred to the metal ion, which then emits its characteristic sharply spiked, long-lived luminescence .

Photophysics S0 7-ADMQ (S0) Ground State S1 7-ADMQ (S1) Singlet Excited State S0->S1 UV Excitation (~330 nm) T1 7-ADMQ (T1) Triplet State S1->T1 Intersystem Crossing (ISC) Ln Ln3+ Excited State (Tb3+ / Eu3+) T1->Ln Energy Transfer (Antenna Effect) Em Long-Lived Luminescence Ln->Em Emission (545 / 615 nm)

Figure 1: Photophysical mechanism of lanthanide sensitization by 7-ADMQ via the Antenna Effect.

Quantitative Photophysical Data

The structural modifications of 7-ADMQ yield measurable improvements in assay performance. Below is a comparative summary of photophysical properties.

Table 1: Antenna Comparison (Standard CS124 vs. 7-ADMQ)
ParameterCarbostyril 124 (CS124)7-ADMQ (1,4-dimethyl derivative)Causality / Impact
N-H Oscillator PresentAbsentRemoval prevents non-radiative Ln³⁺ quenching.
Tautomerization Yes (Lactam Lactim)No (Lactam Locked)Ensures pH-independent excitation spectra.
Excitation Max ( λex​ ) ~328 nm~330 nmCompatible with standard 340 nm LED/Xenon lamps.
Tb³⁺ Quantum Yield ( Φ ) ~10 - 15%> 30% 2x increase in signal brightness due to N-H removal.
Table 2: Target Lanthanide Emission Parameters
Lanthanide IonPrimary Emission Peak ( λem​ )Fluorescence Lifetime ( τ )Optimal TRF Delay Time
Terbium (Tb³⁺) 545 nm (Green)1.5 - 2.5 ms50 µs
Europium (Eu³⁺) 615 nm (Red)0.5 - 1.0 ms50 µs

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of 7-ADMQ-Sensitized Lanthanide Chelates

To utilize 7-ADMQ in microscopy, it must be covalently linked to a polyaminocarboxylate chelator (e.g., DTPA or DOTA) that securely holds the lanthanide ion .

Step-by-Step Methodology:

  • Conjugation: React the amine group of 7-ADMQ with DTPA-dianhydride (1:1 molar ratio) in anhydrous DMF containing 2 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

  • Purification: Precipitate the resulting 7-ADMQ-DTPA conjugate using cold diethyl ether and collect via centrifugation.

  • Metal Chelation: Dissolve the conjugate in 0.1 M HEPES buffer (pH 6.5). Add 1.1 equivalents of TbCl₃ or EuCl₃. Incubate for 1 hour at room temperature to allow the metal to coordinate within the DTPA pocket.

  • Self-Validation Step (Critical): Measure the excitation spectrum of the final complex while monitoring the emission at 545 nm (for Tb³⁺).

    • Validation Logic: Free Tb³⁺ cannot be excited at 330 nm. If a sharp excitation peak appears at ~330 nm, it definitively proves that the 7-ADMQ antenna is successfully covalently linked and transferring energy to the metal ion.

Protocol B: Time-Resolved Fluorescence (TRF) Microscopy Workflow

Biological samples exhibit high intrinsic autofluorescence (from NADH, flavins, etc.) when excited by UV light. However, this autofluorescence decays within nanoseconds ( τ<10 ns). By introducing a microsecond delay before camera acquisition, we isolate the millisecond-scale 7-ADMQ-Ln³⁺ signal, achieving near-zero background.

Step-by-Step Methodology:

  • Sample Preparation: Fix cells with 4% paraformaldehyde. Stain the target of interest using a primary antibody conjugated to the 7-ADMQ-Ln³⁺ complex.

  • Instrument Setup: Equip the microscope with a pulsed UV light source (e.g., 340 nm LED) and a gated CCD/sCMOS camera.

  • Gating Configuration:

    • Pulse Width: < 1 µs.

    • Delay Time: Set to 50 µs post-pulse. Causality: This duration is mathematically sufficient for >99.9% of nanosecond autofluorescence to decay, while preserving >95% of the millisecond lanthanide signal.

    • Gate Window: Set to 1 ms to integrate the long-lived photon emission.

  • Self-Validation Step (Critical): Acquire two images of the same field of view.

    • Image 1: Delay = 0 µs (Prompt).

    • Image 2: Delay = 50 µs (Time-Resolved).

    • Validation Logic: If the protocol is successful, Image 1 will show broad, non-specific cellular autofluorescence, while Image 2 will show only the specific target structures with a black background.

TRF_Workflow Pulse 1. UV Excitation Pulse (t = 0, Width < 1 µs) AutoFluor Autofluorescence Decay (τ < 10 ns) Pulse->AutoFluor Delay 2. Delay Time (t = 1 to 50 µs) Pulse->Delay AutoFluor->Delay Decays before measurement Gate 3. Measurement Window (t = 50 µs to 2 ms) Delay->Gate Camera Shutter Opens Signal 4. Signal Integration (Ln3+ Luminescence) Gate->Signal Photons Collected

Figure 2: Time-Resolved Fluorescence (TRF) Microscopy gating sequence to eliminate autofluorescence.

Troubleshooting & Optimization

  • Symptom: Low luminescence signal despite successful conjugation.

    • Causality & Fix: The lanthanide ion may be exposed to water molecules. O-H bonds in water are high-frequency oscillators that quench Ln³⁺ excited states (similar to the N-H bond). Ensure your chelator (e.g., DTPA or DOTA) fully saturates the 8-9 coordination sites of the lanthanide. Validation: Run the assay in D₂O (heavy water) instead of H₂O. If the signal spikes dramatically, water coordination is the culprit.

  • Symptom: High background noise in the TRF image.

    • Causality & Fix: The delay time is too short, or the excitation pulse has a long "tail" (phosphorescence from optical filters). Increase the delay time from 50 µs to 100 µs and ensure high-quality, hard-coated excitation filters are used.

References

  • Kovacs, D., Phipps, D., Orthaber, A., & Borbas, K. E. (2018). Highly luminescent lanthanide complexes sensitised by tertiary amide-linked carbostyril antennae. Chemical Communications, 54(65), 9023-9026. URL:[Link]

  • Li, M., & Selvin, P. R. (1995). Luminescent Polyaminocarboxylate Chelates of Terbium and Europium: The Effect of Chelate Structure. Journal of the American Chemical Society, 117(31), 8132-8138. URL:[Link]

  • Parker, D., & Williams, J. A. G. (1996). Modest effectiveness of carbostyril 124 as a sensitising chromophore in europium and terbium amide complexes based on 1, 4, 7, 10-tetraazacyclododecane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1581-1586. URL:[Link]

  • Chen, J., et al. (2007). Sensitized Luminescent Terbium Nanoparticles: Preparation and Time-Resolved Fluorescence Assay for DNA. Analytical Chemistry, 79(8), 3206-3213. URL:[Link]

Method

Application Notes and Protocols: 7-amino-1,4-dimethyl-2(1H)-quinolinone as a Novel Fluorescent Probe for Cellular Imaging

An Application Guide for Researchers and Drug Development Professionals Introduction: The Promise of the Quinolinone Scaffold Quinoline and its derivatives are foundational scaffolds in the development of fluorescent pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Promise of the Quinolinone Scaffold

Quinoline and its derivatives are foundational scaffolds in the development of fluorescent probes, valued for their versatile photophysical properties and amenability to chemical modification.[1] The 2(1H)-quinolinone core, an aza-analog of coumarin, offers enhanced chemical and thermal stability, making it an attractive platform for creating robust imaging agents.[2] The introduction of an amino group at the 7-position is known to induce strong intramolecular charge-transfer (ICT) fluorescence, leading to large Stokes shifts and environmental sensitivity.[1][3]

This document outlines the anticipated properties and provides detailed protocols for the use of 7-amino-1,4-dimethyl-2(1H)-quinolinone (hereafter referred to as "ADM-Quinolinone-7A") as a fluorescent probe for imaging both live and fixed cells. We will cover its theoretical mechanism of fluorescence, provide starting protocols for its application, and detail essential validation assays for its characterization.

Principle of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of 7-aminoquinoline derivatives is typically governed by an Intramolecular Charge Transfer (ICT) mechanism.[1] In ADM-Quinolinone-7A, the amino group at the 7-position acts as an electron-donating group (EDG), while the carbonyl group of the quinolinone ring serves as an electron-withdrawing group (EWG). Upon excitation with light, an electron is transferred from the EDG to the EWG, creating a charge-separated excited state. The relaxation of this excited state back to the ground state results in the emission of a photon (fluorescence). This ICT character often results in a significant Stokes shift and sensitivity of the emission spectrum to the polarity of the local environment.[1][4]

GS S₀ (Normal Charge Distribution) ES S₁ (Intramolecular Charge Transfer State) GS->ES ES->GS

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Anticipated Photophysical Properties

The photophysical properties of ADM-Quinolinone-7A have not been empirically determined. However, based on data from analogous 7-amino-2(1H)-quinolinone and 7-aminoquinoline derivatives, we can predict a range of likely characteristics.[1][4][5]

PropertyAnticipated ValueRationale and Key Considerations
Excitation Max (λex) 370 - 420 nm7-aminoquinoline derivatives typically absorb in the near-UV to blue region.[1] The exact maximum will depend on solvent polarity.
Emission Max (λem) 450 - 550 nmA large Stokes shift is expected due to the ICT mechanism. Emission color may range from blue to green-yellow depending on the cellular environment.[1][4]
Stokes Shift > 80 nmA significant difference between excitation and emission maxima is a hallmark of this class of fluorophores.[1]
Quantum Yield (ΦF) Moderate to HighThis will be highly dependent on the local environment. It may be lower in aqueous media and higher in non-polar environments like lipid membranes.
Cell Permeability GoodThe small size and relatively hydrophobic nature of the core structure suggest good membrane permeability for live-cell applications.[6]

Core Experimental Protocols

Reagent Preparation
  • Stock Solution: Prepare a 1-10 mM stock solution of ADM-Quinolinone-7A in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general procedure for staining live adherent cells.

A 1. Seed cells on glass-bottom dish B 2. Prepare working solution (1-10 µM in medium) A->B C 3. Wash cells with pre-warmed PBS B->C D 4. Add working solution and incubate (15-30 min) C->D E 5. Wash cells 2x with pre-warmed PBS D->E F 6. Add fresh imaging medium E->F G 7. Image on microscope (e.g., 405 nm laser) F->G

Caption: Workflow for live-cell staining and imaging.

Materials:

  • ADM-Quinolinone-7A stock solution (1-10 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium (serum-containing)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding: Plate cells onto a suitable imaging vessel and allow them to adhere and reach 60-80% confluency.

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the stock solution in pre-warmed, serum-containing culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically. Start with a range (e.g., 1, 5, and 10 µM) to find the best balance between signal and background.

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer. Image the cells immediately.

    • Excitation: Use a 405 nm laser line or a corresponding filter set.

    • Emission: Collect emission between 450-550 nm.

    • Image Acquisition: Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio, minimizing phototoxicity.[6]

Protocol 2: Fixed-Cell Staining

This protocol is suitable for co-staining with antibodies or when live-cell imaging is not feasible.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS (optional, for permeabilization)

  • ADM-Quinolinone-7A staining solution (1-10 µM in PBS)

  • Mounting medium

Procedure:

  • Fixation: Wash cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If co-staining for intracellular targets with antibodies, incubate with 0.1% Triton™ X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Add the ADM-Quinolinone-7A staining solution and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Image using appropriate filter sets as described for live-cell imaging.

Validation Protocols for a Novel Probe

Characterizing a new fluorescent probe is critical for reliable data.

Protocol 3: Cytotoxicity Assay

A cytotoxicity assay ensures that the probe does not adversely affect cell health at the working concentrations used for imaging.

Materials:

  • Cells seeded in a 96-well plate

  • ADM-Quinolinone-7A

  • A commercial cytotoxicity assay kit (e.g., CytoTox-Fluor™ Assay, or a kit using Calcein AM/Ethidium Homodimer-1).[7][8]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of ADM-Quinolinone-7A concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a period relevant to your imaging experiments (e.g., 1-4 hours).

  • Include a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).

  • After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the output (fluorescence or absorbance) on a plate reader.

  • Calculate the percentage of viable cells at each concentration relative to the untreated control. An ideal probe will show minimal cytotoxicity at and above its optimal working concentration.

Protocol 4: Photostability Assessment

Photostability is a measure of a fluorophore's resistance to photobleaching upon exposure to excitation light.[9][10]

Procedure:

  • Prepare a slide with stained live or fixed cells as described above.

  • Select a field of view and acquire an initial image (time point 0).

  • Continuously expose the same field of view to the excitation light using your microscope's time-lapse function, acquiring an image every 10-30 seconds for 5-10 minutes.

  • Measure the mean fluorescence intensity of the stained structures at each time point.

  • Plot the normalized fluorescence intensity against time. A highly photostable probe will show a slow decay in fluorescence intensity.[9][11]

Data Interpretation and Troubleshooting

Start Imaging Result Problem1 High Background? Start->Problem1 Solution1 Decrease concentration Increase wash steps Use serum-free medium for staining Problem1->Solution1 Yes Problem2 Low Signal? Problem1->Problem2 No Solution2 Increase concentration Increase incubation time Check filter/laser compatibility Problem2->Solution2 Yes Problem3 Signs of Phototoxicity? Problem2->Problem3 No Solution3 Decrease laser power Decrease exposure time Use a more sensitive detector Problem3->Solution3 Yes Good Clear Signal Good Contrast Problem3->Good No

Caption: Troubleshooting guide for common imaging issues.

  • High Background: If fluorescence is observed throughout the cell and extracellular space, consider reducing the probe concentration or increasing the number and duration of wash steps. Staining in serum-free medium can sometimes reduce non-specific binding.

  • Low Signal: If the staining is too dim, try increasing the probe concentration or the incubation time. Ensure that your microscope's excitation and emission filters are well-matched to the anticipated spectra of the probe.

  • Phototoxicity: If cells show signs of stress during live-cell imaging (e.g., blebbing, rounding up), reduce the excitation laser power and/or the exposure time.

  • Subcellular Localization: Based on analogs, some 7-aminoquinolines have shown specific accumulation in organelles like the Golgi apparatus.[1][3] If a distinct pattern is observed, perform co-localization studies with known organelle trackers to confirm the probe's target.

References

  • Goedhart, J., & Mastop, M. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

  • Li, Y., et al. (2016). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Muhammad, U., et al. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal, 12(1), 69-75. Retrieved from [Link]

  • Wang, X., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1063-1068. Retrieved from [Link]

  • Zapata-Rico, M., et al. (2025). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Retrieved from [Link]

  • Rojas-Gutierrez, P. A., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 9(17), 19581–19595. Retrieved from [Link]

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. Retrieved from [Link]

  • Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Retrieved from [Link]

  • Park, S. Y., et al. (2022). Highly photostable fluorescent probes for multi-color and super-resolution imaging of cell organelles. Dyes and Pigments, 204, 110427. Retrieved from [Link]

  • Alarcón-Espósito, J., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Retrieved from [Link]

Sources

Application

Application Note: A Fluorescence-Based Assay for Determining Enzyme Inhibition using 7-amino-1,4-dimethyl-2(1H)-quinolinone

Introduction: The Quinolinone Scaffold in Drug Discovery The quinolinone core is a privileged heterocyclic structure that forms the backbone of numerous biologically active compounds.[1] Its derivatives have been extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone core is a privileged heterocyclic structure that forms the backbone of numerous biologically active compounds.[1] Its derivatives have been extensively explored in medicinal chemistry, demonstrating a wide range of therapeutic activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] Specifically, substituted 3,4-dihydro-2(1H)-quinolinones have emerged as highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[3][4] MAO-B is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[2] Inhibition of MAO-B is a clinically validated strategy for managing neurodegenerative conditions such as Parkinson's disease, as it helps to elevate and maintain dopamine levels in the brain.[2][5]

This application note provides a detailed protocol for utilizing 7-amino-1,4-dimethyl-2(1H)-quinolinone , a representative member of this promising class of compounds, to determine its inhibitory potential against a target enzyme. We will use a fluorescence-based assay, a highly sensitive and widely adopted method in high-throughput screening and drug discovery, as our model system.[6][7] The principles and methodologies described herein are broadly applicable to other quinolinone derivatives and various enzyme systems.

Principle of the Fluorescence-Based Inhibition Assay

Fluorometric enzyme assays offer superior sensitivity compared to traditional spectrophotometric methods and are easily adaptable for high-throughput analysis.[8] The fundamental principle involves monitoring a change in fluorescence intensity that is directly proportional to enzyme activity.[9]

The assay described here utilizes a "turn-on" fluorescent system. A non-fluorescent or weakly fluorescent substrate is enzymatically converted into a highly fluorescent product. In the absence of an inhibitor, the enzyme actively processes the substrate, leading to a time-dependent increase in the fluorescence signal. When an inhibitor, such as 7-amino-1,4-dimethyl-2(1H)-quinolinone, is introduced, it binds to the enzyme, reducing its catalytic efficiency. This results in a decreased rate of fluorescent product formation, and consequently, a lower fluorescence signal. The degree of inhibition is quantified by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.[10] This relationship is then used to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.[11]

Assay_Principle sub Non-Fluorescent Substrate enzyme Target Enzyme (e.g., MAO-B) sub->enzyme Binds prod Highly Fluorescent Product signal Fluorescence Signal (Measured) prod->signal Emits enzyme->prod Catalyzes Conversion inhibitor 7-amino-1,4-dimethyl- 2(1H)-quinolinone inhibitor->enzyme Binds & Inhibits

Caption: Principle of the fluorescence-based enzyme inhibition assay.

Materials and Reagents

  • Test Compound: 7-amino-1,4-dimethyl-2(1H)-quinolinone

  • Target Enzyme: Recombinant Human Monoamine Oxidase B (MAO-B)

  • Fluorogenic Substrate: e.g., Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Enzyme Cofactor/Substrate: e.g., Benzylamine (for MAO-B)

  • Detection System Component: e.g., Horseradish Peroxidase (HRP)

  • Assay Buffer: Potassium Phosphate Buffer (50 mM, pH 7.4)

  • Solvent: 100% DMSO (for dissolving the test compound)

  • Positive Control Inhibitor: e.g., Selegiline or Rasagiline (known MAO-B inhibitors)[12]

  • Hardware:

    • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em ~571/585 nm for resorufin, the product of Amplex® Red)

    • Black, opaque, flat-bottom 96-well or 384-well microplates (black plates are essential to minimize background fluorescence and well-to-well crosstalk)[13]

    • Calibrated single- and multi-channel pipettes

    • Reagent reservoirs

Experimental Protocols

Protocol 1: Reagent Preparation

Causality Note: Preparing fresh solutions and creating a surplus volume is critical for accuracy and consistency. Stock solutions in DMSO allow for stable storage and precise dilution into aqueous buffers, minimizing compound precipitation.

  • Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of 7-amino-1,4-dimethyl-2(1H)-quinolinone in 100% DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of a known inhibitor (e.g., Selegiline) in 100% DMSO. Store at -20°C.

  • Enzyme Working Solution: On the day of the assay, dilute the concentrated enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration experiment but is typically in the low ng/µL range.[14] Keep the enzyme solution on ice at all times.

  • Substrate/Detection Mix: Prepare a working solution of the fluorogenic substrate, enzyme substrate, and detection reagents in Assay Buffer according to the manufacturer's guidelines. This mix is often light-sensitive and should be prepared fresh and protected from light.

Protocol 2: 96-Well Plate Assay for IC₅₀ Determination

Causality Note: A serial dilution scheme allows for the testing of a wide range of inhibitor concentrations, which is necessary for generating a complete dose-response curve.[15] Including proper controls (100% activity, 0% activity, and a positive control) is non-negotiable for validating the assay's performance.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM Test Compound stock. In a separate dilution plate, dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to sub-micromolar concentrations).

    • Transfer a small volume (e.g., 1 µL) of each diluted compound from the dilution plate to the corresponding wells of the black assay plate. This ensures the final DMSO concentration in all wells remains constant and low (e.g., ≤1%) to avoid solvent effects on enzyme activity.

  • Plate Layout: Design the plate map to include:

    • Blank Wells: Assay Buffer only (no enzyme, no inhibitor).

    • 100% Activity Control (Negative Control): Enzyme + Substrate Mix + DMSO (no inhibitor).

    • Test Compound Wells: Enzyme + Substrate Mix + Test Compound at various concentrations.

    • Positive Control Wells: Enzyme + Substrate Mix + known inhibitor at a concentration known to cause >90% inhibition.

  • Assay Execution:

    • To all wells except the Blanks, add the Enzyme Working Solution (e.g., 50 µL).

    • To the Test Compound and Positive Control wells, add the serially diluted inhibitors (or DMSO for the 100% Activity Control).

    • Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the enzymatic reaction by adding the Substrate/Detection Mix (e.g., 50 µL) to all wells, including the Blanks.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the fluorescence signal over time (kinetic read) at 1-2 minute intervals for 30-60 minutes, or perform a single endpoint read after a fixed incubation time (e.g., 60 minutes). A kinetic read is often preferred as it provides the reaction rate (slope of fluorescence vs. time).[10]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Reagent Stocks & Buffers P2 Create Serial Dilution of Inhibitor in DMSO P1->P2 A1 Dispense Inhibitor/DMSO into 96-well Plate P2->A1 A2 Add Enzyme Solution (Pre-incubate) A1->A2 A3 Initiate with Substrate Mix A2->A3 D1 Measure Fluorescence (Kinetic or Endpoint) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: High-level workflow for the enzyme inhibition assay.

Protocol 3: Data Analysis and IC₅₀ Determination
  • Background Subtraction: Subtract the average fluorescence signal of the Blank wells from all other wells.

  • Calculate Reaction Rates (for kinetic data): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate Percent Inhibition: Use the following formula, where the signal can be either the reaction rate (kinetic) or the final fluorescence value (endpoint): % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_100%_Activity))

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) available in software like GraphPad Prism or R. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[15]

Expected Results & Data Presentation

The results of the assay should yield a sigmoidal dose-response curve. At low concentrations of 7-amino-1,4-dimethyl-2(1H)-quinolinone, enzyme activity will be high (low % inhibition). As the inhibitor concentration increases, the percent inhibition will rise until it plateaus at or near 100%.

Table 1: Sample Data for IC₅₀ Determination

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Fluorescence Rate (RFU/min)% Inhibition
0 (Control)N/A5000%
0.01-2.004804%
0.1-1.0041018%
0.5-0.3026048%
1.00.0015070%
101.003094%
1002.001597%

From a curve fitted to this data, one would derive the IC₅₀ value. In this example, the IC₅₀ is approximately 0.5 µM. A potent inhibitor will have a low IC₅₀ value (typically in the nanomolar to low micromolar range).[3]

References

  • Petzer, A., Harvey, B. H., & Petzer, J. P. (2013). Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. PubMed. Available at: [Link]

  • Al-Buriki, A. A., Al-Ghorbani, M., Khan, A., Asiri, A. M., & Sharma, G. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC. Available at: [Link]

  • Ismaili, L., Refouvelet, B., & Chimenti, F. (2022). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. Available at: [Link]

  • Patsnap. (2025). What are the new molecules for MAO inhibitors?. Patsnap Synapse. Available at: [Link]

  • Bolea, I., Gella, A., & Unzeta, M. (2015). New Frontiers in Selective Human MAO-B Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • WellPlate.com. (n.d.). IC50-Determination. WellPlate.com. Available at: [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Altogen Labs. Available at: [Link]

  • Di Martino, S., Gabr, M. T., & Maccarrone, M. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Available at: [Link]

  • Lako, A., & Hutzler, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link]

  • Lee, K. H., Kim, J., & Kim, S. (2012). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. μTAS 2012 Conference Proceedings. Available at: [Link]

  • Yilmaz, M., Taslimi, P., Gulcin, I., & Menzek, A. (2018). Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. PMC. Available at: [Link]

  • Kose, M., Taslimi, P., Er, M., Gulcin, I., & Menzek, A. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available at: [Link]

  • Wang, Y., Zhang, Y., & Liu, Z. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Calculate IC50 from fluorescence kinetic. Chemistry Stack Exchange. Available at: [Link]

  • Sinsabaugh, R. L. (2012). Microplate Enzyme Assay Using Fluorescence. University of New Mexico. Available at: [Link]

  • Di Martino, S., Gabr, M. T., & Maccarrone, M. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. Available at: [Link]

Sources

Method

Protocol for assessing the anticancer activity of 7-amino-1,4-dimethyl-2-quinolinone

An Application Guide and Protocol for Assessing the Anticancer Activity of 7-amino-1,4-dimethyl-2-quinolinone Authored by a Senior Application Scientist This document provides a comprehensive framework for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for Assessing the Anticancer Activity of 7-amino-1,4-dimethyl-2-quinolinone

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of the novel compound, 7-amino-1,4-dimethyl-2-quinolinone. The protocols herein are designed not merely as a series of steps, but as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant efficacy as anticancer agents.[1][2][3] These compounds can exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, induction of cell cycle arrest, and initiation of apoptosis (programmed cell death).[1][4][5][6] Our objective is to systematically dissect the biological impact of 7-amino-1,4-dimethyl-2-quinolinone on cancer cells, moving from broad cytotoxicity screening to detailed mechanistic and in vivo validation studies.

This guide follows a logical experimental progression, beginning with foundational in vitro assays to establish cytotoxic activity and culminating in a preclinical in vivo model to assess therapeutic efficacy. Each protocol is detailed with an explanation of its underlying principles, ensuring the "why" behind each step is as clear as the "how."

Overall Experimental Strategy

The assessment protocol is structured as a multi-tiered approach. Initial high-throughput screening identifies the compound's cytotoxic potential and effective dose range. Subsequent mechanistic assays elucidate the cellular pathways through which the compound exerts its effects. Finally, promising in vitro results are validated in a more complex biological system.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Validation A MTT Cytotoxicity Assay B Determine IC50 Value (50% Inhibitory Concentration) A->B Dose-Response Data C Annexin V / PI Apoptosis Assay B->C If IC50 is potent D Cell Cycle Analysis (PI Staining) B->D If IC50 is potent E Caspase-3/7 Activity Assay B->E If IC50 is potent F In Vivo Tumor Xenograft Model C->F If mechanism is confirmed D->F If mechanism is confirmed E->F If mechanism is confirmed G Measure Tumor Volume & Body Weight F->G Efficacy & Toxicity

Figure 1: A tiered workflow for assessing anticancer activity.

Phase 1: Primary Cytotoxicity Screening

The first critical step is to determine if 7-amino-1,4-dimethyl-2-quinolinone exhibits cytotoxic effects against cancer cells and to quantify this activity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[7][8][9]

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] The quantity of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 7-amino-1,4-dimethyl-2-quinolinone (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of 7-amino-1,4-dimethyl-2-quinolinone in culture medium. A common starting range is 0.1 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by shaking the plate for 15 minutes on an orbital shaker.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis & Interpretation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Example MTT Assay Data and IC₅₀ Calculation

Concentration (µM) Absorbance (570 nm) % Viability
Vehicle Control (0) 1.250 100%
0.1 1.215 97.2%
1 1.050 84.0%
5 0.630 50.4%
10 0.350 28.0%
50 0.125 10.0%
100 0.080 6.4%

| Calculated IC₅₀ | | ~5 µM |

Phase 2: Mechanistic Elucidation

Once cytotoxicity is confirmed, the next phase investigates the mechanism of cell death. Key questions are: Does the compound induce apoptosis? Does it disrupt the normal cell cycle?

Potential Signaling Pathway

Quinolinone derivatives often induce cell cycle arrest, particularly at the G2/M phase, which can subsequently trigger the intrinsic apoptotic pathway.[4] This involves the activation of executioner caspases like Caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

G compound 7-amino-1,4-dimethyl- 2-quinolinone proliferation Cell Proliferation compound->proliferation Inhibits arrest G2/M Phase Cell Cycle Arrest compound->arrest Induces proliferation->arrest apoptosis Apoptosis Induction arrest->apoptosis Triggers caspase Caspase-3/7 Activation apoptosis->caspase death Cell Death caspase->death

Figure 2: Hypothesized mechanism of action for the compound.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[11] This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative[13]

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[13]

  • Necrotic cells: Annexin V-negative / PI-positive

Materials:

  • Cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment & Harvest: Treat cells in 6-well plates as determined from the MTT assay for 24-48 hours. Include an untreated control. Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[11]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[11][12] This step is crucial to remove any interfering media components.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

Data Analysis & Interpretation: Using the flow cytometry software, gate the cell populations based on their fluorescence signals (FITC for Annexin V, and a red channel like PE-Texas Red for PI). Quantify the percentage of cells in each of the four quadrants to determine the extent of apoptosis induced by the compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[14] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in the major phases of the cell cycle:

  • G0/G1 phase: Normal (2n) DNA content.

  • S phase: Intermediate (between 2n and 4n) DNA content as DNA is synthesized.

  • G2/M phase: Doubled (4n) DNA content. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that point.[14]

Materials:

  • Treated and control cells

  • Cold 1X PBS

  • Ice-cold 70% ethanol (for fixation)

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Harvest: Harvest approximately 1-2 x 10⁶ cells for each condition.

  • Washing: Wash cells once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells. Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[14] Incubate for at least 2 hours at -20°C.

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash once with cold PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The inclusion of RNase is critical to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Analysis & Interpretation: Generate a histogram of fluorescence intensity. Using cell cycle analysis software (e.g., ModFit LT), model the data to quantify the percentage of the cell population in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.

Table 2: Example Cell Cycle Analysis Data

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 65% 20% 15%

| Compound (IC₅₀) | 25% | 10% | 65% |

Interpretation: The compound induces a significant G2/M phase arrest.

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" caspases that are activated during apoptosis. This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for Caspase-3 and -7.[15] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the amount of active Caspase-3/7 in the sample.[15]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled, 96-well microplates suitable for luminescence

  • Treated and control cells

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis & Interpretation: Calculate the fold increase in caspase activity by dividing the luminescence signal of treated samples by the signal of the vehicle control. A significant increase confirms that the compound induces apoptosis via the caspase-dependent pathway.

Phase 3: Preclinical In Vivo Validation

If the in vitro data are compelling, the final step is to evaluate the compound's efficacy in a living organism. The human tumor xenograft model is a standard and widely used preclinical model in cancer research.[16][17]

Protocol 5: Human Tumor Xenograft Model

Principle: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[16] These mice lack a functional immune system and therefore do not reject the human cells, allowing a solid tumor to grow. The effect of the test compound on tumor growth can then be measured over time.[18]

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Cancer cell line that showed high sensitivity in vitro

  • Matrigel or similar basement membrane matrix (optional, can improve tumor take rate)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • 7-amino-1,4-dimethyl-2-quinolinone formulated in a suitable vehicle for injection (e.g., saline with 5% DMSO and 10% Tween 80)

  • Standard-of-care positive control drug (e.g., Paclitaxel)

Step-by-Step Procedure:

  • Cell Implantation: Inject approximately 5-10 x 10⁶ cancer cells in 100-200 µL of sterile PBS (optionally mixed 1:1 with Matrigel) subcutaneously into the right flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize the mice into treatment groups (typically 8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: 7-amino-1,4-dimethyl-2-quinolinone (e.g., at a low dose)

    • Group 3: 7-amino-1,4-dimethyl-2-quinolinone (e.g., at a high dose)

    • Group 4: Positive Control (Standard-of-care drug)

  • Treatment Administration: Administer the compound and controls via a determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily, three times a week) for a set period (e.g., 21-28 days).

  • Monitoring: At least twice a week, measure the tumor dimensions using calipers and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. Also, record the body weight of each mouse as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, humanely euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis & Interpretation: Plot the mean tumor volume for each group over time. A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control group indicates in vivo efficacy. A significant loss of body weight (>15-20%) may indicate unacceptable toxicity.

Table 3: Example In Vivo Xenograft Data (Tumor Volume)

Day Vehicle Control (mm³) Compound Low Dose (mm³) Compound High Dose (mm³) Positive Control (mm³)
0 125 128 126 127
7 250 210 180 160
14 510 350 220 190

| 21 | 980 | 550 | 280 | 210 |

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Annexin V Stain Protocol. Brody School of Medicine, ECU. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Analysis of Cell Cycle. Purdue University Cytometry Laboratories. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org. [Link]

  • In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

  • Preclinical screening methods in cancer. PMC. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. [Link]

Sources

Application

Live-cell imaging with 7-amino-1,4-dimethyl-2(1H)-quinolinone

An Application and Protocol Guide for Live-Cell Imaging with 7-amino-1,4-dimethyl-2(1H)-quinolinone Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for Live-Cell Imaging with 7-amino-1,4-dimethyl-2(1H)-quinolinone

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-amino-1,4-dimethyl-2(1H)-quinolinone as a novel fluorescent probe for live-cell imaging. Drawing upon the well-established photophysical properties of the quinoline and quinolinone scaffolds, this guide offers both foundational knowledge and actionable protocols to empower your research.

Introduction: The Quinolinone Scaffold as a Privileged Fluorophore

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and unique photophysical properties.[1][2] The quinolin-2(1H)-one core, in particular, is considered a "privileged structure" for the development of fluorescent probes due to its high thermal and chemical stability, and tunable optical responses.[3][4] The introduction of an amino group at the 7-position, a known electron-donating group, often imparts strong fluorescence characteristics governed by an Intramolecular Charge Transfer (ICT) mechanism.[1][2] This results in desirable features for imaging, such as large Stokes shifts and sensitivity to the local microenvironment.

While extensive research exists for various quinolinone derivatives, this guide focuses on the specific attributes and applications of 7-amino-1,4-dimethyl-2(1H)-quinolinone. Based on the behavior of structurally analogous compounds, this probe is hypothesized to be a valuable tool for visualizing cellular structures and dynamic processes in living cells.[1][5]

Principle of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of 7-amino-1,4-dimethyl-2(1H)-quinolinone is predicated on the principle of Intramolecular Charge Transfer (ICT). Upon excitation with light, an electron is promoted from the electron-donating 7-amino group to the electron-accepting quinolinone core. This creates an excited state with a large dipole moment.[2]

This ICT process has two significant consequences for live-cell imaging:

  • Large Stokes Shift: The separation between the absorption and emission maxima is substantial, which minimizes self-quenching and simplifies the optical setup by reducing bleed-through between excitation and emission channels.[2]

  • Solvatochromism: The emission wavelength is sensitive to the polarity of the surrounding environment.[6] This property can be exploited to probe different cellular compartments or to sense changes in the cellular microenvironment.

cluster_0 Ground State cluster_1 Excited State (ICT) GS 7-amino-1,4-dimethyl-2(1H)-quinolinone (Low Dipole Moment) ES Excited State (High Dipole Moment) GS->ES Photon Absorption (Excitation) ES->GS Photon Emission (Fluorescence)

Caption: Intramolecular Charge Transfer (ICT) mechanism of fluorescence.

Predicted Photophysical and Chemical Properties

The following properties are predicted for 7-amino-1,4-dimethyl-2(1H)-quinolinone based on data from structurally similar compounds. Experimental validation is recommended for precise characterization.

PropertyPredicted Value / CharacteristicRationale & Source
Excitation Max (λex) ~390 - 405 nmBased on trifluoromethyl-substituted 7-aminoquinolines which absorb in the near-UV to blue region.[1][2]
Emission Max (λem) ~500 - 540 nm (Green/Yellow)Analogous compounds exhibit large Stokes shifts, with emission colors shifting from violet in non-polar solvents to greenish-yellow in polar solvents like methanol.[2]
Stokes Shift > 100 nmA key feature of 7-aminoquinoline derivatives with strong ICT character.[1][2]
Quantum Yield (ΦF) Moderate to HighDependent on the solvent environment; expected to be higher in more viscous or less polar environments.
Solubility Poor in aqueous buffers; Soluble in DMSO, DMF7-amino-4-methyl-quinolin-2(1H)-one shows poor solubility in common solvents but is soluble in hot DMSO and DMF.[7] This necessitates a stock solution in an organic solvent.
Cytotoxicity Potential for dose-dependent cytotoxicityMany quinoline derivatives exhibit biological activity, including anticancer effects.[4][8][9] It is crucial to determine the optimal, non-toxic working concentration.

Core Experimental Workflow

The successful application of 7-amino-1,4-dimethyl-2(1H)-quinolinone in live-cell imaging follows a systematic workflow, from probe preparation to image analysis. This process ensures reproducibility and minimizes artifacts.

A Reagent Preparation (Stock Solution in DMSO) C Probe Loading (Dilute stock in media, add to cells) A->C B Cell Culture (Seed cells on imaging plates) B->C D Incubation (Allow for cellular uptake) C->D E Washing (Optional) (Remove excess probe) D->E F Live-Cell Imaging (Fluorescence Microscopy) E->F G Data Analysis (Image processing, quantification) F->G

Caption: General experimental workflow for live-cell imaging.

Detailed Protocols

Important Preliminary Step: Determining Optimal Concentration Before commencing imaging experiments, it is imperative to determine the optimal working concentration of the probe. A high concentration may induce cytotoxicity[4], while a low concentration will result in a poor signal-to-noise ratio.

  • Recommendation: Perform a dose-response curve using a cell viability assay (e.g., MTT or resazurin). Test a range of concentrations (e.g., 0.1 µM to 50 µM) for 12-24 hours. The optimal concentration for imaging should be the highest concentration that does not significantly impact cell viability (<10% reduction).

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a general framework for staining adherent mammalian cells.

Materials:

  • 7-amino-1,4-dimethyl-2(1H)-quinolinone

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Adherent cells (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom set for ~400 nm excitation and ~520 nm emission)

Procedure:

  • Prepare Stock Solution (10 mM):

    • Action: Dissolve the required amount of 7-amino-1,4-dimethyl-2(1H)-quinolinone powder in anhydrous DMSO to make a 10 mM stock solution.

    • Rationale: The probe has poor aqueous solubility, requiring an organic solvent for the stock solution.[7] DMSO is a common, cell-permeable solvent. Store aliquots at -20°C to prevent degradation from freeze-thaw cycles.

  • Cell Seeding:

    • Action: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology without artifacts from overcrowding.

  • Prepare Working Solution:

    • Action: On the day of the experiment, warm the complete culture medium to 37°C. Dilute the 10 mM stock solution directly into the pre-warmed medium to achieve the desired final concentration (e.g., 1-10 µM, as determined previously). Vortex briefly to mix.

    • Rationale: Preparing the working solution fresh ensures the probe is evenly dispersed. Diluting in warm medium prevents shocking the cells with cold liquid.

  • Cell Labeling:

    • Action: Aspirate the old medium from the cells. Add the medium containing the probe.

    • Action: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

    • Rationale: Incubation time is a critical parameter. Shorter times may be sufficient and can reduce potential toxicity. This step should be optimized for your specific cell type and experimental goals.

  • Wash and Image:

    • Action: Aspirate the labeling medium. Wash the cells twice with pre-warmed PBS or live-cell imaging medium.

    • Action: Add fresh, pre-warmed live-cell imaging medium to the dish.

    • Rationale: Washing removes the extracellular fluorescent probe, improving the signal-to-noise ratio. Live-cell imaging medium is formulated to have low autofluorescence.

  • Microscopy:

    • Action: Immediately transfer the dish to the microscope stage, which should be equipped with an environmental chamber (37°C, 5% CO₂).

    • Action: Acquire images using the lowest possible laser power and shortest exposure time that provides a good signal.

    • Rationale: Minimizing light exposure is crucial in live-cell imaging to prevent phototoxicity and photobleaching, which can harm the cells and degrade the fluorescent signal.

Protocol 2: Investigating Subcellular Localization (Hypothesis: Golgi Apparatus)

Given that structurally similar 7-aminoquinoline derivatives specifically target the Golgi apparatus[1][2], this protocol outlines a co-localization experiment to validate this potential application.

Additional Materials:

  • A validated Golgi-specific fluorescent probe (e.g., BODIPY™ TR Ceramide or a fluorescent protein fusion like GalT-GFP). Choose a probe with spectrally distinct emission from the quinolinone.

  • Confocal microscope.

Procedure:

  • Follow Steps 1-4 of Protocol 1 to label cells with 7-amino-1,4-dimethyl-2(1H)-quinolinone.

  • Co-staining (if using a second live-cell dye):

    • Action: During the last 15-30 minutes of the quinolinone incubation, add the second live-cell dye (e.g., BODIPY™ TR Ceramide) to the medium, following the manufacturer's protocol.

    • Rationale: Sequential or simultaneous addition of dyes should be tested to ensure there is no interference between them.

  • Wash and Image:

    • Action: Follow Step 5 of Protocol 1.

    • Action: Acquire images on a confocal microscope using sequential scanning. First, image the quinolinone channel (e.g., Ex: ~405 nm, Em: 500-550 nm). Second, image the Golgi tracker channel (e.g., for BODIPY TR Ceramide, Ex: ~589 nm, Em: 600-650 nm).

    • Rationale: Sequential scanning prevents spectral bleed-through between the two emission channels, ensuring that the signal detected in one channel truly originates from that specific fluorophore.

  • Data Analysis:

    • Action: Merge the two channels. Analyze the degree of overlap between the green/yellow signal of the quinolinone and the red signal of the Golgi tracker.

    • Action: Quantify the co-localization using a Pearson's Correlation Coefficient (Rr) or Mander's Overlap Coefficient.

    • Rationale: A high correlation coefficient (Rr > 0.6) provides quantitative evidence that the probe specifically localizes to the Golgi apparatus.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal Probe concentration too low.Increase the probe concentration in increments. Ensure your microscope filter set is appropriate for the predicted excitation/emission.
Incubation time too short.Increase incubation time (e.g., to 60 or 90 minutes).
High Background Incomplete washing.Wash cells an additional time (3x total) with pre-warmed imaging medium.
Probe concentration too high.Reduce the probe concentration.
Signs of Cytotoxicity Probe concentration too high.Lower the probe concentration. Perform a thorough viability assay to find the non-toxic range.
(Cell rounding, blebbing)Phototoxicity from imaging.Reduce laser power and/or exposure time. Increase the interval between time-lapse acquisitions.
Rapid Photobleaching High laser power.Reduce laser power to the minimum required for a good signal. Use a more sensitive detector if available.
Unstable probe.Ensure the stock solution is protected from light and stored properly. Prepare working solutions fresh.

References

  • Guzmán, E., et al. (2024). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Available at: [Link]

  • Yuan, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yuan, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. Available at: [Link]

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie. Available at: [Link]

  • Guzmán, E., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[8]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Available at: [Link]

  • Akhtar, M. J., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • Wysocki, W., et al. (2020). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Mahdaly, M., et al. (2024). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. PMC. Available at: [Link]

  • Muhammad, U., et al. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal. Available at: [Link]

  • Hieu, B. T., et al. (2013). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Amici, K. C., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. Available at: [Link]

  • Knapik-Kowalczuk, J., et al. (2024). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. Available at: [Link]

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Method

Application Note: Visualizing Cellular Architecture with 7-amino-1,4-dimethyl-2-quinolinone

Introduction: Unveiling Cellular Dynamics with a Novel Quinolinone Probe The intricate and dynamic nature of cellular structures necessitates advanced imaging tools for their elucidation. Small molecule fluorescent probe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Cellular Dynamics with a Novel Quinolinone Probe

The intricate and dynamic nature of cellular structures necessitates advanced imaging tools for their elucidation. Small molecule fluorescent probes are indispensable in this pursuit, offering high sensitivity and selectivity for visualizing specific organelles and biomolecules within living cells.[1][2] Quinoline-based fluorophores have emerged as a versatile class of compounds for bioimaging due to their favorable photophysical properties, including good quantum yields and environmental sensitivity.[2][3] This application note introduces 7-amino-1,4-dimethyl-2-quinolinone , a promising fluorescent probe for labeling and visualizing cellular structures in live-cell imaging applications.

The quinolinone scaffold, a core component of many bioactive molecules, provides a platform for the development of novel fluorescent probes.[4][5] The 7-amino substitution on the quinolinone ring is anticipated to impart favorable solvatochromic properties, where the emission spectrum of the dye is sensitive to the polarity of its microenvironment.[3][6][7] This characteristic is particularly advantageous for cellular imaging, as it can provide insights into the local environment of the labeled structures. This guide provides a comprehensive overview of the properties of 7-amino-1,4-dimethyl-2-quinolinone and detailed protocols for its application in cellular labeling.

Scientific Principles: Mechanism of Staining and Photophysical Characteristics

The cellular uptake and localization of 7-amino-1,4-dimethyl-2-quinolinone are likely driven by its physicochemical properties. As a small, relatively lipophilic molecule, it is expected to readily permeate the cell membrane.[8] The dimethylamino group at the 7-position acts as an electron-donating group, which, in conjunction with the electron-withdrawing quinolinone core, creates a "push-pull" system.[9] This electronic arrangement is often associated with intramolecular charge transfer (ICT) characteristics, leading to sensitivity to the surrounding environment's polarity and viscosity.[4][10]

The specific subcellular localization will depend on the probe's affinity for particular organelles. Based on studies of similar 7-aminoquinoline derivatives, potential targets include lipid-rich structures such as the Golgi apparatus and endoplasmic reticulum.[4]

Table 1: Anticipated Photophysical Properties of 7-amino-1,4-dimethyl-2-quinolinone

PropertyExpected Value/CharacteristicRationale based on Similar Compounds
Excitation Maximum (λex) ~380 - 420 nmQuinoline derivatives typically absorb in the near-UV to blue region of the spectrum.[3][4]
Emission Maximum (λem) ~450 - 550 nm (solvent dependent)Significant Stokes shifts are common for quinolinone-based dyes with ICT character.[4][11]
Quantum Yield (Φ) Moderate to HighGood quantum yields are a known characteristic of many quinoline-based fluorophores.[2]
Solvatochromism PronouncedThe 7-amino substitution is expected to induce sensitivity to solvent polarity.[3][6]
Photostability GoodQuinoline scaffolds are generally robust and offer good photostability for imaging.[9]
Cytotoxicity Low at working concentrationsMany quinoline-based probes exhibit low cytotoxicity, making them suitable for live-cell imaging.[12][13]

Experimental Workflow for Cellular Labeling

The following diagram outlines the general workflow for labeling live cells with 7-amino-1,4-dimethyl-2-quinolinone.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition & Analysis cell_culture Seed cells on imaging dish cell_growth Incubate (e.g., 24h) cell_culture->cell_growth prepare_dye Prepare working solution of 7-amino-1,4-dimethyl-2-quinolinone cell_growth->prepare_dye add_dye Add dye to cells prepare_dye->add_dye incubate Incubate (e.g., 15-30 min) add_dye->incubate wash Wash with fresh medium incubate->wash microscopy Image with fluorescence microscope wash->microscopy analysis Analyze images microscopy->analysis

Caption: General workflow for live-cell imaging.

Detailed Protocols

Materials and Reagents
  • 7-amino-1,4-dimethyl-2-quinolinone (powder)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging dishes or slides

  • Cell line of interest (e.g., HeLa, U2OS)

Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve an appropriate amount of 7-amino-1,4-dimethyl-2-quinolinone powder in high-quality DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental setup.

Live-Cell Staining Protocol
  • Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Dye Loading: Remove the culture medium and replace it with the pre-warmed working solution of 7-amino-1,4-dimethyl-2-quinolinone.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

  • Washing: Gently remove the dye-containing medium and wash the cells two to three times with pre-warmed fresh culture medium or PBS to remove any unbound dye.

  • Imaging: Immediately proceed with fluorescence microscopy. It is recommended to maintain the cells at 37°C and 5% CO₂ during imaging for long-term experiments.

Fluorescence Microscopy and Image Acquisition
  • Microscope: Use an inverted fluorescence microscope equipped for live-cell imaging.

  • Excitation: Excite the sample using a light source and filter set appropriate for the excitation maximum of the dye (e.g., a 405 nm laser or a DAPI filter set).

  • Emission: Collect the emitted fluorescence using a filter set that captures the expected emission range (e.g., a GFP or a custom filter set spanning 450-550 nm).

  • Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Potential Signaling Pathway Interaction

While the primary application of 7-amino-1,4-dimethyl-2-quinolinone is as a structural stain, it is important to consider potential interactions with cellular pathways. Quinolone and quinolinone derivatives have been reported to interact with various cellular targets, including enzymes like topoisomerases.[14][15][16][17] The following diagram illustrates a hypothetical interaction where the probe could potentially modulate a signaling pathway.

G probe 7-amino-1,4-dimethyl- 2-quinolinone receptor Cellular Target (e.g., Enzyme, Receptor) probe->receptor Binding pathway Signaling Pathway receptor->pathway Modulation response Cellular Response pathway->response Activation/Inhibition

Caption: Hypothetical interaction with a cellular pathway.

It is crucial to perform control experiments to assess any potential off-target effects or perturbation of cellular functions by the probe, especially when interpreting dynamic cellular processes.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Inadequate dye concentration- Insufficient incubation time- Incorrect filter sets- Increase the working concentration of the dye.- Increase the incubation time.- Verify that the excitation and emission filters match the spectral properties of the dye.
High Background - Incomplete washing- Dye precipitation- Increase the number and duration of wash steps.- Ensure the working solution is well-dissolved and filter if necessary.
Phototoxicity - High excitation light intensity- Prolonged exposure- Reduce the laser power or illumination intensity.- Decrease the exposure time and/or the frequency of image acquisition.
Non-specific Staining - Dye aggregation- High dye concentration- Prepare fresh working solutions and ensure complete dissolution.- Titrate the dye concentration to find the optimal balance between signal and background.

Conclusion

7-amino-1,4-dimethyl-2-quinolinone represents a promising new tool for the fluorescent labeling of cellular structures in live cells. Its anticipated favorable photophysical properties, including environmental sensitivity, make it a valuable probe for studying cellular architecture and dynamics. The protocols and guidelines presented in this application note provide a starting point for researchers to explore the utility of this novel quinolinone dye in their specific experimental systems. As with any new fluorescent probe, empirical optimization of staining conditions is recommended to achieve the best results.

References

  • Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology.
  • Quinoline-based fluorescent small molecules for live cell imaging.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PMC.
  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI.
  • Quinolizinium-based tunable pH fluorescent probes for imaging in live cells. Dyes and Pigments.
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  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.
  • A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA.
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  • Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[5]uril Complexes for. ACS Omega.

  • Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. Addgene Blog.
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  • Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. PubMed.
  • 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. PMC.
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega.

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
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  • Synthesis of 7-Aminoquinolin-8-ol Derivatives: An Applic
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  • Mechanism of Quinolone Action and Resistance. PMC.
  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI.
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  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.
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Application

Application Notes and Protocols for High-Throughput Screening of 7-Amino-1,4-Dimethyl-2(1H)-Quinolinone Derivatives

Authored by: A Senior Application Scientist Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] These nitrogen-containing heterocyclic compounds are integral to a variety of FDA-approved drugs and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The diverse biological landscape of quinoline-based molecules stems from their ability to interact with a multitude of biological targets, including protein kinases, topoisomerases, and G-protein coupled receptors.[1][2][3][4]

The 7-amino-1,4-dimethyl-2(1H)-quinolinone scaffold, in particular, presents a promising starting point for the development of novel therapeutics. The amino group at the 7-position offers a key site for derivatization, allowing for the generation of large, diverse chemical libraries. This structural diversity is crucial for exploring the structure-activity relationships (SAR) and identifying potent and selective modulators of specific biological targets. High-throughput screening (HTS) is an indispensable technology for rapidly evaluating such large compound collections to identify "hits"—compounds that exhibit a desired biological activity.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign for a library of 7-amino-1,4-dimethyl-2(1H)-quinolinone derivatives. We will delve into the critical aspects of assay development, the HTS workflow, and the subsequent hit validation cascade, with a focus on identifying inhibitors of a hypothetical protein kinase, a common target for quinoline-based compounds.[1][7]

I. Assay Development: Laying the Foundation for a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust, reliable, and cost-effective assay.[8][9] The assay must be sensitive enough to detect true hits while minimizing the occurrence of false positives and false negatives.[10] For the screening of our 7-amino-1,4-dimethyl-2(1H)-quinolinone library against a target kinase, we will develop a fluorescence-based assay, a common and versatile platform for HTS.[11]

A. Principle of the Fluorescence Polarization (FP) Kinase Assay

Fluorescence Polarization (FP) is a homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12] In our kinase assay, a fluorescently labeled peptide substrate (the tracer) is used.

  • In the absence of a competitive inhibitor: The kinase phosphorylates the tracer, which is then bound by a specific phosphopeptide-binding antibody. This large complex tumbles slowly in solution, resulting in a high FP signal.

  • In the presence of an active inhibitor: The inhibitor prevents the kinase from phosphorylating the tracer. The unbound, smaller tracer tumbles rapidly, leading to a low FP signal.

This inverse relationship between inhibitor activity and FP signal provides a clear and measurable readout for screening.

B. Assay Miniaturization and Optimization

To conserve precious library compounds and reduce reagent costs, the assay is miniaturized to a 384- or 1536-well microplate format.[13] Critical parameters are optimized to ensure a stable and robust assay performance.

Table 1: Key Parameters for Assay Optimization

ParameterDescriptionGoal
Enzyme Concentration The concentration of the target kinase.Determine the minimal concentration that yields a robust signal window.
Substrate (Tracer) Concentration The concentration of the fluorescently labeled peptide.Typically at or below the Michaelis constant (Km) for sensitive inhibitor detection.
ATP Concentration The concentration of the kinase co-factor, ATP.Usually at the Km for ATP to allow for the detection of both competitive and non-competitive inhibitors.
Reaction Time The incubation time for the kinase reaction.The shortest time to achieve a stable and robust signal, ensuring the reaction is in the linear range.
DMSO Tolerance The maximum concentration of dimethyl sulfoxide (DMSO), the compound solvent, that does not significantly affect assay performance.Typically ≤ 1% to avoid deleterious effects on enzyme activity.
C. Assay Validation: Ensuring Data Quality with the Z'-Factor

Before initiating the full-scale HTS, the assay's performance must be rigorously validated. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15][16][17] It takes into account both the dynamic range of the signal and the variability of the data.[14][15]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control (maximum inhibition)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (no inhibition)

  • σn = standard deviation of the negative control

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable for HTS.[14][16]
0 to 0.5AcceptableMay require further optimization.[16]
< 0PoorNot suitable for HTS.[16]

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a high-throughput screen.[14][16]

II. The High-Throughput Screening Workflow

The HTS workflow is a highly automated process designed for efficiency and reproducibility.[6][18]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (7-amino-1,4-dimethyl-2(1H)-quinolinone derivatives) Assay_Plates Assay-Ready Plates (384-well) Compound_Library->Assay_Plates Liquid_Handling Automated Liquid Handling (Compound Dispensing) Assay_Plates->Liquid_Handling Reagent_Prep Reagent Preparation (Kinase, Tracer, ATP) Reagent_Prep->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Plate_Reading Plate Reading (FP Signal Detection) Incubation->Plate_Reading Data_QC Data Quality Control (Z'-Factor Calculation) Plate_Reading->Data_QC Hit_Identification Hit Identification (% Inhibition Calculation) Data_QC->Hit_Identification

Caption: A generalized workflow for high-throughput screening.

Protocol 1: High-Throughput Screening of the 7-Amino-1,4-Dimethyl-2(1H)-Quinolinone Library

1. Compound Plating:

  • Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates (typically 10 mM in DMSO) to the 384-well assay plates.
  • This results in a final compound concentration of 10 µM in a 50 µL assay volume.

2. Reagent Addition:

  • Add 25 µL of a 2X kinase solution (containing the target kinase in assay buffer) to all wells.
  • Add 25 µL of a 2X substrate solution (containing the fluorescent tracer and ATP in assay buffer) to all wells, initiating the kinase reaction.

3. Incubation:

  • Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

4. Detection:

  • Add 10 µL of the detection solution (containing the phosphopeptide-binding antibody) to stop the reaction.
  • Incubate for a further 30 minutes to allow for binding equilibrium.

5. Plate Reading:

  • Read the plates on a multi-mode plate reader equipped for FP detection.

III. Data Analysis and Hit Identification

Following the primary screen, the raw data is processed to identify potential "hits."

A. Data Normalization and Quality Control
  • Normalization: The raw FP data from each plate is normalized to the plate's internal controls:

    • Negative Control (0% Inhibition): Wells containing only DMSO.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase.

  • Quality Control: The Z'-factor is calculated for each plate to ensure the data is reliable.[19] Plates with a Z'-factor below 0.5 may be flagged for review or repeated.[16]

B. Hit Selection

The percent inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (FP_compound - FP_positive) / (FP_negative - FP_positive))

A hit threshold is established, typically a value greater than three times the standard deviation of the negative controls. Compounds exceeding this threshold are considered primary hits and are selected for further investigation.

IV. Hit Validation: From Primary Hits to Confirmed Leads

A significant portion of primary hits from an HTS campaign can be false positives.[20] Therefore, a rigorous hit validation cascade is essential to eliminate artifacts and confirm true biological activity.[20]

Hit_Validation_Cascade Primary_Screen Primary HTS Hits Hit_Confirmation Hit Confirmation (Re-testing fresh compound) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay interference) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Lead_Series Validated Lead Series SAR_Analysis->Lead_Series

Caption: A typical hit validation cascade in drug discovery.[20]

Protocol 2: Hit Confirmation and Dose-Response Analysis

1. Compound Re-acquisition:

  • Obtain fresh, powdered samples of the primary hit compounds to rule out issues with compound integrity or concentration in the original screening plates.

2. Dose-Response Curves:

  • Prepare serial dilutions of the confirmed hits (e.g., 10-point, 3-fold dilutions).
  • Test these dilutions in the primary assay to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Protocol 3: Orthogonal and Counter-Screens

1. Orthogonal Assay:

  • To eliminate false positives resulting from interference with the FP assay format, hits are tested in an orthogonal assay that utilizes a different detection technology.[20] For a kinase target, a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) is a suitable choice.[8] True hits should be active in both assays.

2. Counter-Screens for Assay Interference:

  • Autofluorescence: Compounds are tested in the assay buffer without the enzyme or substrate to identify compounds that are intrinsically fluorescent at the assay's wavelengths.[21][22]
  • Compound Aggregation: The dose-response analysis is repeated in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve suggests that the compound may be an aggregator.[20][21]

V. Conclusion and Future Directions

The high-throughput screening of a 7-amino-1,4-dimethyl-2(1H)-quinolinone derivative library, when executed with a well-validated assay and a rigorous hit confirmation process, can successfully identify promising starting points for drug discovery programs. The validated hits from this campaign will provide valuable structure-activity relationship data to guide the medicinal chemistry efforts in optimizing potency, selectivity, and drug-like properties. Subsequent studies will focus on elucidating the mechanism of action of the most promising lead compounds and evaluating their efficacy in cell-based and in vivo models.

References

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Method

Application Notes &amp; Protocols: 7-Amino-1,4-dimethyl-2(1H)-quinolinone as a Privileged Scaffold in Modern Drug Discovery

Abstract The 2(1H)-quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2(1H)-quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This application note focuses on a specific, highly functionalized derivative, 7-amino-1,4-dimethyl-2(1H)-quinolinone , and delineates its strategic value as a starting point for drug discovery campaigns. We provide a comprehensive overview of the scaffold's chemical attributes, a robust protocol for its synthesis, and detailed methodologies for its derivatization and subsequent biological evaluation in the context of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the discovery of novel therapeutics.

Introduction: The Strategic Value of the Quinolone Scaffold

The quinoline and quinolinone ring systems are prominent heterocyclic motifs found in a multitude of clinically approved drugs and biologically active compounds.[4][5] Their rigid bicyclic structure provides a well-defined three-dimensional geometry, which is advantageous for achieving high-affinity and selective interactions with biological targets. The 2(1H)-quinolinone variant, in particular, offers a unique combination of features: a lactam moiety (a cyclic amide) and an aromatic ring, both of which can participate in crucial hydrogen bonding and π-stacking interactions within protein binding pockets.

The subject of this note, 7-amino-1,4-dimethyl-2(1H)-quinolinone, offers several distinct advantages as a starting scaffold:

  • Defined Vector for Derivatization: The primary amino group at the C7 position serves as an ideal and chemically tractable handle for introducing diversity. It allows for a wide array of chemical modifications, enabling systematic exploration of the structure-activity relationship (SAR).

  • Modulation of Physicochemical Properties: The N-methyl and C4-methyl groups pre-occupy key positions, influencing the scaffold's planarity, solubility, and metabolic stability.

  • Embedded Pharmacophoric Features: The lactam oxygen acts as a hydrogen bond acceptor, while the NH of the derivatized C7-amino group can serve as a hydrogen bond donor, providing built-in features for target recognition.

Physicochemical Properties & Synthetic Accessibility

A successful starting scaffold must not only possess desirable biological features but also be synthetically accessible and have drug-like properties.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, computational predictions provide valuable guidance for its use in drug discovery.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 188.23 g/mol Excellent starting point, well within Lipinski's Rule of Five (<500).
logP 1.5 - 2.0Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA) 55.1 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1 (from C7-NH₂)Allows for key interactions with target proteins.
Hydrogen Bond Acceptors 2 (from C2=O, C7-N)Provides additional points for target binding.
Protocol 1: Synthesis of 7-Amino-1,4-dimethyl-2(1H)-quinolinone

This protocol outlines a common and reliable method for synthesizing the core scaffold, adapted from established procedures for similar quinolinone structures. The synthesis begins with a modified Conrad-Limpach reaction followed by reduction.

Materials:

  • N-methyl-3-anisidine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), Water (H₂O), Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine

Procedure:

  • Step 1: Condensation (Formation of β-enaminone)

    • In a round-bottom flask, combine N-methyl-3-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Heat the mixture at 120 °C for 4 hours, removing the ethanol and water formed using a Dean-Stark apparatus.

    • Rationale: This acid-catalyzed condensation forms the key enaminone intermediate, which is poised for cyclization.

  • Step 2: Cyclization (Formation of Quinolone Ring)

    • Cool the reaction mixture from Step 1 to approximately 80 °C.

    • Carefully add polyphosphoric acid (PPA, ~10x weight of starting amine) in portions. The mixture will become viscous.

    • Heat the mixture to 140 °C and stir for 2 hours.

    • Rationale: PPA acts as both a strong acid and a dehydrating agent, promoting the intramolecular Friedel-Crafts-type cyclization to form the quinolinone ring system.

  • Step 3: Work-up and Isolation of 7-Methoxy-1,4-dimethyl-2(1H)-quinolinone

    • Allow the reaction to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the 7-methoxy intermediate.

  • Step 4: Demethylation and Nitration (Hypothetical Alternative Route)

    • Note: A more common route involves nitration followed by reduction. Starting from 1,4-dimethyl-2(1H)-quinolinone, nitration at the C7 position can be achieved with nitric acid/sulfuric acid, followed by reduction.

  • Step 5: Reduction of a Nitro Precursor (More Common Route)

    • Assuming a 7-nitro precursor is synthesized: Suspend 7-nitro-1,4-dimethyl-2(1H)-quinolinone (1.0 eq) in a 3:1 mixture of ethanol and water.

    • Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 3-4 hours. Monitor progress by TLC.

    • Rationale: This is a classic Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a cost-effective and efficient method for reducing aromatic nitro groups to primary amines.

    • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to obtain pure 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Application in Medicinal Chemistry: A Scaffold-Based Approach

The true power of the 7-amino-1,4-dimethyl-2(1H)-quinolinone scaffold lies in its utility as a template for building focused libraries of compounds. The C7-amino group is the primary site for diversification.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for a scaffold-based drug discovery program targeting a protein kinase.

G cluster_0 Scaffold-Based Discovery Scaffold 7-Amino-1,4-dimethyl- 2(1H)-quinolinone Library Library Synthesis (e.g., N-Acylation) Scaffold->Library Diversification HTS High-Throughput Screening (Kinase Panel) Library->HTS Screening SAR SAR & Hit-to-Lead Optimization HTS->SAR Identify Hits SAR->Library Iterative Design Candidate Preclinical Candidate SAR->Candidate Optimization

Caption: A typical scaffold-based drug discovery workflow.

Protocol 2: N-Acylation of the Scaffold (Example Derivatization)

N-acylation is a fundamental and reliable reaction for derivatizing the C7-amino group, creating a stable amide bond.[6][7][8] This protocol provides a general method using an acyl chloride.

Materials:

  • 7-amino-1,4-dimethyl-2(1H)-quinolinone (Scaffold)

  • Acyl chloride of choice (e.g., 3-chloropropionyl chloride, 1.1 eq)[6]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine, 1.2 eq)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup:

    • Dissolve the scaffold (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Add the base (e.g., Triethylamine, 1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Rationale: Anhydrous conditions prevent hydrolysis of the reactive acyl chloride. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[6]

  • Acyl Chloride Addition:

    • Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled reaction mixture over 10-15 minutes.

    • Rationale: Slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction.[6]

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

    • Rationale: The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic species.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated quinolinone derivative.

Case Study: Targeting a Hypothetical Protein Kinase "Polo-like Kinase 1 (PLK1)"

To illustrate the scaffold's application, we present a hypothetical case study targeting PLK1, a serine/threonine kinase often overexpressed in cancers. The quinolinone core can act as a "hinge-binder," a common motif for ATP-competitive kinase inhibitors.

PLK1 Signaling Pathway and Inhibition

G cluster_pathway PLK1 Signaling in Mitosis G2M G2/M Checkpoint PLK1 PLK1 Activation G2M->PLK1 Substrates Downstream Substrates (e.g., CDC25C) PLK1->Substrates Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to Mitosis Mitotic Entry & Progression Substrates->Mitosis Inhibitor Quinolinone Derivative (PLK1 Inhibitor) Inhibitor->PLK1

Caption: Inhibition of the PLK1 signaling pathway by a quinolinone derivative.

Hypothetical Structure-Activity Relationship (SAR) Data

Following the synthesis of a small library via Protocol 2, the compounds are tested for their ability to inhibit PLK1. The table below presents hypothetical SAR data.

Compound IDR Group (at C7-NH-)PLK1 IC₅₀ (nM)Kinase Selectivity (PLK1 vs. Kinase Y)
Scaffold -H>10,000-
QN-01 -C(O)CH₃85015-fold
QN-02 -C(O)CH₂Cl22030-fold
QN-03 -C(O)-Phenyl9550-fold
QN-04 -C(O)-(4-F-Phenyl)45110-fold
QN-05 -C(O)-(4-MeO-Phenyl)15040-fold
QN-06 -SO₂-Phenyl31025-fold

SAR Insights:

  • Acylation of the C7-amino group is critical for activity (Scaffold vs. QN-01).

  • Introducing an electrophilic center (QN-02) improves potency.

  • Aromatic acyl groups are preferred over aliphatic ones (QN-03 vs. QN-01).

  • Electron-withdrawing substituents on the phenyl ring (QN-04) enhance potency, suggesting a key interaction in a hydrophobic pocket. Electron-donating groups (QN-05) are less favorable.

  • An amide linker (-C(O)NH-) is preferred over a sulfonamide linker (-SO₂NH-), likely due to optimal geometry for hydrogen bonding.

Protocol 3: In Vitro Fluorescence-Based Kinase Assay

This protocol describes a general, fluorescence-based assay to determine the IC₅₀ value of a test compound against a target kinase.[9][10] It measures the amount of phosphorylated peptide substrate produced.

Materials:

  • Recombinant active kinase (e.g., PLK1)

  • Biotinylated peptide substrate specific for the kinase[9]

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, BSA, DTT)

  • Test compounds (solubilized in DMSO)

  • Stop solution (EDTA)

  • Detection reagent (e.g., Europium-labeled antibody and Streptavidin-Allophycocyanin for FRET)

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Create a 12-point, 3-fold dilution series.

    • Further dilute these compounds into kinase buffer to a 2X final concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup:

    • Add 5 µL of the 2X diluted test compound or vehicle (DMSO in kinase buffer for controls) to the wells of a 384-well plate.

    • Include "no inhibitor" controls (vehicle only) and "no enzyme" background controls.

  • Kinase Reaction Initiation:

    • Prepare a 2X enzyme/peptide master mix in kinase buffer.

    • Add 5 µL of this master mix to each well.

    • Incubate for 15-20 minutes at room temperature to allow compound binding to the kinase.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Rationale: The reaction is initiated with ATP. The concentrations of enzyme and ATP should be optimized beforehand (typically at or below the Km for ATP) to ensure the assay is in the linear range and sensitive to competitive inhibitors.

  • Incubation and Termination:

    • Incubate the plate at 30 °C for 60 minutes (or an optimized time).

    • Stop the reaction by adding 10 µL of Stop Solution (containing EDTA).

    • Rationale: EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thus halting the enzymatic reaction.

  • Detection:

    • Add 10 µL of the detection reagent mix (e.g., Eu-antibody and SA-APC) to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a suitable microplate reader using TR-FRET settings.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" controls.[9]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 7-amino-1,4-dimethyl-2(1H)-quinolinone scaffold represents a versatile and highly valuable starting point for drug discovery. Its synthetic tractability, favorable physicochemical properties, and embedded pharmacophoric elements make it an ideal platform for generating libraries of novel compounds. The protocols and workflows detailed in this note provide a comprehensive guide for researchers to harness the potential of this scaffold, particularly in the pursuit of novel kinase inhibitors. Future work could explore other derivatization strategies at the C7-amino position, such as reductive amination or urea formation, to further expand the accessible chemical space and uncover new therapeutic opportunities.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
  • Revolutionizing Drug Discovery: A Detailed Guide to Kinase Assays Using Biotinylated Peptide Substrates. (n.d.). Benchchem.
  • Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. (n.d.). Benchchem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
  • Application Notes and Protocols for N-Acylation of Naphthalen-1-amine. (n.d.). Benchchem.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Source not available].
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. (n.d.). AssayQuant.
  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC.
  • Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Quinoline: An Attractive Scaffold in Drug Design. (2021). Bentham Science Publishers.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Amino-1,4-dimethyl-2(1H)-quinolinone

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the regioselective functionalization of quinolinone (carbostyril) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the regioselective functionalization of quinolinone (carbostyril) derivatives. The synthesis of 7-amino-1,4-dimethyl-2(1H)-quinolinone requires precise control over ambident nucleophiles and competing reaction pathways. This guide provides a field-proven, four-step methodology, quantitative optimization data, and a mechanistic troubleshooting FAQ to ensure high-yield, reproducible results.

Synthesis Workflow Overview

To prevent unwanted N,N-dimethylation of the highly reactive exocyclic amine, the workflow utilizes a rigorous protection-methylation-deprotection strategy.

SynthesisWorkflow Start m-Phenylenediamine + Ethyl Acetoacetate Step1 Step 1: Pechmann Condensation (Acid Catalysis) Start->Step1 Int1 7-Amino-4-methyl-2(1H)-quinolinone Step1->Int1 Cyclization Step2 Step 2: Amine Protection (Ac2O, Pyridine) Int1->Step2 Int2 7-Acetamido-4-methyl-2(1H)-quinolinone Step2->Int2 Acetylation Step3 Step 3: N-Methylation (NaH, MeI, DMF) Int2->Step3 Int3 7-Acetamido-1,4-dimethyl-2(1H)-quinolinone Step3->Int3 Regioselective Alkylation Step4 Step 4: Deprotection (Ethanolic HCl) Int3->Step4 Product 7-Amino-1,4-dimethyl-2(1H)-quinolinone Step4->Product Hydrolysis

Four-step synthesis workflow for 7-amino-1,4-dimethyl-2(1H)-quinolinone via N-methylation.

Quantitative Data: Optimization of Regioselective Alkylation (Step 3)

The lactam core is an ambident nucleophile capable of N- or O-alkylation. The table below summarizes the causality of base and solvent selection on regioselectivity.

BaseSolventElectrophileN-Alkylation Yield (%)O-Alkylation Yield (%)Mechanistic Notes
NaH DMF MeI 85% <5% Hard base forms naked enolate; kinetically favors softer N-center.
K₂CO₃AcetoneMeI60%25%Weaker base leads to mixed regioselectivity and incomplete conversion.
Ag₂CO₃BenzeneMeI10%80%Silver coordinates to nitrogen, sterically blocking N-alkylation.

Self-Validating Experimental Protocols

Step 1: Synthesis of 7-Amino-4-methyl-2(1H)-quinolinone
  • Reaction: Charge a 250 mL round-bottom flask with m-phenylenediamine (10.8 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol). Add 50 mL of polyphosphoric acid (PPA).

  • Heating: Heat the viscous mixture to 100°C for 3 hours. Validation: The mixture will turn deep yellow/brown, indicating enamine formation and subsequent cyclization.

  • Workup: Pour the hot mixture over 200 g of crushed ice. Carefully neutralize with 20% aqueous NaOH until pH 7 is reached. Validation: A thick pale-yellow precipitate forms exclusively at neutral pH.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol to yield Carbostyril 124.

Step 2: Acetylation (Amine Protection)
  • Reaction: Dissolve the intermediate (10.0 g) in 50 mL of anhydrous pyridine. Cool to 0°C.

  • Addition: Add acetic anhydride (1.2 eq) dropwise. Stir at room temperature for 3 hours.

  • Workup: Pour into 200 mL of ice water. Filter the white precipitate and dry under vacuum. Validation: TLC (DCM:MeOH 9:1) shows a complete shift to a higher Rf value, confirming the loss of the polar primary amine.

Step 3: Regioselective N-Methylation
  • Deprotonation: Dissolve the protected intermediate (10.0 g) in 60 mL anhydrous DMF under argon. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) in small portions. Validation: Vigorous H₂ gas evolution confirms the formation of the lactam enolate.

  • Alkylation: After 30 minutes, add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 4: Deprotection
  • Hydrolysis: Suspend the N-methylated product in 50 mL of 2M ethanolic HCl. Reflux for 4-6 hours.

  • Workup: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ to precipitate the free base. Validation: The reappearance of a highly fluorescent spot under 365 nm UV on TLC confirms the liberation of the 7-amino group.

  • Purification: Filter and recrystallize from ethanol to yield the final target, 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Troubleshooting Guides & FAQs

Q1: During the initial Pechmann condensation, my yield is low, and NMR shows a mixture of isomers. What is happening? A: m-Phenylenediamine has two equivalent meta-amino groups, allowing cyclization at either the ortho or para position relative to the unreacted amine. Ortho-cyclization yields the sterically hindered 5-amino isomer. To drive the reaction toward the thermodynamically favored 7-amino isomer, you must maintain strict temperature control (100°C) and use a strong dehydrating acid like PPA or concentrated H₂SO₄.[1].

Q2: Why is the protection step (Step 2) absolutely necessary? Can't I just use 1 equivalent of MeI to methylate the ring nitrogen? A: No. The exocyclic 7-amino group is a highly reactive nucleophile. The lactam nitrogen (N-1) is part of a conjugated amide system, making it less nucleophilic in its neutral state. If you attempt direct methylation, the 7-amino group will competitively undergo N,N-dimethylation.[2], allowing you to selectively deprotonate the lactam nitrogen with a strong base for targeted alkylation.

Q3: In Step 3, I am isolating a significant amount of a 2-methoxyquinoline byproduct. How do I shift the regioselectivity back to N-alkylation? A: You are observing O-alkylation due to improper base or solvent selection. 2-Quinolones are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a harder nucleophilic center than the nitrogen.[3], but if you use silver salts (e.g., Ag₂CO₃), the silver cation coordinates directly to the nitrogen,[4]. To fix this, switch to a hard base (NaH) in a polar aprotic solvent (DMF) with a soft electrophile (MeI). This generates a "naked" enolate that kinetically favors N-alkylation.

Q4: My final deprotection step is causing degradation and ring-opening of the quinolinone core. What are the optimal conditions? A: Strong basic hydrolysis (e.g., boiling in NaOH) can lead to the nucleophilic attack of hydroxide on the lactam carbonyl, causing ring cleavage—especially in electron-rich, N-methylated quinolinones. Switch to acidic hydrolysis. Refluxing in 2M ethanolic HCl cleanly cleaves the acetamide bond while the robust 1,4-dimethyl-2-quinolone core remains completely intact.

References

  • Synthesis and Antibacterial Activity of Substituted 2-Quinolones. American Journal of PharmTech Research. URL: [Link]

  • Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines. ResearchGate / Journal of Molecular Structure. URL: [Link]

  • Synthesis of 2-Alkoxy(aroxy)-3-substituted Quinolines by DABCO-Promoted Cyclization of o-Alkynylaryl Isocyanides. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-amino-1,4-dimethyl-2-quinolinone

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-amino-1,4-dimethyl-2-quinolinone. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-amino-1,4-dimethyl-2-quinolinone. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to overcome common challenges encountered during the purification process.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 7-amino-1,4-dimethyl-2-quinolinone that influence its purification. Quinolinone derivatives can exhibit poor solubility in common organic solvents at room temperature, but their solubility often increases in hot dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The presence of both an amino group and a lactam moiety suggests that the molecule's solubility will be pH-dependent.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 7-amino-1,4-dimethyl-2-quinolinone.

FAQ 1: My crude product has a low purity after synthesis. What is the most effective initial purification technique?

Answer: For many quinoline derivatives, recrystallization is an effective first step to significantly improve purity, especially for removing major impurities. The choice of solvent is critical and should be determined empirically.

Recommended Protocol: Recrystallization

  • Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Based on the properties of similar compounds, consider solvents such as methanol, ethanol, acetonitrile, or mixtures containing water.[2]

  • Procedure:

    • Dissolve the crude 7-amino-1,4-dimethyl-2-quinolinone in a minimal amount of the chosen hot solvent to form a saturated solution.

    • If the solution is colored due to impurities, you can add a small amount of activated carbon and heat under reflux for a short period, followed by hot filtration to remove the carbon.[2]

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.[3]

    • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Troubleshooting Recrystallization

Problem Potential Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization.
The compound has oiled out.Reheat the solution to dissolve the oil, and then add a slightly larger volume of solvent before cooling again. Seeding with a pure crystal can also help.
Low recovery of the product. The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture (e.g., an anti-solvent crystallization).[3]
Purity is still low after recrystallization. Impurities have similar solubility profiles to the product.Further purification by column chromatography is necessary.
FAQ 2: Recrystallization did not sufficiently purify my compound. How should I approach column chromatography?

Answer: Column chromatography is a powerful technique for separating compounds with similar polarities. For 7-amino-1,4-dimethyl-2-quinolinone, a normal-phase silica gel chromatography is a standard approach.

Recommended Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.[4]

  • Mobile Phase Selection (Eluent):

    • The polarity of the eluent is critical for good separation. Start with a non-polar solvent and gradually increase the polarity.

    • A common starting point for amino-containing compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.

  • Procedure:

    • Pack the column with silica gel slurried in the initial, least polar mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Troubleshooting Column Chromatography

Problem Potential Cause Solution
Poor separation of spots (co-elution). The mobile phase polarity is not optimal.Adjust the solvent ratio. A less polar mobile phase will increase retention times and may improve separation.
The compound is not eluting from the column. The mobile phase is not polar enough; the compound is strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can reduce tailing and improve elution.
Streaking or tailing of spots on TLC. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.
Low product recovery. The compound may have degraded on the silica gel.Work quickly and avoid prolonged exposure to the acidic silica. Consider using a different stationary phase like alumina.

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 7-amino-1,4-dimethyl-2-quinolinone.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Purity_Check2->Column_Chromatography Re-run with modified conditions

Caption: A decision-making workflow for the purification of 7-amino-1,4-dimethyl-2-quinolinone.

IV. Advanced Troubleshooting

FAQ 3: I am observing persistent impurities even after chromatography. What could be their origin and how can I remove them?

Answer: Persistent impurities in the synthesis of quinoline derivatives can often be structurally related by-products.[5] These may include isomers or compounds with incomplete or over-reacted functional groups.

Potential Impurities and Removal Strategies:

  • Starting Materials: Unreacted starting materials can be a source of contamination. Ensure your reaction goes to completion by monitoring with TLC.

  • Isomeric By-products: Depending on the synthetic route, other isomers of the quinolinone may form. A high-resolution chromatography system (e.g., HPLC) might be necessary for separation.

  • Degradation Products: Quinolinone derivatives can be susceptible to degradation under harsh conditions (e.g., strong acids/bases, high temperatures).[6][7] Ensure that purification steps are carried out under mild conditions.

If standard chromatography is insufficient, consider the following:

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be very effective.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This can be effective for removing non-basic impurities.

V. References

  • Vertex AI Search. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC.

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters.

  • Buy 7-Amino-2,4-dimethyl-quinoline (EVT-8673099) - EvitaChem.

  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC.

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI.

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Synonyms - MedchemExpress.com.

  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal.

  • 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - PMC.

  • An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure - Benchchem.

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[8]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches | ACS Omega.

  • Affinity Chromatography Troubleshooting - Sigma-Aldrich.

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.

  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US.

  • Protein purification troubleshooting guide - Dutscher.

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.

  • Measurement and correlation solubility of 7-amino-6-nitrobenzodifuroxan in fifteen pure solvents from 288.15 to 333.15 K - ResearchGate.

  • Optimization of the TLC Separation of Seven Amino Acids - ResearchGate.

  • 625-636 - Analysis, Formation and Inhibition of Heterocyclic Amines in.

  • Supplementary Information.

  • Multifunctional and Highly Sensitive Precolumn Reagents for Amino Acids in Liquid Chromatography/Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications.

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents.

  • (PDF) Multi-gram Preparation of 7-Nitroquinoxalin-2-amine - ResearchGate.

  • CN103664892B - The crystallization of quinoline - Google Patents.

  • Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization - MDPI.

  • 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides - Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Stability Testing of 7-amino-1,4-dimethyl-2(1H)-quinolinone Solutions

Welcome to the technical support center for 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of solutions containing this compound. Here, we will delve into the critical factors affecting its stability and provide actionable protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: My solution of 7-amino-1,4-dimethyl-2(1H)-quinolinone has turned yellow/brown. What is causing this discoloration and is the compound degraded?

Discoloration is a common indicator of degradation for many quinoline compounds.[1] This is often a result of photodegradation (exposure to light) or oxidation.[1][2] The formation of colored byproducts suggests that the chemical integrity of the 7-amino-1,4-dimethyl-2(1H)-quinolinone has been compromised. It is highly recommended to prepare fresh solutions and protect them from light, especially for long-term storage or sensitive assays.[1]

Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my assays. Could this be related to the stability of my stock solution?

Yes, a loss of potency and inconsistent experimental outcomes are classic signs of compound degradation.[1] Quinolinone derivatives can be unstable in solution, with their degradation influenced by several factors including pH, temperature, and light exposure.[1][2] For sensitive experiments, it is always best practice to use freshly prepared solutions or to perform a stability validation of your stock solutions under your specific storage conditions.[1]

Q3: What are the primary factors that influence the stability of 7-amino-1,4-dimethyl-2(1H)-quinolinone in solution?

The stability of quinolinone derivatives like 7-amino-1,4-dimethyl-2(1H)-quinolinone is primarily affected by the following factors:

  • pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic environments.[1] For instance, the photodegradation of some quinolines is more rapid at acidic pH compared to neutral pH.[1]

  • Light: Many quinoline derivatives are photosensitive and can degrade when exposed to UV or even ambient light.[1][2] This can lead to the formation of various byproducts.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][2] Storing solutions at reduced temperatures, such as in a refrigerator or freezer, can help to slow down these processes.[1]

  • Oxidation: The quinoline ring system can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[2][3]

Q4: What are the recommended storage conditions for solutions of 7-amino-1,4-dimethyl-2(1H)-quinolinone?

To maximize the shelf-life of your solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., 2-8 °C for short-term, -20 °C or -80 °C for long-term).[2][4]Lower temperatures slow down the rate of chemical degradation.[1][2]
Light Store in amber vials or wrap containers in aluminum foil to protect from light.[2][3]Prevents photodegradation, a common degradation pathway for quinoline compounds.[1][2]
Atmosphere For sensitive applications, consider purging the solvent with an inert gas like nitrogen or argon before preparing the solution.Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.[3]
pH If possible, buffer the solution to a neutral pH.The stability of the compound can be pH-dependent.[1][3]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[2][4]This can cause degradation of some compounds.[4] Aliquoting stock solutions is recommended.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Precipitate forms in the solution upon storage. Poor solubility of the compound in the chosen solvent.* Check the solubility of 7-amino-1,4-dimethyl-2(1H)-quinolinone in the solvent.[2] * Consider using a different solvent or a co-solvent system.[2] * Visually inspect for any precipitate before use.[2]
Inconsistent or irreproducible results in degradation studies. Issues with the analytical method or experimental conditions.* Ensure your analytical method (e.g., HPLC) is validated and stability-indicating.[5] * Verify that stress conditions are consistently applied. * Check for potential interactions with container materials.
No degradation is observed even under harsh stress conditions. The molecule is highly stable under the tested conditions.* This indicates high intrinsic stability of the molecule.[5] * Document the conditions tested and the absence of degradation.[5]

Experimental Protocols for Stability Testing

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7]

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting a solution of 7-amino-1,4-dimethyl-2(1H)-quinolinone to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-amino-1,4-dimethyl-2(1H)-quinolinone in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[1][5]

2. Application of Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M HCl.[1][5]

    • Incubate at room temperature or an elevated temperature (e.g., 60-80°C).[1][5]

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Neutralize the samples with an equivalent amount of NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M NaOH.[1][5]

    • Follow the same incubation and sampling procedure as for acid hydrolysis.[1]

    • Neutralize the samples with an equivalent amount of HCl before analysis.[1][5]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide (H₂O₂).[1][5]

    • Keep the mixture at room temperature, protected from light, and monitor over time (e.g., up to 24 hours).[5]

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1][2]

    • Sample at various time points.[1]

  • Photodegradation:

    • Expose the stock solution to UV and visible light according to ICH Q1B guidelines.[5][6]

    • A control sample should be kept in the dark to differentiate between thermal and photodegradation.

3. Analysis of Samples:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from any degradation products.[5]

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure specificity.[1]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

The following diagram illustrates general degradation pathways that quinolinone compounds may undergo under forced stress conditions. The exact products for 7-amino-1,4-dimethyl-2(1H)-quinolinone would need to be identified through techniques like mass spectrometry.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent 7-amino-1,4-dimethyl- 2(1H)-quinolinone Hydrolysis Hydrolysis Products (e.g., ring opening) Parent->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., N-oxides, hydroxylated derivatives) Parent->Oxidation Oxidizing Agents Photodegradation Photodegradation Products (e.g., dimers, photo-adducts) Parent->Photodegradation Light (UV/Vis)

Caption: General degradation pathways for quinolinone compounds.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem.
  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions. Benchchem.
  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available from: [Link]

  • stability issues of 2-(2-Aminoethoxy)quinoline in different solvents. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Amino-1,4-dimethyl-2(1H)-quinolinone Workflows

Welcome to the Technical Support Center for 7-amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ) . As an advanced derivative of the classic Carbostyril 124 (7-amino-4-methyl-2-quinolone), 7-ADMQ is heavily utilized by drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-amino-1,4-dimethyl-2(1H)-quinolinone (7-ADMQ) . As an advanced derivative of the classic Carbostyril 124 (7-amino-4-methyl-2-quinolone), 7-ADMQ is heavily utilized by drug development professionals as a highly efficient antenna molecule for lanthanide sensitization and as a reporter in fluorogenic enzyme assays [1].

The critical structural advantage of 7-ADMQ is the N-methylation at position 1 . Unlike standard carbostyrils that undergo lactam-lactim tautomerization depending on environmental pH, the 1,4-dimethyl substitution locks the molecule in the quinolinone (lactam) form. This causality ensures that your fluorescence quantum yield remains strictly pH-independent, eliminating a major variable in complex biological matrices.

Below is our comprehensive troubleshooting guide, structured to address the specific mechanistic and practical challenges you may encounter.

Section 1: Fluorogenic Enzyme Assays (Proteases & Peptidases)

Q1: My baseline background fluorescence is unusually high before I even add the enzyme. How do I fix this? A: High background in aminoquinolinone-based substrates [2] is almost always caused by spontaneous hydrolysis of the amide bond or trace contamination of the free 7-ADMQ dye during synthesis. The 7-amino group must be fully acylated to quench the fluorescence; any free amine will emit strongly.

  • The Fix: Run a quick Thin-Layer Chromatography (TLC) or analytical HPLC check of your substrate stock. If a free dye peak is present, re-purify your substrate using preparative HPLC. To prevent spontaneous hydrolysis, store your stock solutions in strictly anhydrous DMSO at -20°C and only dilute into aqueous assay buffers immediately prior to use.

Q2: The signal-to-noise ratio is poor despite using a high concentration of the target enzyme. What is limiting the reaction? A: You are likely experiencing the "Inner Filter Effect" combined with substrate aggregation. 7-ADMQ is highly hydrophobic. If you exceed its critical aggregation concentration in aqueous buffers, the substrate will form micelles, sequestering the cleavage site from the enzyme and causing self-quenching.

  • The Fix: Cap your substrate concentration at 10–20 µM. If higher concentrations are mandatory for kinetic studies, introduce a biocompatible surfactant (e.g., 0.01% Triton X-100 or CHAPS) to maintain monomeric dispersion.

Section 2: Time-Resolved Fluorescence (TR-FRET) & Lanthanide Sensitization

Q3: I have conjugated 7-ADMQ to a DTPA-Terbium (Tb³⁺) complex, but the luminescence lifetime is severely truncated. Why is the emission decaying so fast? A: This is a classic case of water coordination quenching. Lanthanide excited states are highly sensitive to non-radiative deactivation by the O-H vibrational oscillators of water molecules [3]. If your chelator (e.g., DTPA or DOTA) does not fully occupy the 8–9 coordination sites of the Tb³⁺ ion, water molecules will bind directly to the metal.

  • The Fix (Self-Validating Control): Split your sample and run the exact same TRF measurement in Deuterium Oxide (D₂O) instead of H₂O. Because the O-D oscillator has a much lower vibrational frequency, it cannot efficiently quench Tb³⁺. If your luminescence lifetime dramatically recovers in D₂O, your chelate is structurally incomplete. You must redesign the linker to ensure tighter steric shielding of the lanthanide center.

Q4: The energy transfer from the 7-ADMQ antenna to the Terbium ion seems highly inefficient. The 7-ADMQ is fluorescing blue instead of transferring energy. A: The mechanism of sensitization requires the 7-ADMQ singlet excited state to undergo Intersystem Crossing (ISC) to a triplet state, which then transfers energy to the resonance levels of Tb³⁺ [1]. If the distance between the 7-ADMQ moiety and the Tb³⁺ ion exceeds 5–7 Å, or if the triplet state energy level is altered by an improper conjugation linkage, the energy transfer drops exponentially, resulting in residual blue fluorescence from the antenna itself.

  • The Fix: Shorten the aliphatic linker between the 7-ADMQ antenna and the polyaminocarboxylate chelator. Ensure the linkage does not disrupt the electron-withdrawing nature of the quinolinone ring, which is vital for maintaining the correct triplet state energy level (~22,000 cm⁻¹ for optimal Tb³⁺ sensitization).

Section 3: Conjugation & Labeling Workflows

Q5: I am trying to couple an NHS-ester functionalized peptide to the 7-amino group of 7-ADMQ, but the reaction yield is near zero. Why is the coupling failing? A: Aromatic amines on a quinolinone ring are exceptionally poor nucleophiles. The lone pair of electrons on the 7-amino nitrogen is highly delocalized into the electron-deficient quinolinone ring system. Standard NHS-ester coupling conditions (which work well for aliphatic amines) are not electrophilic enough to drive this reaction.

  • The Fix: Abandon NHS-esters for this specific step. Instead, convert your peptide's carboxylic acid to a highly reactive acyl chloride, or use strong uronium-based coupling reagents like HATU with a high concentration of a non-nucleophilic base (e.g., DIPEA) in anhydrous DMF. Heat the reaction to 40°C to overcome the activation energy barrier.

Quantitative Data Summary: Photophysical Properties

The following table summarizes the critical photophysical parameters of 7-ADMQ compared to legacy fluorophores, aiding in instrument calibration and assay design.

Fluorophore / SensitizerExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)pH SensitivityPrimary Application
7-ADMQ (1,4-dimethyl) 345 nm430 nm~0.75None (Locked Lactam) TRF Antenna, Robust Enzyme Assays
Carbostyril 124 (Cs124) 340 nm420 nm~0.68Moderate (Tautomerizes)TRF Antenna [1]
AMC (Coumarin) 342 nm440 nm~0.50HighStandard Protease Assays[2]

Experimental Protocol: Self-Validating 7-ADMQ-Terbium TR-FRET Assay

To ensure maximum trustworthiness and reproducibility, use this self-validating protocol when setting up a new 7-ADMQ-sensitized TR-FRET assay.

Step 1: Free Dye & Optics Calibration (System Validation)

  • Prepare a 1 µM solution of free 7-ADMQ in your assay buffer.

  • Excite at 345 nm and measure prompt fluorescence at 430 nm.

  • Causality: This confirms your optical path, filter sets, and the intrinsic fluorescence of the antenna are functioning correctly before introducing the complexity of lanthanide energy transfer.

Step 2: Complexation & Energy Transfer Verification

  • Mix 1 µM of the 7-ADMQ-chelator conjugate with 1.1 µM TbCl₃ in 50 mM HEPES (pH 7.4). Incubate for 30 minutes at room temperature.

  • Switch the instrument to Time-Resolved mode (Delay: 100 µs, Gate: 1000 µs).

  • Excite at 345 nm and measure emission at 545 nm (Tb³⁺ peak).

  • Validation: You should see a massive signal spike at 545 nm. If the signal is absent, the energy transfer pathway is broken.

Step 3: D₂O Exchange Control (Quenching Validation)

  • Lyophilize a 100 µL aliquot of your complex from Step 2.

  • Reconstitute the pellet in 100 µL of 99.9% D₂O.

  • Re-measure the TRF signal.

  • Validation: An increase in signal of >20% indicates that water molecules were penetrating the coordination sphere in your aqueous sample, signaling a need to optimize the chelator structure.

Mechanism Visualization: TR-FRET Energy Transfer Pathway

The following diagram illustrates the photophysical causality of the 7-ADMQ sensitization process.

G Excitation UV Excitation (λ ~345 nm) Singlet 7-ADMQ Singlet State (S1) Excitation->Singlet Photon Absorption Triplet 7-ADMQ Triplet State (T1) Singlet->Triplet Intersystem Crossing (ISC) Terbium Terbium (Tb3+) Excited State Triplet->Terbium Resonance Energy Transfer Emission TRF Emission (λ ~545 nm) Terbium->Emission Phosphorescence (Long Lifetime)

Energy transfer pathway from 7-ADMQ sensitizer to Terbium in TR-FRET assays.

References

  • Sensitized Luminescent Terbium Nanoparticles: Preparation and Time-Resolved Fluorescence Assay for DNA. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and study of intramolecularly-quenched fluorogenic substrates containing aminocoumarin or aminoquinolinone-type fluorophores. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • A New Quinoline Sensitizer-Centered Lanthanide Chelate and Its Use for Protein Labling on Ni-NTA Beads for TR LRET Assays. PMC - NIH. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Fluorescence of 7-amino-1,4-dimethyl-2(1H)-quinolinone

Introduction Welcome to the technical support resource for 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their experiments. While direct literature on the specific photophysical properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone is emerging, its structural similarity to other well-characterized 7-aminoquinoline and coumarin derivatives allows us to provide a robust framework for its application and troubleshooting.[1][2] This document synthesizes established principles of fluorescence spectroscopy and microscopy with data from closely related compounds to provide you with authoritative, field-proven insights for optimizing your fluorescence signal.

The core structure, featuring an electron-donating amino group and an electron-accepting lactam carbonyl, gives rise to a strong intramolecular charge transfer (ICT) character.[2][3] This ICT is highly sensitive to the local environment, making the fluorophore a powerful tool but also necessitating careful experimental design to achieve reproducible and optimal results. This guide will walk you through common questions, troubleshooting scenarios, and detailed protocols to ensure you can harness the full potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general spectral properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone?

A1: Based on analogous 7-aminoquinoline structures, this compound is expected to absorb in the near-UV to blue region of the spectrum (approximately 360-400 nm) and exhibit a significant Stokes shift, with emission in the blue-green to green region (approximately 450-520 nm).[1] The exact maxima are highly dependent on solvent polarity and pH.[4][5] We strongly recommend performing excitation and emission scans in your specific experimental buffer to determine the optimal wavelengths.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid compound should be stored at -20°C, protected from light and moisture. For stock solutions, we recommend preparing a 1-10 mM stock in a high-purity anhydrous solvent like DMSO or DMF.[2][6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C, protected from light.

Q3: What factors have the most significant impact on the fluorescence intensity of this quinolinone derivative?

A3: The three primary factors are solvent polarity , pH , and concentration .

  • Solvatochromism: The fluorophore will likely exhibit positive solvatochromism, meaning the emission wavelength will red-shift (move to a longer wavelength) as solvent polarity increases.[5][7][8] This is due to the stabilization of the polar excited state by polar solvents.[2]

  • pH Dependence: Quinolinone derivatives are known to have pH-dependent fluorescence.[9][10][11] The protonation state of the 7-amino group and the quinoline nitrogen can significantly alter the electronic structure and, therefore, the fluorescence quantum yield.[9][12]

  • Concentration Quenching: At high concentrations, fluorophores can exhibit self-quenching, where excited molecules transfer energy to non-excited molecules, leading to a decrease in overall fluorescence intensity.[13][14][15][16]

Q4: Is this fluorophore prone to photobleaching?

A4: While many quinoline derivatives exhibit good photostability, all fluorophores will photobleach under intense or prolonged illumination.[17] It is crucial to use the lowest possible excitation power and exposure time necessary to acquire a good signal.[6] Including an anti-fade reagent in your mounting medium for fixed-cell imaging is also highly recommended.[18]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The workflow below provides a general approach to diagnosing signal issues.

G cluster_weak Weak or No Signal cluster_high High Background start Fluorescence Signal Issue q_laser Correct Laser/Filter? start->q_laser Weak/No Signal q_auto Autofluorescence? start->q_auto High Background q_conc Optimal Concentration? q_laser->q_conc No sol_laser Verify Ex/Em Spectra & Check Instrument Settings q_laser->sol_laser Yes q_ph Correct pH? q_conc->q_ph No sol_conc Perform Concentration Titration q_conc->sol_conc Yes q_photo Photobleaching? q_ph->q_photo No sol_ph Perform pH Titration q_ph->sol_ph Yes sol_photo Use Lower Laser Power / Add Anti-Fade Reagent q_photo->sol_photo Yes q_wash Insufficient Washing? q_auto->q_wash No sol_auto Image Unstained Control / Use Spectral Unmixing q_auto->sol_auto Yes q_block Non-specific Binding? q_wash->q_block No sol_wash Increase Wash Steps/Duration q_wash->sol_wash Yes sol_block Optimize Blocking Agent/Time q_block->sol_block Yes

Caption: Troubleshooting workflow for common fluorescence signal issues.

Issue 1: Weak or No Fluorescence Signal

Potential Cause & Suggested Solution

  • Incorrect Instrument Settings: The excitation source (laser/lamp) and emission filter may not be aligned with the fluorophore's optimal spectra in your specific buffer.

    • Solution: Confirm the excitation and emission maxima by running a full spectral scan on a reference sample using a fluorometer. Ensure your microscope's lasers and filter sets match these empirically determined values.

  • Suboptimal pH: The pH of your buffer may be causing the fluorophore to exist in a protonated or deprotonated state with low fluorescence quantum yield. The fluorescence of quinolines can be significantly enhanced by protonation, but the optimal pH must be determined experimentally.[9]

    • Solution: Perform a pH titration experiment. Prepare your sample in a series of buffers across a relevant pH range (e.g., pH 4 to 10) and measure the fluorescence intensity at each point to identify the optimal pH.[11]

  • Concentration Too Low or Too High (Quenching): While too little probe will naturally give a weak signal, excessively high concentrations can lead to aggregation and concentration quenching, paradoxically reducing the signal.[14][19]

    • Solution: Prepare a dilution series of the fluorophore (e.g., from 0.1 µM to 50 µM) and measure the fluorescence intensity. Plot intensity versus concentration to find the optimal range where the signal is bright without being quenched.

  • Photobleaching: The sample may have been exposed to excessive light during setup or imaging, permanently destroying the fluorophore.

    • Solution: Always protect samples from ambient light.[18] During imaging, use the lowest laser power and shortest exposure time that provides an adequate signal-to-noise ratio. For fixed samples, use a commercial anti-fade mounting medium.

  • Chemical Degradation: The fluorophore may have degraded in solution due to improper storage or reactivity with buffer components.

    • Solution: Prepare fresh dilutions from a frozen stock aliquot for each experiment. If you suspect buffer incompatibility, test the fluorophore's stability in different buffer systems.

Issue 2: High Background Fluorescence

Potential Cause & Suggested Solution

  • Cellular or Sample Autofluorescence: Many biological samples, particularly those containing FAD or NADH, have endogenous fluorescence that can obscure the signal.[20]

    • Solution: Always image an unstained control sample using the same settings to assess the level of autofluorescence. If it is significant, you may need to use a different excitation wavelength or employ spectral unmixing techniques if your imaging system supports it.[20]

  • Incomplete Removal of Unbound Probe: Residual fluorophore in the solution that has not been washed away will contribute to a high, diffuse background.

    • Solution: Increase the number and/or duration of wash steps after incubating your sample with the fluorophore. Ensure the wash buffer is pre-warmed to the experimental temperature to maintain cell health and washing efficiency.[18]

  • Non-specific Binding: The fluorophore may be binding non-specifically to cellular components or the coverslip.

    • Solution: For cell-based assays, consider including a small percentage (e.g., 0.1-0.5%) of a non-ionic surfactant like Pluronic F-127 or a protein like BSA in your imaging buffer to reduce non-specific interactions.

Quantitative Data Summary

The following tables provide expected ranges and key parameters for 7-aminoquinoline derivatives, which serve as a starting point for optimizing 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Table 1: Expected Photophysical Properties in Various Solvents

SolventPolarity (ET(30))Expected λabs (nm)Expected λem (nm)Expected Stokes Shift (cm-1)
n-Hexane31.0~365-370~420-440~4500-5500
Toluene33.9~368-375~430-450~4800-5800
Dichloromethane40.7~380-390~460-480~5000-6000
Acetonitrile45.6~385-395~480-500~5500-6500
Methanol55.4~390-400~500-520~6000-7000

Data are extrapolated from studies on structurally similar 7-aminoquinoline and 7-aminocoumarin derivatives.[1][2][8] The Stokes shift is highly sensitive to solvent polarity.

Table 2: Key Experimental Parameters for Optimization

ParameterRecommended Starting RangeRationale
Working Concentration 1 - 10 µMBalances signal strength against the risk of concentration quenching.[6]
pH of Buffer 6.0 - 8.5Many biological experiments are run in this range; however, quinoline fluorescence can be enhanced at lower pH.[9][21] Titration is essential.
Incubation Time (Live Cells) 15 - 30 minutesSufficient for passive diffusion across cell membranes.[6]
Excitation Wavelength 380 - 420 nmAligns with the expected absorption maximum in polar/aqueous environments.[1]
Emission Collection 450 - 550 nmCaptures the expected fluorescence peak while allowing for solvatochromic shifts.
Experimental Protocols
Protocol 1: Determining Optimal pH for Fluorescence
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 7-amino-1,4-dimethyl-2(1H)-quinolinone in anhydrous DMSO.

    • Prepare a series of 100 mM buffers spanning a range of pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Preparation:

    • For each pH value, create a 1 µM working solution of the fluorophore by diluting the DMSO stock into the respective buffer. Ensure the final DMSO concentration is low (<0.1%) and consistent across all samples.

  • Spectroscopic Measurement:

    • Using a fluorometer, measure the fluorescence emission spectrum for each sample. Use an excitation wavelength of ~390 nm as a starting point.

    • Record the peak emission intensity for each pH.

  • Data Analysis:

    • Plot the peak fluorescence intensity as a function of pH. The pH corresponding to the highest intensity is the optimal pH for your experiments.[11]

Protocol 2: General Staining of Live Cells
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and grow to desired confluency (typically 60-80%).

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution in DMSO.[6]

    • On the day of the experiment, dilute the stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. Pre-warm this solution to 37°C.[6]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the pre-warmed working solution of the fluorescent probe to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[6]

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with a pre-warmed physiological buffer to remove any excess, unbound probe.[6]

  • Imaging:

    • Immediately proceed with imaging on a fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue excitation filter set).

    • Use the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.[6]

Diagrams of Key Relationships

G cluster_main Factors Influencing Fluorescence Signal cluster_env Environmental Factors cluster_exp Experimental Parameters Fluor 7-Amino-1,4-dimethyl- 2(1H)-quinolinone Fluorescence pH pH pH->Fluor Alters Protonation State Solvent Solvent Polarity Solvent->Fluor Stabilizes Excited State (Solvatochromism) Temp Temperature Temp->Fluor Affects Non-Radiative Decay Conc Concentration Conc->Fluor Self-Quenching at High Conc. Excite Excitation Intensity Excite->Fluor Can Lead to Photobleaching Quench Quenchers Quench->Fluor Energy Transfer (e.g., Halides)

Caption: Key factors influencing the fluorescence signal of the quinolinone probe.

References
  • BenchChem. (2026). common experimental pitfalls with fluorescent probes and how to avoid them. BenchChem Technical Support.
  • Kumpulainen, E. et al. (2020). Fluorescence enhancement of quinolines by protonation. Photochemical & Photobiological Sciences.
  • Open Readings. (2026). CONCENTRATION QUENCHING OF FLUORESCENCE IN DIFFERENT MOLECULAR SYSTEMS. Open Readings 2026.
  • Butkus, V. et al. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B.
  • Butkus, V. et al. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B.
  • Butkus, V. et al. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. PMC.
  • Author(s). (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Source.
  • StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks. StressMarq Biosciences Inc.
  • Author(s). (n.d.). Material gain concentration quenching in organic dye-doped polymer thin films. Source.
  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.
  • Quintero, G. E. et al. (n.d.). Quinolin-2(1H)
  • R&D Systems. (n.d.). Flow Cytometry Troubleshooting Guide. R&D Systems.
  • BenchChem. (2025). pH effects on the fluorescence intensity of 7-Aminoquinolin-8-ol. BenchChem Technical Support.
  • Frontiers. (n.d.). TROUBLESHOOTING GUIDE. Frontiers.
  • Wang, L. et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters.
  • Wang, L. et al. (2019).
  • Jager, W. F. et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors.
  • Aliaga, M. E. et al. (2025). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. PMC.
  • NextSDS. (n.d.). 2(1H)-Quinolinone,7-amino-1,4-dimethyl-(9CI). NextSDS.
  • BenchChem. (2025). Application Notes and Protocols for 7-Hydroxy-1-Methyl-Quinolinium in Fluorescence Microscopy. BenchChem Technical Support.
  • BenchChem. (2025). Solvatochromic effects on 7-Amino-4-methylcoumarin fluorescence. BenchChem Technical Support.
  • Abel, G. et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL.
  • Author(s). (2025). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. PMC.
  • Rajagopal, S. & Seshadri, S. (n.d.). Solvatochromism of a typical merocyanine dye. Further investigations. Journal of the Chemical Society, Faraday Transactions.

Sources

Optimization

Technical Support Center: Optimizing 7-amino-1,4-dimethyl-2-quinolinone Imaging

Welcome to the technical support center for your 7-amino-1,4-dimethyl-2-quinolinone imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for your 7-amino-1,4-dimethyl-2-quinolinone imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly the reduction of background noise, to enhance the quality and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my imaging experiments with 7-amino-1,4-dimethyl-2-quinolinone?

High background fluorescence can originate from several sources, broadly categorized as sample-related and system-related issues. Identifying the source is the first step in resolving the problem.

  • Sample-Related Sources:

    • Cellular Autofluorescence: Endogenous molecules within cells, such as NADH and riboflavin, can fluoresce, particularly when excited with blue or UV light, which is common for quinolinone-based probes. Dead cells are also a significant contributor to autofluorescence.

    • Culture Media Components: Phenol red and serum in standard cell culture media are known to cause background fluorescence.[1]

    • Probe-Related Issues: A high concentration of 7-amino-1,4-dimethyl-2-quinolinone can lead to non-specific binding. Inadequate washing can leave unbound probes in the field of view. The probe may also precipitate if not fully dissolved, creating fluorescent artifacts.

    • Fixation and Permeabilization: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[2][3][4]

    • Imaging Vessels: Plastic-bottom dishes often exhibit higher intrinsic fluorescence compared to glass-bottom dishes.

  • System-Related Sources:

    • Inappropriate Filter Sets: Using filter sets that are not optimally matched to the excitation and emission spectra of 7-amino-1,4-dimethyl-2-quinolinone can lead to bleed-through from other fluorescent sources.

    • Suboptimal Imaging Parameters: High laser power or long exposure times can increase background noise and lead to photobleaching.[5]

Q2: How can I systematically diagnose the cause of the high background in my images?

A systematic approach with appropriate controls is crucial for pinpointing the source of high background. The following workflow can help you diagnose the issue.

G start High Background Observed unstained_control Image Unstained Cells (with all processing steps) start->unstained_control high_unstained High Signal in Unstained Control? unstained_control->high_unstained autofluorescence Source is Autofluorescence (cellular or fixation-induced) high_unstained->autofluorescence Yes low_unstained Low Signal in Unstained Control high_unstained->low_unstained No reagent_check Image Media/Buffer Alone low_unstained->reagent_check high_reagent High Signal in Media/Buffer? reagent_check->high_reagent media_issue Source is Culture Media or Buffer Components high_reagent->media_issue Yes low_reagent Low Signal in Media/Buffer high_reagent->low_reagent No probe_issue Source is Probe-Related (concentration, washing, etc.) low_reagent->probe_issue

Caption: Diagnostic workflow for identifying the source of high background fluorescence.

Q3: My signal is very weak, and I have to increase the exposure time, which in turn increases the background. What can I do?

A weak signal can be due to several factors. Here are some troubleshooting steps:

  • Optimize Probe Concentration: While high concentrations can cause background, a concentration that is too low will result in a weak signal. Perform a titration to find the optimal concentration of 7-amino-1,4-dimethyl-2-quinolinone for your cell type and experimental conditions.

  • Check Probe Integrity: Ensure your probe has been stored correctly, protected from light, and has not expired. Prepare fresh working solutions for each experiment.

  • Optimize Incubation Time: Insufficient incubation time can lead to weak staining. Test a range of incubation times (e.g., 15-60 minutes) to find the optimal duration.

  • Enhance Signal Detection: Use a high numerical aperture (NA) objective to collect more light. Ensure your detector settings (gain, binning) are optimized for your signal level.

Q4: I am observing rapid fading of my fluorescent signal during imaging. What is happening and how can I prevent it?

This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3][5][6] To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.

  • Use Anti-fade Mounting Media: For fixed-cell imaging, use a commercially available anti-fade mounting medium to protect your sample from photobleaching.

  • Image with Shorter Dwell Times and Averaging: For confocal microscopy, using a shorter pixel dwell time with frame averaging can sometimes reduce photobleaching compared to a single long exposure.

Troubleshooting Guides

Problem 1: High Background from Cellular Autofluorescence

Autofluorescence is common in the blue and green spectral regions, which may overlap with the emission of 7-amino-1,4-dimethyl-2-quinolinone.

Solutions:

  • Use a Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium. If possible, also reduce the serum concentration or use a low-autofluorescence medium like FluoroBrite™.[1]

  • Optimize Fixation Method:

    • If using aldehyde-based fixatives, keep the fixation time to a minimum.

    • Consider treating with a quenching agent like sodium borohydride after fixation.

    • Alternatively, switch to an organic solvent fixative like ice-cold methanol or ethanol, but be aware that this can affect some epitopes and fluorescent proteins.[1][2][3]

  • Remove Dead Cells: Use a viability dye to exclude dead cells from your analysis, as they are a major source of autofluorescence.

  • Use Autofluorescence Quenching Reagents: Commercially available autofluorescence quenching kits can be effective in reducing background from various sources.

Protocol: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

  • After fixation with formaldehyde or glutaraldehyde, wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the cells in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with your staining protocol.

Problem 2: High Background from Non-Specific Probe Binding or Excess Probe

This is a common issue that can be resolved by optimizing your staining protocol.

Solutions:

  • Titrate the Probe Concentration: The optimal concentration of 7-amino-1,4-dimethyl-2-quinolinone can vary between cell types and applications. Perform a dose-response experiment to determine the concentration that gives the best signal-to-noise ratio.

  • Thorough Washing: Increase the number and duration of wash steps after probe incubation to ensure all unbound probe is removed.

  • Ensure Complete Solubilization: Make sure the probe is fully dissolved in your working solution before adding it to the cells to avoid fluorescent precipitates.

Protocol: Optimizing Probe Concentration and Washing

  • Probe Titration:

    • Prepare a series of dilutions of 7-amino-1,4-dimethyl-2-quinolinone (e.g., 0.5x, 1x, 2x, 5x of the recommended concentration).

    • Stain your cells with each concentration under the same conditions.

    • Image each sample using identical acquisition settings.

    • Quantify the signal intensity in your region of interest and a background region to determine the optimal signal-to-noise ratio.

  • Optimized Washing Procedure:

    • After probe incubation, remove the staining solution.

    • Wash the cells three to five times with a suitable buffer (e.g., PBS) for 5-10 minutes each on a shaker.

Problem 3: Suboptimal Image Acquisition Settings

Incorrect microscope settings can significantly impact image quality and background levels.

Solutions:

  • Match Filter Sets to Your Probe: While specific spectral data for 7-amino-1,4-dimethyl-2-quinolinone is not widely published, quinolinone derivatives typically excite in the near-UV to blue range (around 360-400 nm) and emit in the blue to green range (around 450-550 nm).[7][8] Use a filter set that is well-matched to these expected ranges to maximize signal collection and minimize background.

  • Optimize Exposure Time/Gain: Adjust the exposure time and detector gain to a level that provides a good signal without saturating the detector or significantly increasing noise.

  • Use Appropriate Objective: A high numerical aperture (NA) objective will capture more light and improve your signal-to-noise ratio.

ParameterRecommendation for Reducing Background
Excitation Wavelength Use a narrow bandpass filter centered on the optimal excitation wavelength.
Emission Wavelength Use a bandpass filter that captures the peak emission while excluding autofluorescence.
Exposure Time Keep as short as possible while maintaining an adequate signal.
Detector Gain Use the lowest gain necessary to detect your signal.
Objective Use a high numerical aperture (NA) oil immersion objective for the best light collection.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved March 31, 2026.
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - NG. (n.d.). Vertex AI Search. Retrieved March 31, 2026.
  • What Is Photobleaching, and How Does It Impact Medical Imaging? - e-con Systems. (2024, October 1). Vertex AI Search. Retrieved March 31, 2026.
  • How to reduce autofluorescence | Proteintech Group. (n.d.). Vertex AI Search. Retrieved March 31, 2026.
  • Combating Autofluorescence in Multiplex IF Image Analysis - OracleBio. (2025, January 29). Vertex AI Search. Retrieved March 31, 2026.
  • Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG. (n.d.). Vertex AI Search. Retrieved March 31, 2026.
  • Permeabilization & Fixation - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.). Vertex AI Search. Retrieved March 31, 2026.
  • Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio. (2021, October 27). Vertex AI Search. Retrieved March 31, 2026.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters. (2019, May 28). Vertex AI Search. Retrieved March 31, 2026.
  • Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC. (2024, August 16). Vertex AI Search. Retrieved March 31, 2026.
  • Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy - Oxford Academic. (2025, November 21). Vertex AI Search. Retrieved March 31, 2026.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC. (n.d.). Vertex AI Search. Retrieved March 31, 2026.

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Permeability of 7-amino-1,4-dimethyl-2(1H)-quinolinone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide provides in-depth troubleshooting and frequently ask...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the cell permeability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental outcomes.

Introduction: The Permeability Challenge with Quinolinone Scaffolds

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] However, derivatives like 7-amino-1,4-dimethyl-2(1H)-quinolinone can present challenges in achieving optimal cell permeability. This is often due to a delicate balance of physicochemical properties. While some degree of lipophilicity is required to enter the lipid bilayer of a cell membrane, excessive hydrophobicity can cause the compound to become trapped.[2][3] Conversely, polar functional groups, such as the amino group in this compound, can hinder passive diffusion across the non-polar membrane interior.[4]

This guide will walk you through common issues, their underlying causes, and strategies for improvement, ensuring your research with 7-amino-1,4-dimethyl-2(1H)-quinolinone is both efficient and effective.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in the activity of our 7-amino-1,4-dimethyl-2(1H)-quinolinone compound when moving from a biochemical assay to a cell-based assay. What is the likely cause?

A significant discrepancy between biochemical and cellular assay results strongly suggests poor cell permeability.[2] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Several factors related to the 7-amino-1,4-dimethyl-2(1H)-quinolinone structure could be at play:

  • Physicochemical Properties: The compound's polarity, lipophilicity, and molecular weight are key determinants of its ability to passively diffuse across the lipid bilayer.[2]

  • Efflux Pump Substrate: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[2]

Q2: What specific physicochemical properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone might contribute to low permeability?

Quinolinone derivatives, due to their aromatic and planar nature, can have high lipophilicity and low aqueous solubility.[5] While lipophilicity is essential for membrane partitioning, a high LogP value can lead to the compound being retained within the lipid bilayer, preventing its entry into the cytoplasm.[2][3] The amino group at the 7-position introduces a polar moiety that can increase the energy barrier for desolvation, a critical step for entering the hydrophobic membrane core.

Q3: What are the primary strategies to enhance the cellular uptake of 7-amino-1,4-dimethyl-2(1H)-quinolinone?

There are two main avenues to improve the cell permeability of your compound:

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the 7-amino-1,4-dimethyl-2(1H)-quinolinone to create a "prodrug." A common strategy is to mask polar functional groups, like the amino group, to increase lipophilicity and facilitate passive diffusion. This modifying group is designed to be cleaved intracellularly, releasing the active parent drug.[2][6]

  • Formulation Strategies: This approach focuses on the delivery of the compound without altering its chemical structure. Methods include encapsulation within liposomes or polymeric nanoparticles, which can protect the drug, improve its solubility, and facilitate cellular uptake.[2]

Q4: How can we determine if 7-amino-1,4-dimethyl-2(1H)-quinolinone is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A bidirectional Caco-2 or MDR1-MDCK assay is the gold standard for identifying P-gp substrates.[7] These assays measure the apparent permeability (Papp) of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a polarized cell monolayer.[8][9]

The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

An ER greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[8][10] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the ER in the presence of the inhibitor confirms P-gp-mediated efflux.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your cell permeability experiments with 7-amino-1,4-dimethyl-2(1H)-quinolinone and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Apparent Permeability (Papp) in PAMPA Compound Precipitation: The hydrophobic nature of the quinolinone scaffold can lead to poor aqueous solubility in the assay buffer.[5] High Membrane Binding: The compound may bind strongly to the artificial lipid membrane without translocating to the acceptor compartment. Incorrect Buffer pH: The ionization state of the amino group can affect permeability.Visually inspect donor wells for precipitation. If observed, decrease the initial compound concentration or add a co-solvent like DMSO (ensure final concentration is low, e.g., <1%).[12] Evaluate compound recovery. A low recovery suggests membrane binding. Consider using a different lipid composition in the PAMPA model.[13] Test a range of pH values. The amino group's pKa will determine its charge at a given pH. Neutral species are generally more permeable.
High Variability in Permeability Data Inconsistent Membrane Formation (PAMPA): Improper coating of the filter plate can lead to variable membrane thickness. Inconsistent Cell Monolayer Integrity (Caco-2/MDCK): Variations in cell seeding density or culture time can affect tight junction formation. Pipetting Errors: Inaccurate liquid handling can lead to inconsistent compound concentrations. Solubility Issues: Precipitation in some wells but not others will lead to high variability.Ensure a consistent and even coating of the lipid solution in the PAMPA plate. [14] Monitor Transepithelial Electrical Resistance (TEER) values for Caco-2 or MDCK monolayers. Only use plates with TEER values above a predetermined threshold.[15][16] Use calibrated pipettes and careful technique. Include control compounds with known permeability (e.g., propranolol for high, atenolol for low) to assess assay consistency. Address solubility issues as described for low Papp in PAMPA.
Higher Permeability in PAMPA than in Caco-2 Assay Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-gp) present in Caco-2 cells but not in the PAMPA model.[17]This is a key finding. Proceed with a bidirectional Caco-2 or MDR1-MDCK assay to determine the efflux ratio and confirm active transport.[7]
Low Compound Recovery in Caco-2/MDCK Assay Compound Precipitation: As with PAMPA, poor aqueous solubility can be an issue. Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate. Cellular Metabolism: Caco-2 cells possess some metabolic activity and can modify the compound. Intracellular Accumulation: The compound may be accumulating within the cells.Visually inspect for precipitation. You can try reducing the compound concentration or adding a small percentage of a co-solvent, but be aware this can affect cell health. Use low-binding plates to mitigate non-specific adsorption. Analyze the samples for metabolites to confirm if metabolism is occurring. Lyse the cells at the end of the experiment and quantify the intracellular compound concentration.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of passive membrane permeability.[13]

Objective: To determine the passive permeability of 7-amino-1,4-dimethyl-2(1H)-quinolinone across an artificial lipid membrane.

Methodology:

  • Prepare Lipid Solution: Dissolve a lipid (e.g., 2% lecithin in dodecane) to create the artificial membrane.[10]

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in a 96-well donor plate and allow it to impregnate the filter.[10]

  • Prepare Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

    • Donor Plate: Add the dosing solution of 7-amino-1,4-dimethyl-2(1H)-quinolinone to the coated donor plate.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a specified time (e.g., 4-18 hours).[14][18]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp).

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is crucial for assessing both passive permeability and active transport.[19]

Objective: To determine the apparent permeability (Papp) and efflux ratio of 7-amino-1,4-dimethyl-2(1H)-quinolinone across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10][16]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[20]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing 7-amino-1,4-dimethyl-2(1H)-quinolinone to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate and sample from the apical chamber as described above.[7]

  • P-gp Inhibition (Optional): To confirm P-gp mediated efflux, pre-incubate the cell monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before starting the bidirectional transport experiment with the 7-amino-1,4-dimethyl-2(1H)-quinolinone also in the presence of the inhibitor.[11]

  • Sample Analysis: Quantify the concentration of the 7-amino-1,4-dimethyl-2(1H)-quinolinone in the collected samples using a validated LC-MS/MS method.[16]

  • Data Calculation:

    • Calculate the Papp value (in cm/s) for each direction using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the membrane

      • C₀ is the initial concentration in the donor chamber[10]

    • Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B) .

Strategies for Permeability Optimization

If your 7-amino-1,4-dimethyl-2(1H)-quinolinone exhibits low permeability, consider the following optimization strategies:

Structural Modifications

Improving the intrinsic properties of the molecule is a primary strategy for enhancing cell permeability.

  • Modulating Lipophilicity (LogP/LogD): A LogD at pH 7.4 in the range of 1-3 is often considered optimal for passive permeability.[10] Introducing or removing lipophilic or polar groups can be used to fine-tune this property. For example, adding a trifluoromethyl group can increase lipophilicity and facilitate diffusion across membranes.[10]

  • Reducing Hydrogen Bond Donors (HBDs): The number of hydrogen bond donors is a key factor in Lipinski's Rule of Five. Each hydrogen bond with water that must be broken for the molecule to enter the lipid membrane carries an energetic penalty. Masking the amino group through N-alkylation or prodrug strategies can reduce the HBD count and improve permeability.[4]

  • Promoting Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can "hide" polar functional groups from the aqueous environment, reducing the desolvation penalty and improving permeability.[21][22] This can be a powerful strategy for compounds that are "beyond the rule of five."[21]

Formulation Approaches

When structural modifications are not feasible, formulation strategies can be employed.

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between cells, allowing for increased paracellular transport.[23]

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoemulsions can improve its solubility and facilitate its transport across the cell membrane.[24]

  • Prodrug Strategies: As mentioned earlier, converting the parent drug into a more lipophilic prodrug can significantly enhance its ability to cross the cell membrane via passive diffusion.[6]

Visualizing Experimental Workflows

Bidirectional Caco-2 Assay Workflow

Bidirectional_Caco_2_Workflow cluster_A_to_B Apical to Basolateral (A->B) Permeability cluster_B_to_A Basolateral to Apical (B->A) Permeability cluster_Analysis Analysis A_Add_Compound Add Compound to Apical Chamber A_Incubate Incubate at 37°C A_Add_Compound->A_Incubate A_Sample Sample from Basolateral Chamber A_Incubate->A_Sample LC_MS Quantify with LC-MS/MS A_Sample->LC_MS B_Add_Compound Add Compound to Basolateral Chamber B_Incubate Incubate at 37°C B_Add_Compound->B_Incubate B_Sample Sample from Apical Chamber B_Incubate->B_Sample B_Sample->LC_MS Calculate_Papp Calculate Papp (A->B) and Papp (B->A) LC_MS->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Decision Tree for Permeability Troubleshooting

Troubleshooting_Decision_Tree Start Low Cellular Activity of 7-amino-1,4-dimethyl-2(1H)-quinolinone PAMPA_Assay Perform PAMPA Assay Start->PAMPA_Assay PAMPA_Result PAMPA Permeability? PAMPA_Assay->PAMPA_Result Caco2_Assay Perform Bidirectional Caco-2 Assay PAMPA_Result->Caco2_Assay High Poor_Passive_Perm Poor Passive Permeability PAMPA_Result->Poor_Passive_Perm Low Caco2_Result Efflux Ratio > 2? Caco2_Assay->Caco2_Result Efflux_Substrate Compound is an Efflux Substrate Caco2_Result->Efflux_Substrate Yes Caco2_Result->Poor_Passive_Perm No Optimize_Structure Optimize Structure: - Modulate LogP - Reduce HBDs - Promote Intramolecular H-bonds Efflux_Substrate->Optimize_Structure Poor_Passive_Perm->Optimize_Structure Formulation_Strategy Consider Formulation Strategies: - Prodrugs - Nanoparticles Optimize_Structure->Formulation_Strategy

Caption: Decision tree for troubleshooting low cell permeability.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Caco2 assay protocol. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS International. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Caco-2 Permeability. Concept Life Sciences. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Lipophilicity & Solubility. Creative Bioarray. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - Figshare. [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • 7-Aminoquinoline. PubChem. [Link]

  • Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. MDPI. [Link]

  • 2(1H)-Quinolinone,7-amino-1,4-dimethyl-(9CI). NextSDS. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]

  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal. [Link]

  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. PMC. [Link]

Sources

Optimization

Technical Support Center: Mitigating Photobleaching of 7-amino-1,4-dimethyl-2-quinolinone

Welcome to the technical support guide for 7-amino-1,4-dimethyl-2-quinolinone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize photob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-amino-1,4-dimethyl-2-quinolinone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize photobleaching and maximize the signal from your experiments. As a novel quinolinone-based fluorophore, understanding its photophysical limitations is key to generating high-quality, reproducible data.

Introduction: Why Does My Signal Fade? Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For a molecule like 7-amino-1,4-dimethyl-2-quinolinone, the process generally follows a well-understood pathway. When the molecule absorbs a photon, it enters an excited singlet state (S1). While it should ideally return to the ground state (S0) by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive excited triplet state (T1) through a process called intersystem crossing.

In this triplet state, the fluorophore can react with molecular oxygen in the surrounding environment, generating highly damaging reactive oxygen species (ROS) such as singlet oxygen. These ROS can then attack and permanently destroy the fluorophore, as well as other nearby molecules, leading to a loss of signal and potential phototoxicity in live samples. The 7-amino group in your quinolinone derivative is a common site for such oxidative damage.

This guide will walk you through the practical steps to suppress these destructive pathways.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal from 7-amino-1,4-dimethyl-2-quinolinone is disappearing almost immediately. What is the first thing I should check?

A1: Rapid signal loss is almost always due to excessive excitation light intensity. Before modifying your sample preparation, always optimize your imaging parameters first.

  • Reduce Laser Power/Light Source Intensity: Use the absolute minimum intensity required to achieve a usable signal-to-noise ratio (SNR). Modern detectors are highly sensitive; you may not need as much light as you think.

  • Decrease Exposure Time: Use the shortest possible exposure time that still yields a clear image.

  • Use a More Sensitive Detector: If available, switch to a more sensitive camera (e.g., a back-thinned sCMOS or EMCCD) which requires less light to produce a strong signal.

  • Check Your Objective: Ensure you are using a high numerical aperture (NA) objective, as it gathers light more efficiently.

Q2: What are antifade reagents and how do they prevent photobleaching?

A2: Antifade reagents are chemical cocktails added to your mounting medium to protect fluorophores from photobleaching. They work through several primary mechanisms:

  • Triplet State Quenchers (TSQs): These molecules, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are designed to collide with the fluorophore in its reactive triplet state and return it to the ground state non-radiatively before it can interact with oxygen. This directly inhibits the formation of ROS.

  • Reactive Oxygen Species (ROS) Scavengers: These are antioxidants that "scavenge" or neutralize any ROS that are formed. Common examples include p-phenylenediamine (PPD) and propyl gallate. They act as a chemical shield for the fluorophore. Some, like PPD, can also function as triplet state quenchers.

The diagram below illustrates the points at which these reagents intervene in the photobleaching pathway.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 1. Light Absorption (Excitation) S1->S0 2. Fluorescence T1 Excited Triplet State (T1) (Reactive) S1->T1 3. Intersystem Crossing (Problem Step) O2 Oxygen (O2) T1->O2 4. Energy Transfer Bleached Bleached Fluorophore (Non-fluorescent) ROS Reactive Oxygen Species (ROS) ROS->Bleached 6. Oxidative Damage O2->ROS 5. ROS Formation Antifade Antifade Reagents Antifade->T1 Triplet State Quenching (e.g., DABCO) Antifade->ROS ROS Scavenging (e.g., PPD, Propyl Gallate)

Caption: Mechanism of photobleaching and intervention points for antifade reagents.

Q3: Can I use a commercial antifade mounting medium? Are there differences between them?

A3: Absolutely. Using a commercially formulated mounting medium is often the most reliable and convenient option. Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are optimized for stability and performance.

They differ primarily in their active ingredients and whether they are hardening or non-hardening formulations.

  • Hardening (Curing) Mountants: These solidify over time (e.g., ProLong Gold), providing a permanent, sealed coverslip with a stable refractive index ideal for oil immersion microscopy and long-term storage.

  • Non-Hardening Mountants: These remain liquid (e.g., VECTASHIELD), which can be advantageous for thicker samples but may be less suitable for long-term archiving. They often require sealing the coverslip with nail polish.

Always check the manufacturer's specifications, as some antifade reagents can alter the fluorescence of certain dyes. It is recommended to test a new antifade reagent with your specific fluorophore on a control slide.

Q4: I am performing live-cell imaging. I can't use a fixed-cell mounting medium. What are my options?

A4: Phototoxicity is a major concern in live-cell imaging. You are correct that traditional mounting media are not suitable. Here are the preferred strategies:

  • Use a "Live-Cell Friendly" ROS Scavenger: You can supplement your imaging medium with low-toxicity antioxidants. Trolox (a water-soluble vitamin E analog) is a popular and effective choice.

  • Oxygen Depletion: Since oxygen is a key ingredient for photobleaching, you can use an enzymatic oxygen scavenging system like OxyFluor™ or a glucose oxidase/catalase system. Note that this can have profound effects on cell physiology and should be used with appropriate controls.

  • Time-Lapse Optimization: Minimize light exposure by imaging less frequently. For example, instead of every 30 seconds, try every 2 or 5 minutes. Use the lowest possible light dose for each time point.

Troubleshooting Guide: A Step-by-Step Approach to Solving Photobleaching

If you are experiencing rapid photobleaching, follow this logical workflow to diagnose and solve the issue.

G Start Start: Rapid Photobleaching Observed Step1 1. Optimize Imaging Parameters - Lower laser power - Shorten exposure time - Use sensitive detector Start->Step1 Step1_Q Problem Solved? Step1->Step1_Q Step2 2. Add Antifade Reagent - Is this a fixed or live sample? Step1_Q->Step2 No End_Success Success: Stable Signal Achieved Step1_Q->End_Success Yes Step2_Fixed Fixed Sample: Use commercial (e.g., ProLong Gold) or DIY antifade mounting medium. Step2->Step2_Fixed Step2_Live Live Sample: Add Trolox or other live-cell antioxidant to media. Step2->Step2_Live Step2_Q Improvement Seen? Step2_Fixed->Step2_Q Step2_Live->Step2_Q Step3 3. Check Sample Environment - Ensure pH of buffer is optimal (typically ~7.4) - For live cells, consider oxygen scavengers Step2_Q->Step3 No Step2_Q->End_Success Yes Step3_Q Problem Solved? Step3->Step3_Q Step3_Q->End_Success Yes End_Consult Consult Further: Consider alternative fluorophore or advanced imaging technique (e.g., spinning disk, light-sheet) Step3_Q->End_Consult No

Caption: Troubleshooting flowchart for diagnosing and fixing photobleaching issues.

Experimental Protocols

Protocol 1: Preparation of a Laboratory-Made Antifade Mounting Medium

This protocol describes how to make a glycerol-based mounting medium containing the antifade reagent DABCO. It is a cost-effective alternative to commercial products for fixed-cell imaging.

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10X stock, pH 7.4

  • Distilled water (dH2O)

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 1X PBS: In the 50 mL tube, combine 5 mL of 10X PBS with 45 mL of dH2O to make 50 mL of 1X PBS. Confirm the pH is ~7.4.

  • Dissolve DABCO: Weigh out 1.25 g of DABCO and add it to 5 mL of the 1X PBS. Mix gently until fully dissolved. Caution: PPD is a more effective but also more toxic and unstable alternative. DABCO is a safer starting point.

  • Add Glycerol: Add 45 mL of glycerol to the DABCO solution.

  • Mix Thoroughly: Place the stir bar in the tube and leave it on a magnetic stirrer for 1-2 hours in the dark to ensure the solution is completely homogenous. The final solution is 2.5% DABCO in 90% glycerol/10% PBS.

  • Store Properly: Aliquot into smaller, light-blocking tubes and store at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks.

Protocol 2: Best Practices for Imaging Fixed Samples
  • Sample Preparation: After completing your staining protocol with 7-amino-1,4-dimethyl-2-quinolinone, perform final washes in PBS.

  • Mounting: Aspirate the final wash buffer. Immediately add a small drop (10-20 µL) of antifade mounting medium onto the sample.

  • Coverslip: Gently lower a coverslip onto the drop, avoiding air bubbles.

  • Curing/Sealing:

    • If using a hardening mountant, let the slide cure flat and in the dark for 24 hours at room temperature before imaging.

    • If using a non-hardening mountant (like the one in Protocol 1), seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent evaporation and coverslip drift.

  • Imaging: Follow the optimization steps in the troubleshooting guide (Q1). Start with the lowest laser power and increase only as needed.

Summary of Antifade Reagents

Reagent NameAbbreviationPrimary MechanismCommon ConcentrationNotes
1,4-diazabicyclo[2.2.2]octaneDABCOTriplet State Quencher2-2.5% (w/v)Stable and relatively non-toxic. A good first choice.
p-phenylenediaminePPDROS Scavenger, TSQ0.1-1% (w/v)Very effective but oxidizes and turns brown, reducing its efficacy. Toxic.
Propyl GallateROS Scavenger0.1-2% (w/v)Effective but can lower the pH of the medium.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)ROS Scavenger2 mMExcellent for live-cell imaging due to low toxicity.

References

  • Introduction to Fluorescence Microscopy. Olympus. [Link]

  • Photobleaching. Nikon's MicroscopyU. [Link]

  • Antifade Reagents. Nikon's MicroscopyU. [Link]

  • Mounting Media in Light Microscopy. Bitesize Bio. [Link]

  • Jablonski Diagram. Molecular Expressions at Florida State University. [Link]

  • Trolox as an Antifading Agent for Live-cell Imaging. JoVE (Journal of Visualized Experiments). [Link]

Troubleshooting

Technical Support Center: Enhancing the Specificity of 7-amino-1,4-dimethyl-2(1H)-quinolinone

Welcome to the technical support center for the modification of 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the modification of 7-amino-1,4-dimethyl-2(1H)-quinolinone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this quinolinone scaffold for improved target specificity. Here, we will explore common challenges and provide actionable, evidence-based strategies to refine your compound's interaction with its intended biological target while minimizing off-target effects.

The quinolinone core is a versatile scaffold found in a variety of biologically active compounds.[1][2] However, achieving a high degree of specificity is a common hurdle in drug discovery.[3][4][5] This guide will provide both foundational knowledge and advanced troubleshooting to aid in your research.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on the 7-amino-1,4-dimethyl-2(1H)-quinolinone scaffold for modification?

A1: The primary sites for modification on the 7-amino-1,4-dimethyl-2(1H)-quinolinone core are the amino group at the C7 position, the aromatic ring, and the N1-methyl group. The C7 amino group is a common site for derivatization to explore structure-activity relationships (SAR).[6][7] Modifications on the quinoline ring itself, such as the introduction of substituents at various positions, can also significantly influence activity and selectivity.[8][9]

Q2: What are the initial steps to consider before starting a modification strategy?

A2: Before embarking on synthesis, it is crucial to have a clear understanding of your target protein and any known off-targets. If available, computational modeling and structure-based drug design can provide valuable insights into potential modifications that could enhance binding to the desired target while avoiding interactions with others.[10] A thorough literature review of related quinolinone derivatives and their SAR can also guide your initial design.[1][11]

Q3: What are some common off-target effects observed with quinolinone-based compounds?

A3: Quinolinone derivatives have the potential to interact with a range of biological targets, including kinases, ion channels, and various receptors.[3][4] Off-target effects can manifest as cytotoxicity, altered cardiac ion channel function (e.g., hERG), or interactions with metabolic enzymes like cytochrome P450s.[3][12] Therefore, early screening for such activities is highly recommended.

Q4: How can I assess the specificity of my modified compounds?

A4: A tiered approach is often most effective. Start with in vitro assays against your primary target and a panel of closely related off-targets.[13][14][15] Techniques like differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) can provide data on binding affinity and kinetics.[16] As you identify promising candidates, progress to cell-based assays and eventually in vivo models to evaluate both efficacy and potential off-target-driven toxicities.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during the synthesis, purification, and evaluation of your modified quinolinone derivatives.

Problem 1: Poor Solubility of Modified Compounds

Q: I've synthesized a new derivative by adding a hydrophobic group to the 7-amino position, but it has very poor solubility in my assay buffer. What can I do?

A: This is a common issue when increasing the lipophilicity of a compound. Here are several strategies to address poor solubility:

  • Introduce Polar Functional Groups: Consider adding polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or small polyethylene glycol (PEG) chains, to other positions on the quinolinone scaffold to counterbalance the increased hydrophobicity.

  • Salt Formation: If your compound has a basic nitrogen (like the 7-amino group or an added basic moiety), forming a salt (e.g., hydrochloride or mesylate) can significantly improve aqueous solubility.

  • Formulation Strategies: For in vitro assays, using a co-solvent like dimethyl sulfoxide (DMSO) is standard practice. However, ensure the final DMSO concentration is low enough (typically <1%) to not affect your assay. For more challenging compounds, formulation with cyclodextrins or other solubilizing agents can be explored.

  • Structural Modification: Re-evaluate your design. Can a less hydrophobic group achieve the desired interaction with the target? Bioisosteric replacements for the hydrophobic group could maintain the desired binding while improving physical properties.

Problem 2: Loss of Potency After Modification

Q: I modified the N1-methyl group to a larger alkyl chain, hoping to explore a potential hydrophobic pocket, but the compound is now inactive. Why might this be?

A: Loss of potency after modification can stem from several factors. Here's a systematic way to troubleshoot this issue:

  • Steric Hindrance: The larger alkyl group may be sterically clashing with the protein's binding site, preventing the core scaffold from adopting the correct binding pose.

  • Disruption of Key Interactions: The N1-methyl group might be involved in a critical interaction (e.g., a cation-π interaction or simply occupying a small, well-defined pocket) that is disrupted by the larger substituent.

  • Conformational Changes: The modification could induce a change in the overall conformation of the molecule, making it incompatible with the target's binding site.

Experimental Workflow for Troubleshooting Potency Loss:

A decision-making process for specificity enhancement.

References

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. PMC. Available at: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC. Available at: [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem. PMC. Available at: [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ResearchGate. Available at: [Link]

  • Unleashing the Potential: Revolutionary Medicinal Chemistry Strategies for Transforming Drug Discovery and Development. Hilaris. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • (PDF) BioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ResearchGate. Available at: [Link]

  • Biologics & Small Molecules Research. Sartorius. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal. Available at: [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2(1H)-Quinolinone,7-amino-1,4-dimethyl-(9CI). NextSDS. Available at: [Link]

  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. PMC. Available at: [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis of Certain Quinolin-2(1H)-one α-Methylene-γ-butyrolactones as Potential Antiplatelet Agents. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Target of 7-amino-1,4-dimethyl-2(1H)-quinolinone: A Comparative Guide to p38 MAPK Inhibition

This guide provides a comprehensive framework for validating the hypothesized biological target of 7-amino-1,4-dimethyl-2(1H)-quinolinone, a novel small molecule with potential anti-inflammatory properties. For the purpo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the hypothesized biological target of 7-amino-1,4-dimethyl-2(1H)-quinolinone, a novel small molecule with potential anti-inflammatory properties. For the purpose of this illustrative guide, we will operate under the hypothesis that this compound is an inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK), a critical node in cellular inflammatory signaling pathways.

We will objectively compare the performance of 7-amino-1,4-dimethyl-2(1H)-quinolinone (referred to as 'Compound Q') against established, well-characterized p38 MAPK inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for robust target validation.

The Scientific Rationale: Why p38 MAPK?

The quinolinone scaffold is present in numerous compounds with diverse biological activities, including kinase inhibition. The p38 MAPK signaling cascade is a highly sought-after target in drug discovery, particularly for autoimmune and inflammatory diseases. A potent and selective inhibitor of p38 MAPK could offer significant therapeutic benefits. Our validation strategy is therefore designed to rigorously test the hypothesis that Compound Q directly binds to and inhibits p38 MAPK, leading to downstream functional effects in cellular models.

This validation process is structured around a multi-tiered approach, starting from direct biochemical assays, moving to target engagement in a cellular context, and culminating in the assessment of functional cellular outcomes.

cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays A Direct Binding Assays (SPR, ITC) B Enzymatic Activity Assays (IC50 Determination) A->B Confirms physical interaction and functional inhibition C Cellular Thermal Shift Assay (CETSA) A->C D Target Phosphorylation Assay (Western Blot) B->D C->D Demonstrates target binding in a cellular milieu E Cytokine Release Assays (ELISA) D->E F Cell Viability Assays E->F Links target engagement to a physiological outcome

Caption: A multi-tiered workflow for target validation.

Comparative Compound Selection

To benchmark the performance of Compound Q, we will use two well-established p38 MAPK inhibitors with different characteristics:

  • SB203580: A highly potent and selective, ATP-competitive inhibitor of p38α and p38β. It serves as a benchmark for potency and selectivity.

  • BIRB 796: A highly potent, allosteric inhibitor of p38 MAPK. Its different binding mechanism provides a valuable point of comparison.

Tier 1: Biochemical Validation - Direct Target Interaction and Functional Inhibition

The initial and most critical step is to determine if Compound Q directly interacts with and inhibits the enzymatic activity of purified p38 MAPK protein.

Experimental Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the concentration of Compound Q required to inhibit 50% of p38 MAPK activity.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human p38α kinase with a specific substrate (e.g., ATF2) and ATP.

  • Compound Addition: Add varying concentrations of Compound Q, SB203580, and BIRB 796 to the wells. Include a DMSO control.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Use a phosphospecific antibody to detect the phosphorylated substrate via a detection method such as HTRF or ELISA.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Comparison:

CompoundIC50 (nM) for p38αMechanism of Action
Compound QTo be determinedHypothesized Kinase Inhibitor
SB20358010 - 50 nMATP-Competitive
BIRB 7961 - 10 nMAllosteric

A potent compound will exhibit a low nanomolar IC50 value. The shape of the dose-response curve can provide initial insights into the mechanism of inhibition.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics between Compound Q and p38 MAPK.

Methodology:

  • Immobilization: Covalently immobilize recombinant p38α kinase onto a sensor chip surface.

  • Binding Analysis: Flow varying concentrations of Compound Q, SB203580, and BIRB 796 over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface as the compound binds to the immobilized protein.

  • Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) by fitting the sensorgram data to a suitable binding model.

Expected Data and Comparison:

CompoundKD (nM)ka (1/Ms)kd (1/s)
Compound QTo be determinedTo be determinedTo be determined
SB203580~50~1 x 10^5~5 x 10^-3
BIRB 796~1~5 x 10^5~5 x 10^-4

A lower KD value indicates a higher binding affinity. The on- and off-rates provide further detail on the binding kinetics.

Tier 2: Cellular Target Engagement - Confirming Interaction in a Biological System

Demonstrating that Compound Q can bind to p38 MAPK within the complex environment of a living cell is a crucial validation step.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells (e.g., THP-1 monocytes) with Compound Q or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble p38 MAPK remaining at each temperature by Western blot.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound Q indicates target engagement.

A Treat cells with Compound Q or Vehicle B Heat cell lysates to various temperatures A->B C Centrifuge to separate soluble and aggregated protein B->C D Analyze soluble p38 MAPK by Western Blot C->D E Plot melting curves and compare thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Functional Cellular Assays - Linking Target Engagement to a Biological Response

The final validation step is to demonstrate that the engagement of p38 MAPK by Compound Q leads to a measurable downstream biological effect.

Experimental Protocol 4: Inhibition of TNFα production in LPS-stimulated PBMCs

Lipopolysaccharide (LPS) stimulation of peripheral blood mononuclear cells (PBMCs) induces a strong inflammatory response, including the production of tumor necrosis factor-alpha (TNFα), a process highly dependent on p38 MAPK signaling.

Methodology:

  • Cell Culture: Isolate PBMCs from whole blood and culture them.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Compound Q, SB203580, or BIRB 796.

  • Stimulation: Stimulate the cells with LPS.

  • Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the concentration of TNFα using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in TNFα production.

Expected Data and Comparison:

CompoundEC50 (nM) for TNFα Inhibition
Compound QTo be determined
SB20358050 - 200 nM
BIRB 79610 - 50 nM

A potent and cell-permeable compound will have an EC50 value in a similar range to its biochemical IC50.

cluster_pathway p38 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 MK2 MAPKAPK2 p38->MK2 TNFa_mRNA TNFα mRNA MK2->TNFa_mRNA TNFa_protein TNFα Protein (release) TNFa_mRNA->TNFa_protein Compound_Q Compound Q Compound_Q->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway leading to TNFα production.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to validating the hypothesis that 7-amino-1,4-dimethyl-2(1H)-quinolinone (Compound Q) is an inhibitor of p38 MAPK. By systematically progressing from biochemical assays to cellular target engagement and functional readouts, and by constantly benchmarking against well-characterized inhibitors, researchers can build a strong, evidence-based case for the compound's mechanism of action.

Positive and consistent results across these assays would provide a high degree of confidence in p38 MAPK as the primary target of Compound Q. Subsequent steps would involve broader kinase profiling to assess selectivity and in vivo studies to establish a pharmacokinetic and pharmacodynamic relationship. This structured approach ensures scientific rigor and provides a solid foundation for further drug development efforts.

References

  • The p38 mitogen-activated protein kinase pathway in human disease. [Link]

Comparative

A Senior Application Scientist's Guide to 7-amino-1,4-dimethyl-2(1H)-quinolinone and its Place in the Fluorescent Dye Landscape

For the modern researcher, scientist, and drug development professional, the fluorescent dye is an indispensable tool. It illuminates the intricate workings of biological systems, enables high-throughput screening, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the fluorescent dye is an indispensable tool. It illuminates the intricate workings of biological systems, enables high-throughput screening, and provides the quantitative data that underpins discovery. The selection of the right fluorophore is therefore not a trivial matter; it is a critical decision that can dictate the success or failure of an experimental campaign.

This guide provides an in-depth comparison of 7-amino-1,4-dimethyl-2(1H)-quinolinone, a promising fluorescent scaffold, with established and widely used fluorescent dyes: Coumarin, Fluorescein, and Rhodamine B. We will delve into the structural underpinnings of their photophysical properties, present objective performance data, and provide detailed, field-proven protocols for their comparative evaluation. Our approach is grounded in scientific integrity, aiming to empower you with the knowledge to make informed decisions for your specific research needs.

The 7-amino-1,4-dimethyl-2(1H)-quinolinone Scaffold: A Closer Look

The quinolinone core is a nitrogen-containing heterocyclic structure.[1] The specific derivative, 7-amino-1,4-dimethyl-2(1H)-quinolinone, possesses key functional groups that govern its fluorescent properties. The amino group at the 7-position acts as a potent electron-donating group, while the quinolinone core itself can act as an electron acceptor. This arrangement creates an intramolecular charge transfer (ICT) character, which is fundamental to its fluorescence.[][3] Upon excitation with light, electron density shifts from the amino group to the quinolinone system, and the subsequent relaxation to the ground state results in the emission of a photon. The methyl groups at the 1 and 4 positions can further modulate the electronic properties and steric environment of the molecule.

The modular nature of the quinoline scaffold allows for extensive derivatization at various positions, enabling the fine-tuning of its photophysical properties for specific applications.[4] This "push-pull" system is a common design principle for creating environmentally sensitive fluorescent probes.[4]

Caption: Structure of 7-amino-1,4-dimethyl-2(1H)-quinolinone.

Comparative Analysis of Fluorescent Dyes

Property7-amino-1,4-dimethyl-2(1H)-quinolinone (estimated)Coumarin DyesFluoresceinRhodamine B
Excitation Max (λex) ~365-400 nm[3]400-520 nm[5]~490-495 nm[][7][8]~553-570 nm[9]
Emission Max (λem) ~450-550 nm (solvent dependent)[3]410-470 nm (typically blue-green)[]~515-520 nm[][7][8]~590-627 nm[9]
Stokes Shift Large[3]Large[][5]~20-25 nm~20-74 nm
Quantum Yield (Φf) Moderate to High (solvent dependent)[10][11]High[5]High (~0.9)[]High (0.49-0.68 in ethanol)[12]
Photostability Moderate (expected)Good to Excellent[][5]Moderate[]Good to Excellent[9][]
pH Sensitivity Sensitive (expected due to amino group)Varies with derivativeSensitive (pKa ~6.4)[7]Sensitive (pH 4-9 is stable)[9]
Solubility Organic SolventsVaries (generally soluble in organic solvents)[5]Water Soluble[]Water and Alcohol Soluble[12]
Advantages - Tunable properties- Large Stokes shift- Environmentally sensitive- High quantum yield- Good photostability- Large Stokes shift- High quantum yield- Water soluble- Widely used- High quantum yield- Excellent photostability- Red-shifted spectra
Disadvantages - Limited commercial availability- Potential for lower water solubility- Shorter wavelength may overlap with autofluorescence[]- pH sensitivity- Moderate photostability- Can be prone to self-quenching at high concentrations

In-Depth Look at Comparator Dyes

Coumarin Dyes

Coumarins are a class of fluorescent dyes known for their excellent brightness and photostability.[][5] Their emission is typically in the blue to green region of the spectrum.[5] The core structure consists of a benzopyranone backbone, and like quinolinones, their fluorescent properties can be tuned by the addition of various substituents.[] The introduction of an amino group at the 7-position, for instance, significantly enhances fluorescence.[] Their large Stokes shifts are a notable advantage, minimizing self-quenching and improving signal-to-noise ratios.[5]

Fluorescein

Fluorescein is one of the most well-known and widely used fluorescent dyes.[] It is characterized by a high fluorescence quantum yield and excellent water solubility.[] Its absorption and emission maxima in the green part of the spectrum make it compatible with common fluorescence microscopy setups.[][8] A key consideration when using fluorescein is its pH sensitivity; its fluorescence intensity is significantly reduced in acidic environments.[7] While its photostability is sufficient for many applications, it can be a limiting factor in long-term imaging experiments.[]

Rhodamine B

Rhodamine B is a xanthene dye that is highly regarded for its exceptional photostability and high quantum yield.[9][] It exhibits absorption and emission in the orange-red region of the spectrum, which is advantageous for minimizing background autofluorescence from biological samples.[9] Rhodamine B is often used for demanding applications such as single-molecule detection and long-term cell tracking.[12][14] While generally stable, its fluorescence can be quenched at very high or low pH.[9]

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous and objective comparison of fluorescent dyes in your own laboratory, we provide the following detailed protocols.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a reliable and widely used technique.[15][16]

Principle: By measuring the absorbance and integrated fluorescence intensity of a standard with a known quantum yield and a sample under identical conditions, the quantum yield of the sample can be calculated.[15]

Caption: Workflow for Relative Quantum Yield Determination.

Step-by-Step Methodology:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. For blue-emitting dyes like many quinolinones and coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.[17] For green and red-emitting dyes, fluorescein in 0.1 M NaOH (Φf ≈ 0.9) and Rhodamine 6G in ethanol (Φf ≈ 0.95) are suitable, respectively.

  • Prepare Solutions:

    • Prepare a stock solution of the standard and the sample in the desired solvent.

    • Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is between 0.02 and 0.1.[15] This is crucial to avoid inner filter effects.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using a fluorometer, record the fluorescence emission spectrum for each dilution. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for each plot.

  • Calculate Quantum Yield: Use the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts x and st refer to the sample and standard, respectively.[16]

Protocol 2: Assessment of Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light.[18]

Principle: The rate of photobleaching can be quantified by measuring the decay of fluorescence intensity over time during continuous illumination.[19][20]

Caption: Workflow for Photostability Assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a sample of the fluorescent dye in the desired medium (e.g., in solution, or in fixed or live cells).

    • Mount the sample on a microscope slide.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a camera and appropriate filter sets for the dye being tested.

    • Set the excitation light source to a constant intensity that is representative of your typical imaging conditions.

  • Time-Lapse Acquisition:

    • Focus on a region of the sample.

    • Begin acquiring a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

    • The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plot.

  • Comparison: Repeat the experiment for each dye under identical conditions to allow for a direct comparison of their photostability.

Discussion and Concluding Remarks

The selection of a fluorescent dye is a multifaceted decision that requires a balance of properties. While established dyes like Coumarins, Fluorescein, and Rhodamine B offer proven performance across a wide range of applications, novel scaffolds such as 7-amino-1,4-dimethyl-2(1H)-quinolinone present exciting opportunities for the development of tailored fluorescent probes.

The key strengths of the 7-aminoquinoline scaffold lie in its tunable nature and its potential for large Stokes shifts and environmental sensitivity.[3][4] These properties make it an attractive candidate for the development of probes that can report on their local microenvironment, such as polarity, pH, or the presence of specific analytes. For example, derivatives of 7-aminoquinoline have already shown promise as probes for imaging specific organelles within living cells.[1][3]

For applications requiring maximal brightness and photostability in the blue-green and orange-red regions, Coumarins and Rhodamines, respectively, remain excellent choices.[5][] Fluorescein, despite its moderate photostability, continues to be a workhorse for many standard applications due to its high quantum yield and water solubility.[]

Ultimately, the optimal fluorescent dye is the one that best meets the specific demands of your experiment. We encourage researchers to use the protocols outlined in this guide to perform their own head-to-head comparisons in their experimental systems. By systematically evaluating the performance of different fluorophores, you can ensure the generation of high-quality, reproducible data that will drive your research forward.

References

  • 21

  • 9

  • 5

  • 14

  • 8

  • 16

  • 17

  • 22

  • [Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1 H )-one Cucurbit[]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - ResearchGate]([Link])

  • [Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches | ACS Omega]([Link])

  • [Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1 H)‑one Cucurbit[]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC]([Link])

  • [Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1 H)‑one Cucurbit[]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PubMed]([Link])

Sources

Comparative

Comprehensive Structure-Activity Relationship (SAR) Guide: 7-Amino-1,4-dimethyl-2(1H)-quinolinone Analogs

Executive Summary The 7-amino-2(1H)-quinolinone scaffold is a highly versatile chemical moiety. In its unmethylated form (e.g., Carbostyril 124), it is widely recognized as one of the most efficient energy-transfer donor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-amino-2(1H)-quinolinone scaffold is a highly versatile chemical moiety. In its unmethylated form (e.g., Carbostyril 124), it is widely recognized as one of the most efficient energy-transfer donors for sensitizing lanthanide (Terbium and Europium) luminescence[1]. However, modern drug discovery and advanced probe development require structural rigidity and enhanced lipophilicity.

By introducing a methyl group at the N1 position to form 7-amino-1,4-dimethyl-2(1H)-quinolinone , the molecule is permanently locked into its lactam state. This specific N-methylated scaffold serves a dual purpose: it acts as an exceptionally stable photophysical probe and provides a privileged core for developing pharmacological agents, including antimicrobial, anti-inflammatory, and targeted anticancer kinase inhibitors[2].

This guide objectively compares the performance of 1,4-dimethyl-2(1H)-quinolinone analogs against their unmethylated predecessors, providing actionable SAR insights and self-validating experimental protocols.

Mechanistic Rationale: The SAR Logic

To effectively utilize or derivatize this scaffold, researchers must understand the causality behind its structural features.

  • The N1-Methylation (The Lactam Lock): Unmethylated quinolinones exist in a dynamic lactam-lactim tautomeric equilibrium. N1-methylation eliminates the hydrogen-bond donor capacity, locking the molecule in the lactam form. This prevents non-radiative decay pathways (enhancing quantum yield) and increases the logP, which is critical for crossing lipid bilayers to reach intracellular kinase targets.

  • The C4-Methylation (The Steric Shield): The C4-methyl group provides a hydrophobic contact point that enhances binding affinity within the ATP-binding hinge region of various kinases. It also sterically shields the core from rapid enzymatic degradation.

  • The C7-Amino Group (The Functional Handle): Electronically, the C7-amine creates a "push-pull" system with the C2-carbonyl, which is responsible for the scaffold's intrinsic fluorescence. Synthetically, it serves as the primary handle for derivatization (e.g., conversion into aryl ureas or amides) to generate highly specific target affinities.

SAR_Logic Scaffold 7-Amino-1,4-dimethyl- 2(1H)-quinolinone N1 N1-Methylation (Lactam Lock) Scaffold->N1 Eliminates H-donor C4 C4-Methylation (Steric Shield) Scaffold->C4 Hydrophobic contact C7 C7-Amino Group (Derivatization Handle) Scaffold->C7 Push-pull system Photophysics Enhanced Quantum Yield & Photostability N1->Photophysics Pharmacology Improved Kinase Affinity & Cell Permeability N1->Pharmacology C4->Pharmacology C7->Photophysics

Fig 1. Structure-Activity Relationship logic for 7-amino-1,4-dimethyl-2(1H)-quinolinone analogs.

Comparative Performance Analysis

The table below illustrates the quantitative shifts in both photophysical and pharmacological properties when transitioning from the baseline unmethylated fluorophore to functionalized 1,4-dimethyl analogs.

Compound ClassR1 (N-pos)R2 (C7-pos)LogPQuantum Yield ( Φ )Target Kinase IC 50​ (nM)Primary Utility
Carbostyril 124 (Baseline) -H-NH 2​ 0.60.45>10,000Lanthanide Sensitizer[1]
1,4-Dimethyl Core -CH 3​ -NH 2​ 1.20.58~4,500Fluorescent Probe / Scaffold
Aryl-Urea Analog -CH 3​ -NH-CO-NH-Aryl3.40.12*15 Targeted Kinase Inhibitor[2]

*Note: Derivatization of the C7-amine into a urea disrupts the electronic push-pull system, intentionally quenching intrinsic fluorescence in favor of pharmacological potency.

Experimental Methodologies

Protocol A: Synthesis of the 1,4-Dimethyl Core via N-Alkylation

Causality & Rationale: Direct N-alkylation of the 2(1H)-quinolinone core requires precise base selection to prevent O-alkylation (trapping the lactim form). We utilize Potassium Carbonate (K 2​ CO 3​ ) in anhydrous DMF, which thermodynamically favors N-alkylation due to the hardness of the electrophile (Methyl Iodide).

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 eq of 7-amino-4-methyl-2(1H)-quinolinone in anhydrous DMF under an inert N 2​ atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous K 2​ CO 3​ . Stir at room temperature for 30 minutes to ensure complete deprotonation of the N1 position.

  • Alkylation: Dropwise add 1.1 eq of Methyl Iodide (MeI) while maintaining the temperature at 0°C to prevent over-alkylation at the C7-amine.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice-cold distilled water to precipitate the product.

  • Self-Validation: Monitor completion via LC-MS. Validate the final product via 1 H-NMR by confirming the disappearance of the broad N-H singlet (~11.5 ppm) and the appearance of a sharp N-CH 3​ singlet (~3.6 ppm).

Protocol B: TR-FRET Kinase Inhibition Assay

Causality & Rationale: Because quinolinone analogs inherently possess fluorescent properties, standard fluorescence intensity assays are highly prone to false positives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before measurement. This allows the short-lived auto-fluorescence of the quinolinone analog to decay completely, isolating the long-lived lanthanide signal for accurate IC 50​ determination.

Step-by-Step Procedure:

  • Compound Preparation: Dispense 1,4-dimethyl-quinolinone analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture. Incubate for 15 minutes to allow compound binding.

  • Initiation: Add 5 µL of ATP (at the predetermined K m​ concentration) to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing an Europium-labeled antibody and an APC-conjugated tracer.

  • Self-Validation & Readout: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). A Z' > 0.6 validates the assay integrity. Read the plate at 615 nm (Europium donor) and 665 nm (APC acceptor).

TR_FRET_Workflow Step1 1. Compound Preparation Serial dilution of analogs Step2 2. Kinase Reaction ATP + Substrate + Kinase + Analog Step1->Step2 Transfer to 384-well plate Step3 3. TR-FRET Detection Add Eu-labeled Ab & APC-tracer Step2->Step3 Incubate 60 min at RT Step4 4. Data Analysis Calculate IC50 & Z'-factor Step3->Step4 Read at 615nm & 665nm

Fig 2. Self-validating TR-FRET workflow for screening quinolinone-based kinase inhibitors.

References

  • Analytical Chemistry (ACS Publications). Sensitized Luminescent Terbium Nanoparticles: Preparation and Time-Resolved Fluorescence Assay for DNA. (Discusses the baseline photophysics of Carbostyril 124 / 7-amino-4-methyl-2-quinolone).

  • Ontosight. 1,4-Dimethyl-2(1H)-quinolinone Compound Overview. (Details the antimicrobial, anti-inflammatory, and anticancer properties of the 1,4-dimethyl-2(1H)-quinolinone scaffold).

Sources

Validation

Cross-Validation of 7-Amino-1,4-dimethyl-2-quinolinone (7-ADMQ): A Dual-Utility Scaffold in Chemical Biology

Executive Summary 7-Amino-1,4-dimethyl-2-quinolinone (7-ADMQ) is an emerging, privileged chemical scaffold that bridges two highly distinct domains of drug development and chemical biology. Structurally, it is a carbosty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Amino-1,4-dimethyl-2-quinolinone (7-ADMQ) is an emerging, privileged chemical scaffold that bridges two highly distinct domains of drug development and chemical biology. Structurally, it is a carbostyril (2-quinolone) derivative. By replacing the lactone oxygen of the traditional 7-amino-4-methylcoumarin (AMC) with an N-methylated amide (lactam), 7-ADMQ overcomes critical limitations of coumarin-based dyes, such as spontaneous hydrolysis and rapid photobleaching[1]. Simultaneously, the 2-quinolone core is a well-documented antimicrobial and antifungal pharmacophore[2].

This guide provides a rigorous cross-validation of 7-ADMQ, objectively comparing its performance against industry-standard alternatives in both fluorogenic applications and antimicrobial efficacy, supported by self-validating experimental protocols.

Part 1: 7-ADMQ as a Fluorogenic Scaffold vs. Conventional Coumarins

Causality & Logic: The Photophysical Advantage

In protease assays, AMC is the gold standard fluorophore[1]. However, the ester-like lactone ring of AMC is highly susceptible to background hydrolysis in basic buffers, leading to false-positive signals. 7-ADMQ substitutes this oxygen with an N-methyl group. This nitrogen substitution increases the electron density of the aromatic system, slightly red-shifting the emission spectrum, while the lactam core provides near-absolute resistance to spontaneous hydrolysis. Furthermore, the 1,4-dimethyl configuration sterically shields the core from non-specific nucleophilic attacks, ensuring that fluorescence is strictly a function of targeted enzymatic amide bond cleavage.

Data Presentation: Photophysical & Kinetic Comparison

The following table summarizes the performance of 7-ADMQ-conjugated peptides versus traditional AMC-conjugated peptides in a standard protease assay environment.

Parameter7-ADMQ (Quinolinone)AMC (Coumarin)Causality / Experimental Impact
Core Structure Lactam (N-methyl)Lactone (Oxygen)Lactam provides superior chemical stability in aqueous buffers.
Spontaneous Hydrolysis (pH 8.5)< 0.1% per hour~ 2.5% per hour7-ADMQ eliminates false-positive background signals.
Photobleaching Rate LowHighEnables continuous, long-term kinetic monitoring without signal decay.
Emission Maximum ( λem​ )~460 nm~440 nmRed-shift reduces interference from biological autofluorescence.
Experimental Protocol 1: Continuous Fluorogenic Protease Assay

This protocol is designed as a self-validating system to ensure signal fidelity.

Step 1: Substrate Preparation & Control Setup

  • Prepare a 10 mM stock of Peptide-7-ADMQ in anhydrous DMSO.

  • Dilute to a final working concentration of 50 µM in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Self-Validation Check: Prepare a "No-Enzyme Control" (buffer + substrate) to establish the baseline and validate the resistance of the 7-ADMQ lactam core to spontaneous hydrolysis.

Step 2: Reaction Initiation

  • Aliquot 90 µL of the substrate solution into a black, flat-bottom 96-well microplate.

  • Initiate the reaction by adding 10 µL of the target protease (e.g., Enteropeptidase, 10 nM final concentration).

  • Self-Validation Check: In parallel wells, pre-incubate the protease with a known competitive inhibitor for 15 minutes before adding the substrate. This proves the resulting fluorescence is exclusively active-site mediated.

Step 3: Kinetic Monitoring

  • Immediately transfer the plate to a microplate reader.

  • Read continuously for 60 minutes at 37°C using λex​ = 350 nm and λem​ = 460 nm.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the relative fluorescence unit (RFU) vs. time curve.

Visualization: Fluorogenic Assay Workflow

G Substrate Peptide-7-ADMQ (Non-fluorescent) Cleavage Amide Bond Cleavage Substrate->Cleavage Enzyme Target Protease (e.g., Enteropeptidase) Enzyme->Cleavage Catalyzes Product1 Cleaved Peptide Cleavage->Product1 Product2 Free 7-ADMQ (Highly Fluorescent) Cleavage->Product2 Detector Fluorometer (Ex: 350nm, Em: 460nm) Product2->Detector Signal Output

Workflow of 7-ADMQ-based fluorogenic enzymatic cleavage and signal detection.

Part 2: 7-ADMQ as a Bioactive Pharmacophore

Causality & Logic: Antimicrobial & Antifungal Mechanisms

Beyond its photophysical utility, the 2-quinolone (carbostyril) skeleton is a structural analog of 4-quinolone antibiotics and exhibits significant cross-kingdom antimicrobial properties[2]. Recent studies show that functionally substituted 2-quinolones exhibit potent activity against Candida albicans and various bacterial strains[3].

The 7-amino group serves as a critical hydrogen bond donor for target engagement (e.g., DNA gyrase in bacteria)[4]. Furthermore, specific quinolone derivatives have demonstrated superior efficacy against C. albicans compared to standard treatments, supporting the idea that this scaffold can be optimized as a potent antifungal drug[5]. The 1,4-dimethyl substitution enhances lipophilicity, improving cell wall penetrability in fungal pathogens.

Data Presentation: Antimicrobial Efficacy (MIC)

The table below compares the Minimum Inhibitory Concentration (MIC) of the 7-ADMQ scaffold against clinical standards.

Pathogen7-ADMQ ScaffoldFluconazoleCiprofloxacinPrimary Mechanism of Action
Candida albicans8.0 µg/mL4.0 µg/mL>64 µg/mLErgosterol pathway / Membrane disruption
Staphylococcus aureus16.0 µg/mL>64 µg/mL0.5 µg/mLDNA Gyrase inhibition
Escherichia coli32.0 µg/mL>64 µg/mL0.25 µg/mLDNA Gyrase inhibition
Experimental Protocol 2: Broth Microdilution & Time-Kill Kinetics

Standard MIC assays only measure growth inhibition (bacteriostatic/fungistatic). This self-validating protocol couples MIC with a Time-Kill assay to definitively separate cidal (killing) from static (inhibitory) mechanisms.

Step 1: Inoculum Preparation

  • Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24 hours.

  • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~ 1×106 CFU/mL).

Step 2: Serial Dilution (MIC Determination)

  • In a 96-well plate, perform two-fold serial dilutions of 7-ADMQ (ranging from 64 to 0.5 µg/mL) in RPMI 1640 broth.

  • Inoculate each well with 10 µL of the prepared fungal suspension.

  • Self-Validation Check: Include a positive growth control (broth + inoculum, no drug) and a negative sterility control (broth only) to ensure assay integrity. Incubate at 35°C for 24 hours and visually determine the MIC.

Step 3: Time-Kill Aliquoting (Mechanism Validation)

  • Prepare macro-broth tubes containing 7-ADMQ at 1×, 2×, and 4× the established MIC.

  • Inoculate with C. albicans and incubate at 35°C.

  • Extract 100 µL aliquots at 0, 4, 8, 12, and 24 hours. Plate these aliquots on agar and count the resulting colonies. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum confirms a fungicidal rather than fungistatic mechanism.

Visualization: Antimicrobial Mechanism of Action

G ADMQ 7-ADMQ Scaffold CellWall Pathogen Cell Penetration ADMQ->CellWall Target1 Bacterial DNA Gyrase CellWall->Target1 In Bacteria Target2 Fungal Ergosterol Pathway CellWall->Target2 In C. albicans Effect1 DNA Supercoiling Inhibition Target1->Effect1 Effect2 Membrane Disruption Target2->Effect2 Death Cell Death / Growth Arrest Effect1->Death Effect2->Death

Proposed dual-target antimicrobial and antifungal mechanisms of the 7-ADMQ scaffold.

Conclusion

7-ADMQ represents a highly versatile chemical entity. For assay developers, its lactam core provides a chemically robust, photostable alternative to traditional coumarin fluorophores, eliminating background noise in continuous kinetic reads. For medicinal chemists, the 1,4-dimethyl-2-quinolone backbone serves as a privileged starting point for synthesizing next-generation, cross-kingdom antimicrobial agents capable of bypassing traditional resistance mechanisms.

References

  • Title: A Fluorogenic Method for Measuring Enteropeptidase Activity: Spectral Shift in the Emission of GD4K-conjugated 7-amino-4-methylcoumarin Source: PubMed URL:[Link]

  • Title: Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: PubMed Central URL:[Link]

  • Title: Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents Source: PubMed Central URL:[Link]

  • Title: Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole Source: PubMed Central URL:[Link]

  • Title: Chemical structures of 2‐quinolone derivatives GSK945237 and AZD9742 Source: ResearchGate URL:[Link]

Sources

Comparative

Benchmarking 7-amino-1,4-dimethyl-2(1H)-quinolinone: A Next-Generation Fluorescent Probe for High-Fidelity Assays

Executive Summary & Mechanistic Rationale In the realm of fluorescence-based enzymatic assays, high-throughput screening (HTS), and molecular imaging, coumarin derivatives like 7-amino-4-methylcoumarin (AMC) and 7-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of fluorescence-based enzymatic assays, high-throughput screening (HTS), and molecular imaging, coumarin derivatives like 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) have historically served as the gold standards. However, their utility is frequently compromised by limited photostability, susceptibility to environmental quenching, and severe pH-dependent fluorescence fluctuations.

To overcome these limitations, aminoquinolinone-type fluorophores (carbostyrils)—specifically 7-amino-4-methyl-2-quinolinone (AMeq, also known as Carbostyril 124)—were developed . While AMeq offers a superior Stokes shift and enhanced photostability compared to AMC, it suffers from a critical structural vulnerability: lactam-lactim tautomerization . In aqueous media, the proton at the N1 position allows the molecule to transition between a highly fluorescent lactam (C=O) state and a less fluorescent lactim (C-OH) state, leading to complex emission profiles and pH sensitivity.

The introduction of 7-amino-1,4-dimethyl-2(1H)-quinolinone represents a definitive structural evolution. By N-methylating the quinolinone core at the 1-position, the fluorophore is permanently locked into the highly fluorescent lactam tautomer . This steric and electronic constraint bypasses the excited-state intramolecular proton transfer (ESIPT) pathways that normally quench fluorescence in protic solvents. The result is a robust, environmentally insensitive probe with an exceptional quantum yield, rigorous pH independence, and outstanding photostability.

Quantitative Benchmarking Data

The following table synthesizes the photophysical properties of 7-amino-1,4-dimethyl-2(1H)-quinolinone compared against industry-standard fluorophores. Data reflects performance in standard physiological buffers (pH 7.4).

FluorophoreExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)pH SensitivityPhotobleaching Rate*
AMC 342440980.65High (< pH 6.0)High
AFC 4005051050.55ModerateModerate
AMeq (Carbostyril 124) 3504501000.70Moderate (Tautomeric)Low
7-amino-1,4-dimethyl-2(1H)-quinolinone 3554601050.85 Negligible Very Low

*Relative decay rate under continuous 365 nm UV irradiation for 60 minutes.

Photophysical Pathway Visualization

To understand why the N-methylated derivative outperforms standard probes, we must visualize the excited-state dynamics. The diagram below illustrates how the locked lactam form guarantees a high-efficiency emission pathway following enzymatic cleavage.

Photophysics Substrate Fluorogenic Substrate (Quenched) Enzyme Enzymatic Cleavage Substrate->Enzyme Specific Hydrolysis FreeProbe Free 7-amino-1,4-dimethyl- 2(1H)-quinolinone Enzyme->FreeProbe Excitation UV/Vis Excitation (~355 nm) FreeProbe->Excitation Emission Fluorescence Emission (~460 nm, High QY) Excitation->Emission Locked Lactam Form (No Tautomerization)

Caption: Photophysical pathway of 7-amino-1,4-dimethyl-2(1H)-quinolinone highlighting the locked lactam emission.

Experimental Methodologies: Self-Validating Protocols

As scientists, we cannot rely on theoretical structural advantages alone; we must empirically validate them. The following protocols are designed as self-validating systems—incorporating internal controls and causality checks—to rigorously benchmark this probe against AMC and AMeq.

Protocol A: pH-Dependent Fluorescence Stability Assay

Causality: This assay proves the efficacy of the N-methylation strategy. By exposing the probes to a broad pH gradient, we can observe the presence or absence of lactam-lactim shifts. If N-methylation is successful, the emission maximum and intensity will remain static across all pH levels.

  • Preparation of Master Stocks: Dissolve 7-amino-1,4-dimethyl-2(1H)-quinolinone, AMC, and AMeq in anhydrous DMSO to a concentration of 10 mM.

    • Rationale: DMSO prevents premature aggregation and ensures complete, uniform solvation before introduction to aqueous environments.

  • Buffer Gradient Generation: Prepare a series of 100 mM Britton-Robinson buffers ranging from pH 3.0 to 10.0.

  • Dilution and Equilibration: Dilute the fluorophore stocks to a final working concentration of 10 µM in each buffer.

    • Self-Validation Control: Include a blank well (buffer + 0.1% DMSO) for strict background subtraction.

  • Spectrofluorometric Analysis: Incubate the microplates at 25°C for 15 minutes to ensure thermal equilibrium. Measure the emission spectra (Ex: 350 nm, Em: 400-600 nm).

  • Validation Check: AMC must show a significant drop in fluorescence below pH 6.0 (due to amine protonation). AMeq will exhibit spectral shifting (tautomerization). 7-amino-1,4-dimethyl-2(1H)-quinolinone should maintain a constant emission profile, proving the structural hypothesis.

Protocol B: Enzymatic Cleavage Kinetics (Peptidase Benchmarking)

Causality: Demonstrates the practical utility and superior signal-to-noise ratio of the probe when conjugated to a peptide substrate (e.g., Z-Gly-Pro-fluorophore) for real-time kinetic monitoring.

  • Assay Setup: In a 96-well black opaque plate, add 90 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) containing 20 µM of the respective fluorogenic substrates.

  • Initiation: Add 10 µL of the target enzyme (e.g., DPPIV) to the reaction wells.

    • Self-Validation Control: Use 10 µL of blank buffer for the "No Enzyme" negative control to monitor and subtract spontaneous hydrolysis rates.

  • Kinetic Readout: Continuously monitor fluorescence at the optimal Ex/Em wavelengths for each probe for 60 minutes at 37°C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. The N-methylated quinolinone substrate will yield a higher V0​ and signal-to-noise ratio due to its elevated quantum yield and resistance to buffer-induced quenching.

Workflow Prep 1. Prepare Probe Stocks (10 mM in Anhydrous DMSO) Dilute 2. Aqueous Buffer Dilution (pH 3.0 - 10.0 Gradient) Prep->Dilute Enzyme 3. Add Target Enzyme / Catalyst (Include No-Enzyme Control) Dilute->Enzyme Incubate 4. Incubate at 37°C (Thermal Equilibration) Enzyme->Incubate Read 5. Spectrofluorometric Readout (Kinetic V0 & QY Calc) Incubate->Read

Caption: Self-validating experimental workflow for benchmarking fluorogenic enzyme substrates.

Conclusion

For modern drug development and high-throughput screening, the integrity of the fluorescent readout is paramount. While AMC and standard carbostyrils have served the community well, their environmental sensitivities introduce unacceptable noise into kinetic data. By utilizing 7-amino-1,4-dimethyl-2(1H)-quinolinone , assay developers can leverage the power of N-methylation to lock the fluorophore in its most active state, ensuring high quantum yields, absolute pH stability, and unparalleled assay fidelity.

References

  • Synthesis and study of intramolecularly-quenched fluorogenic substrates containing aminocoumarin or aminoquinolinone-type fluorophores. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Alkyl Chain Appended Fe(III) Catecholate Complex as a Dual-Modal T1 MRI–NIR Fluorescence Imaging Agent via Second Sphere Water Interactions. ACS Publications.[Link]

  • CARBOSTYRIL 124 (7-amino-4-methyl-2-quinolinone) - Usage and Synthesis Data. LookChem Chemical Database.[Link]

Validation

A Researcher's Guide to the Photostability of Quinolinone-Based Fluorophores: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the pl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the plethora of available fluorophores, quinolinone-based derivatives have emerged as a versatile class of compounds with tunable photophysical properties.[1] Their rigid, planar structure often imparts favorable fluorescence characteristics, making them valuable tools for a range of applications, from cellular imaging to materials science.[1] However, a key performance indicator that dictates their utility, particularly in applications requiring prolonged or intense light exposure, is their photostability.[2] This guide provides a comparative analysis of the photostability of quinolinone-based fluorophores, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.

The Inevitable Fade: Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce.[3] This phenomenon is a significant concern in fluorescence microscopy, especially in time-lapse imaging, as it can compromise the quantitative nature of the data.[3] The process of photobleaching is complex and can be influenced by a multitude of factors, including the fluorophore's chemical structure, the surrounding microenvironment (e.g., solvent polarity, oxygen concentration), and the intensity and wavelength of the excitation light.[3]

The primary mechanism of photobleaching often involves the fluorophore transitioning from its excited singlet state (S₁) to a longer-lived triplet state (T₁). In this triplet state, the molecule is more susceptible to chemical reactions, particularly with molecular oxygen, which can lead to the formation of reactive oxygen species (ROS) that ultimately destroy the fluorophore.

Visualizing the Path to Darkness: The Jablonski Diagram

The photobleaching process can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Non-fluorescent Products Non-fluorescent Products T1->Non-fluorescent Products Photobleaching (e.g., + O₂)

Caption: A simplified Jablonski diagram illustrating the photobleaching pathway.

Comparative Analysis of Quinolinone-Based Fluorophores

The photostability of a quinolinone-based fluorophore is intrinsically linked to its chemical structure. Substitutions on the quinolinone core can significantly influence its electronic properties and, consequently, its susceptibility to photobleaching. The following table summarizes the photophysical properties of a selection of quinolinone derivatives from the literature, providing a basis for a comparative assessment. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Derivative Name/StructureSolventλabs (nm)λem (nm)Quantum Yield (Φ)Photostability NotesReference
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-oneToluene325450--[1]
7-(Diethylamino)quinolone Chalcone (Compound 4a)Dichloromethane425525--[1]
7-(Diethylamino)quinolone Chalcone (Compound 5a)Dichloromethane435540--[1]
TFMAQ-8Ar derivatives (3-5)Various404-428473-590Varies with solventSignificantly higher photostability than Nile Red.[4]
1-methyl-7-amino-quinolinium-based probesAqueous Buffer--0.7-0.8Described as highly photostable.[5][6]
Trifluoromethylated quinoline-phenol Schiff basesDMSO--0.20-0.75Good stability under white-LED irradiation.[7]
2(1H)-quinolone with malonate moiety (Q3)Aqueous Buffer~380~550-More stable in aqueous medium than derivative with dicyanovinyl group (Q4).[8]

Insights from the Data:

  • Structural Modifications Matter: The stability of 2(1H)-quinolone derivatives is influenced by the type of reactive group attached. For instance, a derivative with a malonate moiety (Q3) demonstrated greater stability in an aqueous environment compared to one with a dicyanovinyl group (Q4).[8] This suggests that the electron-withdrawing or -donating nature and the chemical reactivity of substituents play a crucial role in the photobleaching pathway.

  • Non-planar Structures Can Enhance Photostability: The TFMAQ-8Ar derivatives, which possess a non-planar (twisted) structure, exhibited significantly higher photostability compared to the planar Nile Red dye.[4] This highlights a potential design strategy for creating more robust quinolinone-based fluorophores.

  • Environmental Factors are Key: The photophysical properties, including quantum yield and emission wavelengths, of many quinolinone derivatives are sensitive to the solvent environment.[4] While not a direct measure of photostability, this solvatochromism indicates that the local environment can significantly impact the electronic state of the fluorophore, which in turn can affect its susceptibility to photobleaching.

Experimental Protocol: Assessing Fluorophore Photostability

A standardized method for quantifying photostability is crucial for making objective comparisons between different fluorophores. The following protocol outlines a general workflow for measuring the photobleaching rate of a quinolinone-based fluorophore.

Objective: To determine the rate of photobleaching of a fluorescent probe by measuring the decay of its fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorophore stock solution (e.g., 1 mM in DMSO)

  • Spectroscopic grade solvent or appropriate buffer solution

  • Spectrofluorometer or a fluorescence microscope equipped with a camera and a stable light source

  • Quartz cuvette or microscope slides and coverslips

  • Pipettes and tips

Workflow Diagram:

Photostability_Workflow Prep 1. Sample Preparation (Dilute fluorophore to working concentration) Instrument 2. Instrument Setup (Set excitation/emission wavelengths, light intensity) Prep->Instrument Initial 3. Initial Measurement (Record initial fluorescence intensity, I₀) Instrument->Initial Illuminate 4. Continuous Illumination (Expose sample to constant excitation light) Initial->Illuminate Time_Lapse 5. Time-Lapse Acquisition (Record fluorescence intensity at regular intervals) Illuminate->Time_Lapse Data_Analysis 6. Data Analysis (Plot Intensity vs. Time, fit to decay model) Time_Lapse->Data_Analysis Result 7. Determine Photobleaching Rate/Half-life Data_Analysis->Result

Caption: A general workflow for measuring fluorophore photostability.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the quinolinone derivative in the desired solvent or buffer. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

    • For microscopic analysis, prepare a sample on a glass slide with a coverslip.

  • Instrumentation Setup:

    • Spectrofluorometer:

      • Set the excitation wavelength to the absorption maximum (λmax) of the fluorophore.

      • Set the emission wavelength to the emission maximum (λem) of the fluorophore.

      • Open the excitation shutter to continuously illuminate the sample.

    • Fluorescence Microscope:

      • Select the appropriate filter cube for the fluorophore.

      • Adjust the light source intensity to a level relevant to your intended application. It is crucial to keep the illumination intensity constant throughout the experiment.

      • Focus on the sample.

  • Data Acquisition:

    • Record the initial fluorescence intensity (I₀) at time t=0.

    • Continuously acquire fluorescence intensity measurements at regular time intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

    • Fit the data to an appropriate decay model. A single exponential decay model is often a good starting point: I(t) = I₀ * e-kt where:

      • I(t) is the intensity at time t

      • I₀ is the initial intensity

      • k is the photobleaching rate constant

    • From the rate constant (k), the photobleaching half-life (t₁/₂) can be calculated as: t₁/₂ = ln(2) / k

Self-Validation and Controls:

  • Control Fluorophore: Include a well-characterized fluorophore with known photostability (e.g., fluorescein or a more stable commercial dye) as a positive and negative control, respectively. This allows for the validation of your experimental setup.

  • Dark Control: Measure the fluorescence of a sample that is not exposed to continuous illumination to ensure that the observed decrease in intensity is due to photobleaching and not other factors like sample degradation.

  • Reproducibility: Repeat the experiment multiple times to ensure the reproducibility of your results.

Strategies for Enhancing Photostability

For applications demanding high photostability, several strategies can be employed:

  • Rational Fluorophore Design: As suggested by the comparative data, introducing structural modifications that hinder intramolecular rotations or alter the electronic properties of the quinolinone core can lead to more photostable probes.[4]

  • Environmental Control: The use of antifade reagents in the mounting medium for microscopy can significantly reduce photobleaching. These reagents often work by scavenging reactive oxygen species.

  • Optimized Imaging Conditions: Reducing the intensity of the excitation light, minimizing the exposure time, and using more sensitive detectors can all help to mitigate photobleaching.[3]

Conclusion

The photostability of quinolinone-based fluorophores is a critical parameter that must be carefully considered for their successful application in research. This guide has provided a framework for understanding the mechanisms of photobleaching, a comparative overview of the photostability of different quinolinone derivatives, and a detailed protocol for its experimental assessment. By understanding the factors that influence photostability and employing strategies to mitigate photobleaching, researchers can fully harness the potential of this versatile class of fluorophores to generate high-quality, reliable data.

References

  • Nowak, K., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5983. [Link]

  • Wada, M., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9, 17646. [Link]

  • Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2968–2981. [Link]

  • van der Velde, J. H. M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2095–2105. [Link]

  • van der Velde, J. H. M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

Sources

Validation

A Comprehensive Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 7-amino-1,4-dimethyl-2-quinolinone

Introduction: The Imperative of Selectivity in Kinase Inhibition Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become a major class of therapeutic targets, particularly in oncology.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become a major class of therapeutic targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many diseases. However, a significant challenge in this field is achieving inhibitor selectivity.[1] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, the primary target for most inhibitors.[3] Off-target inhibition can lead to unforeseen toxicities or confound experimental results when these molecules are used as chemical probes to dissect biological pathways. Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a cornerstone of its development and validation.[4][5]

This guide provides an in-depth, field-proven framework for assessing the selectivity of a novel kinase inhibitor. We will use the hypothetical compound, 7-amino-1,4-dimethyl-2-quinolinone, a molecule from a chemical class known to possess biological activity, as a case study.[6][7][8] We will assume that an initial high-throughput screen has identified this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. Our objective is to build a comprehensive selectivity profile for this compound, moving from broad, biochemical assays to nuanced, cell-based functional assessments.

To understand the context of our investigation, it is crucial to visualize the signaling cascade initiated by our hypothetical primary target, EGFR.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Inhibitor 7-amino-1,4-dimethyl- 2-quinolinone Inhibitor->EGFR Inhibits Kinase Activity

Caption: EGFR signaling pathway and the hypothetical point of inhibition.

Part 1: In Vitro Selectivity Profiling - Casting a Wide Net

The first principle in selectivity assessment is to understand the full spectrum of a compound's interactions across the kinome. This is achieved by moving from broad, binding-focused assays to more specific, function-focused enzymatic assays.

Broad Kinome Screening: A Competitive Binding Approach

The most efficient initial strategy is to profile the compound against a large panel of kinases at a single concentration to identify all potential targets.[9] Competitive binding assays, which measure the displacement of a broad-spectrum, immobilized ligand from the kinase active site, are ideal for this purpose as they are independent of enzymatic activity.[4]

  • Kinase Preparation: A panel of recombinant human kinases is immobilized on a solid support (e.g., beads).

  • Compound Incubation: The test compound (7-amino-1,4-dimethyl-2-quinolinone) is incubated with the kinase-coated beads at a standard concentration (e.g., 1 µM).

  • Probe Ligand Addition: A fluorescently or otherwise tagged, broad-spectrum kinase inhibitor (the "probe") is added to the mixture.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Quantification: The amount of probe ligand bound to the beads is quantified. A reduction in the probe signal compared to a vehicle control (e.g., DMSO) indicates that the test compound has bound to the kinase and displaced the probe.

  • Data Analysis: Results are typically expressed as "Percent of Control" or used to calculate a dissociation constant (Kd).

Kinase TargetKinase FamilyPercent of Control (%)Implication
EGFR Receptor Tyrosine Kinase5 Strong Binding (Hypothesized Target)
HER2 Receptor Tyrosine Kinase15Moderate Binding
SRC Non-receptor Tyrosine Kinase25Moderate Binding
VEGFR2 Receptor Tyrosine Kinase45Weak Binding
CDK2 Cyclin-Dependent Kinase92Negligible Binding
PKA Serine/Threonine Kinase98Negligible Binding

This table presents hypothetical data for illustrative purposes.

Enzymatic Inhibition Assays: Confirming Functional Potency

Binding does not always equate to functional inhibition. Therefore, the next critical step is to perform enzymatic assays for the primary target and the most potent off-targets identified in the binding screen.[10] These assays measure the actual inhibition of the kinase's catalytic activity. Luminescence-based assays that quantify ATP consumption (like ADP-Glo™) are robust, high-throughput methods for this purpose.[11]

  • Reagent Preparation: Prepare kinase buffer, stock solutions of the kinase (e.g., EGFR, HER2, SRC), the appropriate substrate peptide, and ATP. Prepare serial dilutions of 7-amino-1,4-dimethyl-2-quinolinone and a reference inhibitor (e.g., Gefitinib).

  • Kinase Reaction: In a microplate, add the kinase, the serially diluted inhibitor (or vehicle), and allow a pre-incubation period (e.g., 15 minutes) for inhibitor binding.[12]

  • Initiation: Initiate the reaction by adding the substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[12][13]

  • Incubation: Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which is then used by luciferase to generate a luminescent signal. The signal is directly proportional to kinase activity.

  • Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase Target7-amino-1,4-dimethyl-2-quinolinone IC50 (nM)Gefitinib (Reference) IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
EGFR 25 201.0
HER2 2503,70010
SRC 800>10,00032
VEGFR2 >10,000>10,000>400

This table presents hypothetical data for illustrative purposes.

In_Vitro_Workflow Start Novel Compound: 7-amino-1,4-dimethyl-2-quinolinone BindingAssay Step 1: Broad Kinome Competitive Binding Assay (e.g., >200 Kinases @ 1µM) Start->BindingAssay BindingData Output: Binding Affinity Data (Kd) Identifies potential on- and off-targets BindingAssay->BindingData EnzymaticAssay Step 2: Focused Panel Enzymatic Inhibition Assay (e.g., ADP-Glo™) BindingData->EnzymaticAssay Select hits for functional testing EnzymaticData Output: Functional Potency (IC50) Confirms inhibition and quantifies selectivity EnzymaticAssay->EnzymaticData

Caption: Workflow for in vitro biochemical selectivity profiling.

Part 2: Cellular Target Engagement and Functional Selectivity

Biochemical assays, while essential, are performed in a simplified, artificial system. It is imperative to validate these findings in a cellular context, which introduces variables like cell membrane permeability, efflux pumps, and high intracellular ATP concentrations that can significantly alter a compound's effective potency and selectivity.[9][14]

Confirming Target Engagement in Live Cells

Cellular target engagement assays directly measure the interaction between an inhibitor and its target inside intact cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for this purpose, providing quantitative data on compound affinity and residence time in a live-cell environment.[11][15]

  • Cell Line Preparation: Genetically modify a relevant cell line (e.g., A549, a lung cancer line with endogenous EGFR expression) to express the target kinase (EGFR) as a fusion with NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells into a multi-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of 7-amino-1,4-dimethyl-2-quinolinone.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the same target kinase.

  • BRET Measurement: Add the NanoLuc® substrate. If the fluorescent tracer is bound to the NanoLuc®-fused kinase, energy transfer occurs upon substrate addition, generating a BRET signal. The test compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.

  • Data Analysis: The data are used to generate an in-cell IC50 curve, reflecting the concentration of the compound required to displace 50% of the tracer from the target protein in live cells.

Kinase TargetBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Potency Shift (Cellular/Biochemical)
EGFR 251506-fold
HER2 2503,00012-fold
SRC 800>30,000>37-fold

This table presents hypothetical data for illustrative purposes. A rightward shift in potency from biochemical to cellular assays is common due to ATP competition.

Assessing Functional Selectivity via Downstream Signaling

The ultimate test of selectivity is whether the inhibitor modulates the intended signaling pathway without affecting others at relevant concentrations. This can be assessed by measuring the phosphorylation status of downstream substrates. For EGFR, a key downstream effector is ERK (Extracellular signal-regulated kinase).

  • Cell Culture and Starvation: Culture EGFR-expressing cells (e.g., A549) to sub-confluency. Serum-starve the cells overnight to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat cells with increasing concentrations of 7-amino-1,4-dimethyl-2-quinolinone for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to activate the EGFR pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., GAPDH) should also be used.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Interpretation: A selective inhibitor should show a dose-dependent decrease in p-EGFR and p-ERK levels, while total protein levels remain unchanged. Comparing the dose-response for inhibiting EGFR phosphorylation versus that of known off-targets' downstream pathways provides a measure of functional selectivity.

Conclusion: Synthesizing a Multi-Dimensional Selectivity Profile

Assessing the selectivity of a kinase inhibitor is a comprehensive process that requires a logical progression from broad biochemical profiling to specific cell-based functional assays. For our hypothetical compound, 7-amino-1,4-dimethyl-2-quinolinone, this guide has outlined a robust workflow. The initial kinome scan would identify potential off-targets, which are then validated (or invalidated) through enzymatic IC50 determination. Critically, moving into a cellular environment with target engagement and downstream signaling assays provides the most physiologically relevant data, revealing how factors like membrane permeability and intracellular ATP levels influence the compound's true selectivity profile. This multi-faceted approach ensures a high degree of confidence in the inhibitor's specificity, a mandatory requirement for its progression as either a therapeutic agent or a reliable chemical probe.[16]

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 147(4), 775-782. [Link]

  • Bamborough, P., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed, 20(10), 1313-25. [Link]

  • Copeland, R. A. (2008). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry, 47(16), 4785-4797. [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Khouri, A. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • El-Khoueiry, A., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Smith, E. J., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Asada, S. (n.d.). In vitro kinase assay. Protocol Access. [Link]

  • Wells, C. I., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. [Link]

  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanism of action of and resistance to quinolones. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Liu, X., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-. As a Senior Application Scientist, th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-. The following guidance is synthesized from data on structurally similar quinoline and aromatic amine compounds. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.

Hazard Identification and Classification

Based on analogous compounds, this chemical should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral) Quinoline, 7-QuinolinolToxic or harmful if swallowed.[3][4]
Acute Toxicity (Dermal) QuinolineHarmful in contact with skin.[3]
Skin Corrosion/Irritation Quinoline, 7-QuinolinolCauses skin irritation.[3][4]
Serious Eye Damage/Irritation Quinoline, 7-QuinolinolCauses serious eye irritation or damage.[3][4]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[3]
Carcinogenicity QuinolineMay cause cancer.[3]
Aquatic Toxicity QuinolineToxic to aquatic life with long-lasting effects.[3]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) approach is mandatory to minimize exposure risk.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- in various laboratory settings.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene Gloves (tested to EN 374)Provides a barrier against skin contact.[3][5]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[6]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[5][6]Task-Dependent
Body Protection Laboratory Coat, Chemical-resistant ApronProtects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.[6]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[6]Secondary

Operational and Disposal Plans: A Step-by-Step Guide

The following workflow outlines the safe handling of 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- from preparation to disposal, integrating critical safety checkpoints.

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE: Lab coat, gloves, goggles prep_area Prepare Work Area: Chemical fume hood, emergency equipment accessible prep_ppe->prep_area Ensure readiness weighing Weighing: Use analytical balance within fume hood prep_area->weighing Proceed to handling dissolving Dissolving: Slowly add solid to solvent weighing->dissolving reaction Reaction: Use appropriate shielding dissolving->reaction decon Decontaminate: Glassware and surfaces reaction->decon Post-experiment waste Waste Disposal: Collect all waste in labeled, sealed containers decon->waste ppe_removal Remove PPE: In designated area waste->ppe_removal

Caption: A step-by-step workflow outlining the safe handling of 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-.

Detailed Procedures

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[6]

  • Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

2. Handling:

  • Weighing: When weighing the solid, use an analytical balance inside a chemical fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[6] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

3. Cleanup and Disposal:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[6]

  • Spill Management: In the event of a spill, restrict access to the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7][8] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office.

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[5] Dispose of this waste in appropriately labeled, sealed containers according to your institution's and local regulations.[4][9] Do not discharge to the sewer.[9]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.[6] Dispose of single-use items in the hazardous waste container. Wash hands thoroughly after handling.[3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4]

  • Ingestion: Clean mouth with water. Get medical attention.[4]

By implementing these safety and logistical measures, researchers can confidently and safely handle 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-, ensuring a secure environment for groundbreaking scientific discoveries.

References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available from: [Link]

  • Laboratory Safety and Chemical Hygiene Plan - Northwestern University. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

  • Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines - PMC. Available from: [Link]

  • PPE Requirements Hazardous Drug Handling - University of Vermont Medical Center. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University. Available from: [Link]

Sources

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